molecular formula C5H6N2OS B048172 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-70-5

2-(Methylthio)pyrimidin-4-ol

Cat. No.: B048172
CAS No.: 124700-70-5
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)pyrimidin-4-ol is a versatile and high-value pyrimidine derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery. Its core structure, featuring both a methylthio ether and a hydroxyl group on the pyrimidine ring, makes it a privileged building block for the synthesis of novel nucleoside analogs, kinase inhibitors, and other heterocyclic compounds. Researchers utilize this compound to develop potential therapeutics targeting a range of diseases, particularly in oncology and virology, where modulation of enzymatic activity is crucial.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSQVMHSFXUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206119
Record name 2-(Methylthio)-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-20-2
Record name 2-(Methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5751-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-1H-pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5751-20-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5751-20-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylthio)-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylthio)-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methylthio)pyrimidin-4-ol, also known as S-Methyl-2-thiouracil, is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core, a hydroxyl group, and a methylthio substituent, impart a range of chemical and biological properties that make it a valuable building block for synthesizing diverse bioactive molecules. This guide provides a comprehensive overview of its fundamental properties, explores its tautomeric nature, details a robust synthetic protocol, and discusses its significance in the development of novel therapeutic agents.

Core Physicochemical and Structural Properties

This compound is an organic compound characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a hydroxyl group at the 4-position[1]. This structure allows for significant chemical versatility. At room temperature, it exists as a white to off-white solid[2]. Its core properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5751-20-2; 124700-70-5[3][4]
Molecular Formula C₅H₆N₂OS[3][4]
Molecular Weight 142.18 g/mol [3][4]
Melting Point 200.0 to 204.0 °C[2][3]
Boiling Point 301.2 °C at 760 mmHg[3]
Density 1.35 g/cm³ (Predicted)[2][3]
pKa 7.80 ± 0.40 (Predicted)[2][3]
LogP 0.49180[3]
Solubility Slightly soluble in DMSO and Methanol[2][3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Canonical SMILES CSC1=NC=CC(=O)N1[3]

The Critical Role of Tautomerism

A key characteristic of this compound is its existence in tautomeric forms. The molecule can undergo keto-enol tautomerization, existing in equilibrium between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form[5][6]. While often named by its "-ol" suffix, the keto form is generally the most stable structure, particularly in polar solvents[6][7].

This equilibrium is not merely a chemical curiosity; it is fundamental to the molecule's reactivity and its interactions in biological systems. The presence of both hydrogen bond donor and acceptor sites in the keto form influences its crystal packing and solubility. Research using synchrotron-based techniques has investigated this equilibrium, noting that while substituents can significantly affect tautomer stability in related pyrimidines, the S-CH₃ group in S-methyl-2-thiouracil does not dramatically shift the equilibrium compared to its parent compound, 4-hydroxypyrimidine[5].

SynthesisWorkflow Synthesis Workflow A 1. Dissolve NaOH in Water B 2. Add 2-Thiouracil to NaOH Solution A->B C 3. Cool Mixture to 0°C B->C D 4. Add Methyl Iodide (Exotherm Control) C->D E 5. Stir at Room Temp (16-24h) D->E F 6. Cool to 0°C & Acidify with Acetic Acid E->F G 7. Product Precipitates F->G H 8. Isolate via Filtration & Wash with Cold Water G->H I 9. Dry Under Vacuum H->I J Final Product: This compound I->J Applications cluster_mods Chemical Modifications cluster_activities Resulting Biological Activities Core This compound (Scaffold) Oxidation Oxidation of Sulfur (Sulfoxide/Sulfone) Core->Oxidation Displacement Nucleophilic Displacement of -SCH3 Core->Displacement RingMod Substitution on Pyrimidine Ring Core->RingMod Analgesic Analgesic & Anti-inflammatory Oxidation->Analgesic Antiviral Antiviral Agents (e.g., anti-Rubella) Displacement->Antiviral Displacement->Analgesic Antimicrobial Antibacterial & Antifungal Displacement->Antimicrobial Anticancer Anticancer Agents Displacement->Anticancer RingMod->Anticancer

References

An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol (CAS 5751-20-2) for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Methylthio)pyrimidin-4-ol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, its nuanced reactivity, and its application as a versatile scaffold in the creation of complex, biologically active molecules.

Section 1: Core Physicochemical Properties and Characterization

This compound, also known as 2-methylthiouracil, is a stable, white to off-white crystalline solid at room temperature.[1][2][3] Its structure is characterized by a pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms, substituted with a hydroxyl group at the 4-position and a methylthio group at the 2-position.[4] This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

A critical aspect of its structure is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the 4-ol (pyrimidinol) form and the 4-one (pyrimidinone) form.[5][6] Spectroscopic and theoretical studies suggest that while the methylthio group does not significantly alter the tautomeric equilibrium compared to 4-hydroxypyrimidine, the keto (pyrimidinone) form is generally favored.[6] For clarity and consistency with IUPAC naming, this guide will primarily use the name this compound, while acknowledging its common name, 2-methylthiouracil.[7]

Table 1: Physicochemical and Spectroscopic Data

Property Value Source(s)
CAS Number 5751-20-2
Molecular Formula C₅H₆N₂OS
Molecular Weight 142.18 g/mol [1][8]
IUPAC Name This compound [7]
Appearance White to off-white solid/crystalline powder [1][3]
Melting Point 200-204 °C [2]
Solubility Slightly soluble in DMSO and Methanol [2]
pKa (Predicted) 7.80 ± 0.40
LogP (Predicted) 0.49 - 0.90

| Storage | Sealed in a dry place at room temperature |[2] |

Section 2: Synthesis and Purification

The most prevalent and reliable synthesis of this compound involves the S-methylation of 2-thiouracil. This method is high-yielding, uses readily available starting materials, and is scalable.

Causality in Synthesis: The "Why"

The choice of S-methylation over N-methylation is driven by the higher nucleophilicity of the sulfur atom in the thiourea moiety of 2-thiouracil under basic conditions. The base, typically sodium hydroxide, deprotonates the more acidic N-H protons, but the resulting thiolate anion is a softer, more potent nucleophile than the corresponding amide anions. This directs the electrophile (methyl iodide) to selectively attack the sulfur atom. The reaction is quenched by acidification, which protonates the ring nitrogens and causes the product to precipitate from the aqueous solution due to its lower solubility.

Synthesis_Workflow reagents 2-Thiouracil + NaOH(aq) intermediate Sodium Thiolate Intermediate reagents->intermediate Deprotonation methylation Methyl Iodide (CH₃I) 0°C to RT intermediate->methylation product_sol Product in Solution methylation->product_sol S-Alkylation (SN2) acidification Acidification (Acetic Acid) product_sol->acidification product_ppt Precipitated Product acidification->product_ppt Precipitation purification Filtration & Washing (Cold Water) product_ppt->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[8][9]

  • Dissolution & Cooling: In a flask equipped with a magnetic stirrer, dissolve 2-thiouracil (e.g., 33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (e.g., 20.8 g in 183 mL of water).[8] Place the flask in an ice bath and stir until the internal temperature reaches 0°C.

  • Methylation: While maintaining the temperature at 0°C, slowly add methyl iodide (e.g., 18.5 mL, 0.29 mol) dropwise to the reaction mixture.[8]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours or overnight.[8][9] The solution will typically appear as a pale yellow.[8]

  • Precipitation: Cool the reaction mixture back down to 0°C in an ice bath. Carefully acidify the solution with glacial acetic acid until a white precipitate forms.[8][9]

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (e.g., 3 x 150 mL) to remove salts and residual acid.[8]

  • Drying: Dry the collected solid under vacuum to afford pure this compound as a white powder. Yields are typically high, often exceeding 90%.[8]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The methylthio group at the C2 position is an excellent leaving group, especially after oxidation, making it a linchpin for introducing diverse substituents.

Key Reactivity Pathways:
  • N/O-Alkylation: The pyrimidinone ring can be alkylated at the nitrogen or oxygen atoms, depending on the reaction conditions and the nature of the electrophile.

  • Oxidation to Sulfone: The methylthio group can be readily oxidized to the corresponding methylsulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[10][11] This oxidation dramatically increases the electrophilicity of the C2 carbon.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting methylsulfonyl group is an exceptional leaving group.[12] It can be displaced by a wide range of nucleophiles (amines, alcohols, thiols), enabling the construction of diverse 2-substituted pyrimidine libraries.[10] This two-step sequence (oxidation followed by substitution) is a cornerstone of its use in medicinal chemistry. In contrast, the 2-methylthio group itself is significantly less reactive towards nucleophilic displacement under similar conditions.[12][13]

Reactivity_Pathways cluster_alkylation Alkylation cluster_diversification C2 Diversification start This compound n_alkyl N-Alkylated Product start->n_alkyl R-X, Base o_alkyl O-Alkylated Product start->o_alkyl R-X, Base sulfone 2-(Methylsulfonyl)pyrimidin-4-one (Activated Intermediate) start->sulfone Oxidation (m-CPBA) diversified 2-Amino/Alkoxy/Thio-pyrimidine (Diverse Products) sulfone->diversified Nucleophilic Substitution (e.g., R-NH₂)

Caption: Key reactivity pathways for this compound.

Detailed Experimental Protocol: Oxidation and Substitution

This protocol illustrates the common two-step sequence for C2 diversification, a key strategy in drug discovery programs.[10][11]

Step A: Oxidation to 2-(Methylsulfonyl)pyrimidin-4-one

  • Suspension: Suspend this compound (1 eq.) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Oxidation: Add m-CPBA (approx. 2.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate, followed by sodium bicarbonate. Extract the product with CH₂Cl₂, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfone intermediate.

Step B: Nucleophilic Displacement

  • Dissolution: Dissolve the sulfone intermediate from Step A (1 eq.) in a polar aprotic solvent such as DMSO or THF.

  • Addition of Nucleophile: Add the desired amine nucleophile (e.g., 1.2 eq.) and a suitable base (e.g., Cs₂CO₃ or NaH, 1.5 eq.).[10]

  • Reaction: Heat the mixture (e.g., to 80-100°C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by flash column chromatography to yield the final 2-substituted pyrimidine.

Section 4: Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including anti-cancer agents, antivirals, and antihypertensives.[14][15] this compound serves as an early-stage intermediate for building complex molecules that target a wide array of biological systems. Its utility stems directly from the reactivity profile described above, allowing for the systematic exploration of chemical space around the pyrimidine core.

For example, derivatives synthesized from this scaffold have been explored as inhibitors of protein kinases, which are crucial targets in oncology.[10] The general structure involves a substituted pyrimidine core acting as a "hinge-binder" within the ATP-binding pocket of the kinase. The C2 position, readily diversified via the sulfone intermediate, allows for the installation of various amine-containing groups that can form critical hydrogen bonds and occupy specific sub-pockets, thereby modulating potency and selectivity.

Kinase_Inhibition_Pathway upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) upstream->receptor kinase Kinase Domain ATP Binding Pocket receptor->kinase downstream Downstream Substrate kinase->downstream Phosphorylation atp ATP atp->kinase:atp inhibitor Pyrimidine Inhibitor (from 5751-20-2) inhibitor->kinase:atp Blocks ATP Binding p_downstream Phosphorylated Substrate cellular_response Cell Proliferation & Survival p_downstream->cellular_response

Caption: A simplified signaling pathway showing kinase inhibition.

Section 5: Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in regulated research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Self-Validating System: HPLC Protocol

This protocol is self-validating through the use of a certified reference standard. The identity of the main peak is confirmed by retention time matching against the standard, and purity is calculated based on the area percentage of this peak relative to all other detected peaks.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample and a reference standard in a suitable solvent (e.g., Methanol or DMSO/Acetonitrile mixture) to a concentration of ~1 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the sample and standard solutions. Confirm the retention time of the main peak in the sample matches the standard. Calculate purity using the area percent method.

Section 6: Safety and Handling

This compound is considered a hazardous substance.[16]

  • Hazards: Harmful if swallowed.[3] Causes skin and eye irritation, with a risk of serious eye damage.[3][17] May cause respiratory irritation.[3][17]

  • Precautions: Handle in a well-ventilated area or fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid creating dust.[17]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[17]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[18]

Section 7: Conclusion

This compound (CAS 5751-20-2) is more than a simple chemical reagent; it is a versatile and enabling tool for chemical innovation. Its straightforward, high-yield synthesis and, more importantly, its well-defined and predictable reactivity make it an indispensable starting point for constructing libraries of novel pyrimidine-based compounds. The ability to activate the C2 position for nucleophilic substitution via oxidation is the key feature that underpins its widespread use in drug discovery, allowing for the systematic and rational design of molecules with tailored biological activities. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this important heterocyclic building block.

References

2-(Methylthio)pyrimidin-4-ol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore a robust and reproducible synthetic protocol with an emphasis on the underlying chemical principles, and survey its emerging applications as a versatile scaffold in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Core Molecular Structure and Physicochemical Profile

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds integral to various biological processes, most notably as components of nucleic acids (uracil, thymine, and cytosine). The unique substitution pattern of this molecule imparts specific chemical properties that make it a valuable building block in synthetic and medicinal chemistry.

Molecular Identity and Weight
  • Molecular Formula: C₅H₆N₂OS[1][2][3]

  • Molecular Weight: 142.18 g/mol [1][2][3][4][5]

  • CAS Registry Numbers: 5751-20-2, 124700-70-5[1]

  • Common Synonyms: 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthio-4(3H)-pyrimidinone, S-Methyl-2-thiouracil[2]

Structural Analysis: The Significance of Tautomerism

A critical feature of this compound is its existence as a mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the amide-like keto form (pyrimidin-4-one). In the solid state and in most solutions, the keto form, 2-(Methylthio)pyrimidin-4(3H)-one , is generally predominant. This equilibrium is fundamental to its reactivity and its interactions with biological targets, as it influences hydrogen bonding capabilities and overall molecular geometry.

The structure consists of a central pyrimidine ring. A methylthio (-SCH₃) group is attached at the C2 position, and an oxygen atom is attached at the C4 position. The methylthio group is a key functional feature, influencing the electronic properties of the ring and serving as a potential leaving group or a site for further chemical modification, such as oxidation to sulfoxide or sulfone.

Physicochemical Properties

The compound's physical and chemical characteristics are essential for its handling, formulation, and application in experimental settings. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Melting Point 200.0 to 204.0 °C
Boiling Point 301.2 °C at 760 mmHg (Predicted)
Appearance White to light yellow crystalline powder
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 7.80 ± 0.40 (Predicted)
LogP 0.49 - 0.90[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via the S-methylation of 2-thiouracil. This method is reliable and scalable, making it suitable for both laboratory and potential pilot-scale production.

Experimental Protocol: S-methylation of 2-Thiouracil

This protocol is adapted from established procedures and provides a self-validating system for achieving a high-purity product.[4]

Materials:

  • 2-Thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

  • Sodium Hydroxide (NaOH)

  • Iodomethane (CH₃I)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Base-Mediated Deprotonation: Prepare a solution of sodium hydroxide (23 g) in deionized water (200 mL) in a suitable reaction vessel equipped with a magnetic stirrer. To this basic solution, add 2-thiouracil (37 g).

  • Causality Check: The use of a strong base like NaOH is critical. 2-Thiouracil has an acidic proton on the sulfur atom (in its thiol tautomeric form) or on the nitrogen atoms. The base deprotonates the molecule, generating a potent thiolate nucleophile which is necessary for the subsequent alkylation step.

  • S-Methylation: To the stirring solution, add iodomethane (20 mL) dropwise. Allow the mixture to stir overnight at ambient temperature.

  • Causality Check: Iodomethane is an excellent electrophile for S-methylation. The iodide ion is a superb leaving group, and the methyl group has minimal steric hindrance, facilitating a rapid and efficient Sₙ2 reaction with the thiolate anion.

  • Neutralization and Precipitation: After overnight stirring, carefully add glacial acetic acid (17 mL) to the reaction mixture. The addition of acid will cause a precipitate to form.

  • Causality Check: The acetic acid serves two purposes: it neutralizes any remaining sodium hydroxide and, more importantly, it protonates the product, reducing its solubility in the aqueous medium and causing it to precipitate out of the solution. This is a key step for product isolation.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration. Wash the collected precipitate thoroughly with ice-cold water to remove any residual salts and impurities.

  • Drying: Dry the purified solid residue to yield the final product, this compound (yield typically around 28 g).[4]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol described above.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Product Isolation Thiouracil 2-Thiouracil Deprotonation Deprotonation (Formation of Thiolate) Thiouracil->Deprotonation NaOH_sol Aqueous NaOH Solution NaOH_sol->Deprotonation Iodomethane Iodomethane Alkylation SN2 Alkylation (Stir Overnight) Iodomethane->Alkylation Electrophile Deprotonation->Alkylation Nucleophile Neutralization Neutralization with Acetic Acid Alkylation->Neutralization Crude Mixture Precipitation Precipitation Neutralization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[6] this compound serves as a versatile starting material or core structure for the development of novel therapeutics across several disease areas.

  • Antiviral Agents: Derivatives of 2-(methylthio)pyrimidinone have been synthesized and evaluated for antiviral activity. Notably, certain compounds in this class have shown selective and efficient inhibition of the rubella virus, a positive-strand RNA virus.[7] The pyrimidine core can act as a bioisostere for natural nucleobases, allowing it to interfere with viral replication machinery.

  • Antibacterial Agents: The scaffold has been used to generate novel 2-methylthio-1,4-dihydropyrimidine derivatives.[8] These compounds have been screened for antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the methylthio group and other substitutions on the pyrimidine ring can be fine-tuned to enhance potency and selectivity against bacterial targets.[8][9]

  • Analgesic and Anti-inflammatory Activity: Pyrimidine derivatives are well-documented for their anti-inflammatory and analgesic properties.[9][10] The 2-(methylthio)pyrimidine core has been incorporated into molecules designed to inhibit peripheral pain mechanisms, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10]

  • Enzyme Inhibition: this compound has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS).[11] NOS enzymes are critical in many physiological and pathological processes, including inflammation and neurotransmission. Inhibitors based on this scaffold could be valuable tools for studying these pathways and for developing drugs for inflammatory conditions or neurological disorders.

The value of this molecule lies in its chemical tractability. The methylthio group can be displaced by nucleophiles or oxidized to create sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule. The N-H and C=O groups of the pyrimidinone ring are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational building block for constructing complex and biologically active molecules. Its straightforward synthesis, well-defined physicochemical properties, and the proven therapeutic relevance of its derivatives make it a compound of high interest. For researchers in drug discovery, this scaffold offers a reliable starting point for developing novel inhibitors, modulators, and therapeutic agents targeting a wide array of diseases. Future work will likely focus on expanding the library of derivatives and exploring their potential in emerging areas such as oncology and neurodegenerative disease.

References

An In-Depth Technical Guide to the Solubility of 2-(Methylthio)pyrimidin-4-ol in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of a compound is a critical physicochemical parameter that dictates its utility in drug discovery and development, influencing everything from the integrity of biological assays to the feasibility of formulation strategies.[1] This guide provides a comprehensive technical analysis of the solubility of 2-(Methylthio)pyrimidin-4-ol, a competitive inhibitor of Nitric Oxide Synthase (NOS), in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.[2][3] While qualitative data indicates slight solubility in both solvents, this paper delves into the underlying molecular interactions that govern this behavior.[2][4] We present a theoretical framework for its solubility based on intermolecular forces, a robust, self-validating experimental protocol for quantitative determination, and practical insights for researchers working with this compound.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is fundamental to predicting and explaining its solubility. The molecule exists in tautomeric equilibrium between the -ol and -one forms, a key factor in its interaction with protic and aprotic solvents. Its structure contains functional groups capable of acting as both hydrogen bond donors and acceptors, and its polarity is intermediate, as suggested by its LogP value.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₆N₂OS[2][5]
Molecular Weight 142.18 g/mol [2][5]
Melting Point 200.0 to 204.0 °C[2][3]
pKa (Predicted) 7.80 ± 0.40[2][4]
LogP (Predicted) 0.49 - 0.90[2][5]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3 - 4[2][5]
Polar Surface Area (TPSA) 46.01 - 71.05 Ų[2][5]

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile polar aprotic solvent, prized in drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[6][7] Its utility in creating concentrated stock solutions for high-throughput screening is unparalleled.[6]

Theoretical Assessment & Intermolecular Interactions

The solubility of this compound in DMSO is governed by strong dipole-dipole interactions and the formation of hydrogen bonds. DMSO possesses a potent sulfoxide group, where the oxygen atom is a strong hydrogen bond acceptor. The pyrimidinol's N-H group (in the more stable -one tautomer) can act as a hydrogen bond donor to DMSO's oxygen.[8] Furthermore, the polar nature of the entire pyrimidine ring system and the methylthio group allows for favorable dipole-dipole interactions with the highly polar S=O bond of DMSO.[9]

cluster_solute This compound cluster_solvent DMSO solute Pyrimidinol Ring (N-H Donor, C=O Acceptor) solvent Dimethyl Sulfoxide (S=O Acceptor) solute->solvent solute->solvent

Caption: Intermolecular forces between this compound and DMSO.

Qualitative Solubility Data

Multiple chemical data providers classify the solubility of this compound in DMSO as "slight."[2][3][4] This qualitative term suggests that while the compound does dissolve, it does not reach high concentrations under standard conditions. For practical purposes, researchers should experimentally determine the precise solubility for their specific application, especially when preparing high-concentration stock solutions.

Table 2: Solubility of this compound in DMSO

SolventTemperatureSolubilitySource(s)
DMSORoom TemperatureSlightly Soluble[2][3][4]

Solubility in Methanol

Methanol is a simple, polar protic solvent, meaning it can readily donate hydrogen bonds via its hydroxyl (-OH) group.[10][11] It is miscible with water and a wide range of organic solvents, making it a common choice for various chemical processes.[12][13]

Theoretical Assessment & Intermolecular Interactions

The principle of "like dissolves like" is highly applicable here.[14][15] Methanol's polar -OH group can engage in hydrogen bonding with this compound in multiple ways. Methanol can act as a hydrogen bond donor to the nitrogen atoms and the carbonyl oxygen of the pyrimidine ring, and it can act as an acceptor for the pyrimidine's N-H proton.[16] This network of hydrogen bonds is the primary driver of solubility.

cluster_solute This compound cluster_solvent Methanol solute Pyrimidinol Ring (N-H Donor, N/O Acceptors) solvent Methanol (O-H Donor & Acceptor) solute->solvent

Caption: Hydrogen bonding network between this compound and Methanol.

Qualitative Solubility Data

Similar to DMSO, the available data describes the solubility of this compound in methanol as "slight."[2][3][4] The protic nature of methanol can sometimes be less effective than a strong aprotic solvent like DMSO for molecules that are not overwhelmingly polar. The energy required to break the strong hydrogen-bonding network within methanol itself must be overcome by the energy gained from new solute-solvent interactions.

Table 3: Solubility of this compound in Methanol

SolventTemperatureSolubilitySource(s)
MethanolRoom TemperatureSlightly Soluble[2][3][4]

Experimental Protocol for Equilibrium Solubility Determination

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[17][18] The protocol below is a self-validating system designed for accuracy and reliability.

Rationale and Causality
  • Use of Excess Solid: Ensures that the solution becomes saturated and reaches a true equilibrium between the dissolved and undissolved states.[17]

  • Equilibration Time (24-48h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A prolonged agitation period is critical to ensure the system reaches thermodynamic equilibrium.[1]

  • Temperature Control: Solubility is temperature-dependent. A constant temperature water bath or incubator is essential for reproducibility.[14]

  • Phase Separation: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is crucial to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.[18]

  • Quantification by HPLC-UV: This method offers high sensitivity and specificity. It can distinguish the analyte from potential impurities or degradation products, ensuring that only the concentration of the intact compound is measured.[18]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add 5-10 mg to 1 mL of solvent). The solid should be clearly visible at the bottom of the vial.

  • Solvent Addition: Accurately pipette the desired solvent (DMSO or methanol) into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate vigorously for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand for at least 30 minutes to let larger particles settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Trustworthiness Check: Discard the first few drops from the filter to saturate any potential binding sites on the filter material.

  • Dilution: Prepare a dilution series of the filtered supernatant using the same solvent as the mobile phase for the analytical method. This ensures the final concentration falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method against a standard curve prepared from a known concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mM.

Experimental Workflow Diagram

start Start: Add Excess Solid to Solvent equilibrate Equilibrate for 24-48h (Constant Temp. & Agitation) start->equilibrate settle Settle Particulates (30 min) equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Prepare Dilution Series of Filtrate filter->dilute quantify Quantify Concentration (HPLC-UV vs. Standard Curve) dilute->quantify end End: Report Equilibrium Solubility (mg/mL) quantify->end

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Practical Implications for Researchers

  • Stock Solution Preparation: Given the "slight" solubility, researchers preparing stock solutions in either DMSO or methanol should be cautious. It is advisable to start with a lower target concentration and visually inspect for complete dissolution before proceeding. For cellular assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts.[6]

  • Kinetic vs. Thermodynamic Solubility: The protocol described determines thermodynamic solubility. In high-throughput screening, kinetic solubility is often measured, where a DMSO stock is diluted into an aqueous buffer.[19] The limited solubility of this compound in DMSO implies that precipitation may occur during this dilution, potentially confounding assay results.

  • Formulation Development: The low intrinsic solubility in common organic solvents suggests that formulation strategies such as co-solvents, pH adjustment, or advanced delivery systems may be necessary for in vivo applications to achieve desired bioavailability.

References

physical and chemical properties of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core stands as a cornerstone scaffold, present in a vast array of therapeutic agents and biologically active molecules.[1] Within this important class of heterocycles, this compound emerges as a particularly valuable building block. Its unique arrangement of a methylthio group, a hydroxyl (or keto) group, and the foundational pyrimidine ring imparts a nuanced reactivity profile, making it a versatile precursor for the synthesis of more complex molecular architectures.[2] This guide provides an in-depth exploration of the core , offering field-proven insights and detailed protocols for its synthesis and handling, tailored for researchers, scientists, and drug development professionals.

PART 1: Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is fundamental to predicting its behavior and potential applications. This compound is identified by several key descriptors.

Key Identifiers:

  • Chemical Name: this compound

  • Synonyms: S-Methyl-2-thiouracil, 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthiouracil[3]

  • CAS Numbers: 5751-20-2, 124700-70-5[2][4][5]

  • Molecular Formula: C₅H₆N₂OS[2][5]

  • Molecular Weight: 142.18 g/mol [4][5]

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a state of tautomeric equilibrium. The molecule readily interconverts between its enol (-ol) and keto (-one) forms. This phenomenon is crucial as it can influence the compound's reactivity, solubility, and interaction with biological targets.[6] Synchrotron-based photoemission studies have investigated this keto-enol tautomerism, revealing that the substitution of a hydrogen with the S-CH₃ group at the 2-position does not significantly alter the tautomeric balance compared to the parent 4-hydroxypyrimidine molecule.[7]

Tautomeric equilibrium between the enol and keto forms.

PART 2: Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data below has been consolidated from various chemical suppliers and databases.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
Appearance White to Off-White Solid / Powder / Crystal[2][3]
Melting Point 200.0 to 204.0 °C[3]
Boiling Point 301.2 °C at 760 mmHg (Predicted)
Density 1.35 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 7.80 ± 0.40 (Predicted)[3]
LogP 0.49180
  • Expertise & Experience Insight: The high melting point is characteristic of a stable, crystalline solid with potential for strong intermolecular interactions, such as hydrogen bonding, particularly in its keto form. The limited solubility in common organic solvents like methanol suggests that for reaction chemistry, more polar aprotic solvents like DMSO or DMF might be necessary, albeit sparingly. The predicted pKa around 7.8 indicates it is a weak acid, with the N-H proton in the keto tautomer being the most likely to deprotonate under basic conditions.

PART 3: Chemical Reactivity and Biological Significance

The reactivity of this compound is a product of its constituent functional groups. The pyrimidine ring itself is electron-deficient, influencing the reactivity of its substituents.

  • Methylthio Group (-SCH₃): This group is a key modulator of reactivity. While the sulfur atom can be oxidized, the methylthio group is generally considered a poor leaving group in nucleophilic aromatic substitution reactions compared to halogens or sulfonyl groups.[8][9] Control experiments have shown that 2-methylthio pyrimidines are significantly less reactive towards arylation of thiols compared to their 2-sulfonyl counterparts, highlighting the stability of the C-S bond.[8][9]

  • Hydroxyl/Keto Group (-OH / =O): The tautomerism at this position allows for reactivity as either a nucleophile (in the enol form) or at the adjacent nitrogen atoms (in the keto form). The nitrogen atoms in the ring impart a degree of basicity to the molecule.[2]

  • Biological Activity: this compound has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS).[3] This activity underscores its potential as a starting point for designing more potent and selective inhibitors. Furthermore, derivatives of this scaffold have demonstrated analgesic properties, suggesting its utility in pain management research.[10]

PART 4: Synthesis Protocol: S-Methylation of 2-Thiouracil

A reliable and high-yielding synthesis is paramount for any research application. The most common and straightforward synthesis of this compound involves the selective S-alkylation of 2-thiouracil.

Causality Behind Experimental Choices:

  • Base (Sodium Hydroxide): 2-Thiouracil is acidic enough to be deprotonated by NaOH. This deprotonation preferentially occurs at the sulfur atom (forming a thiolate), which is a better nucleophile than the nitrogen atoms, leading to selective S-alkylation.

  • Solvent (Water): Water is an inexpensive and effective solvent for the sodium salt of 2-thiouracil.

  • Alkylating Agent (Methyl Iodide): Methyl iodide is a highly reactive methylating agent, ensuring an efficient reaction.

  • Temperature Control (Ice Bath): The initial reaction is performed at 0 °C to control the exothermic nature of the methylation and to minimize potential side reactions, such as N-alkylation.

  • Acidification (Acetic Acid): After the reaction, acidification is necessary to neutralize the excess base and precipitate the final product, which is less soluble in its neutral form.

Detailed Step-by-Step Methodology
  • Dissolution: Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in ~180 mL of water).[4]

  • Cooling: Place the reaction mixture in an ice bath and stir until the internal temperature reaches 0 °C.[4]

  • Alkylation: Slowly add methyl iodide (0.29 mol) dropwise to the cooled solution, maintaining the temperature.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4] The solution will typically appear as a pale yellow.

  • Precipitation: Cool the solution back to 0 °C in an ice bath and acidify with glacial acetic acid until a white precipitate forms.[4]

  • Isolation: Collect the white precipitate by vacuum filtration.[4]

  • Washing & Drying: Wash the collected solid with cold water (3 x 150 mL) and dry to afford the final product, 2-(methylthio)pyrimidin-4-one.[4]

synthesis_workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Product Isolation a Dissolve 2-Thiouracil in NaOH(aq) b Cool to 0 °C a->b c Add Methyl Iodide b->c Slow Addition d Stir at RT for 16h c->d e Cool to 0 °C d->e f Acidify with Acetic Acid e->f g Vacuum Filtration f->g h Wash with Cold Water & Dry g->h i This compound h->i Final Product

Workflow for the synthesis of this compound.

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[11]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust. Take measures to prevent the buildup of electrostatic charge.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended storage temperatures range from room temperature to 2-8°C.[3][5][13]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]

    • Inhalation: Remove victim to fresh air. Seek medical attention if symptoms persist.[11]

References

A Technical Guide to the Tautomerism and Stability of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

2-(Methylthio)pyrimidin-4-ol stands as a pivotal scaffold in medicinal chemistry, largely due to its structural resemblance to nucleic acid bases.[1][2] The biological activity and physicochemical properties of this molecule are intrinsically linked to its tautomeric state. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between the hydroxyl (enol-like) and keto (oxo) forms of this compound. We will explore the fundamental principles governing the stability of these tautomers, detail robust experimental and computational methodologies for their characterization, and present a synthesized view of the current understanding of this dynamic system. The insights provided are crucial for professionals in drug design and development, where controlling or predicting tautomeric preference is key to modulating biological interactions.

Introduction: The Significance of Tautomerism in Pyrimidines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in pharmacology and molecular biology.[3] For heterocyclic compounds like pyrimidines, which form the core of DNA and RNA bases, the precise tautomeric form dictates the pattern of hydrogen bonding, overall polarity, and shape, thereby governing molecular recognition events such as receptor binding or base pairing.[4][5]

The compound this compound is a classic example of a system capable of exhibiting keto-enol tautomerism. It can exist in two primary forms: the aromatic hydroxyl form, this compound, and the non-aromatic keto form, 2-(methylthio)pyrimidin-4(1H)-one. The position of this equilibrium is not fixed; it is delicately balanced by a host of internal and external factors. For drug development professionals, understanding this balance is not merely academic—an unexpected shift in tautomeric preference can dramatically alter a drug candidate's efficacy, solubility, and metabolic stability.

The Tautomeric Landscape of this compound

The principal tautomeric equilibrium for this molecule is the lactim-lactam (or enol-keto) interconversion. The two major tautomers are:

  • This compound (Hydroxy/Lactim/Enol form): In this form, the pyrimidine ring is fully aromatic, and a hydroxyl group is present at the C4 position.

  • 2-(Methylthio)pyrimidin-4(1H)-one (Keto/Lactam/Oxo form): Here, a proton has migrated from the exocyclic oxygen to the N1 position of the ring, resulting in a carbonyl group at C4 and breaking the ring's aromaticity. A second keto tautomer, with the proton on N3, is also possible.

Computational studies on the parent 4-hydroxypyrimidine molecule have shown that the introduction of a second nitrogen atom into the pyridine ring system shifts the equilibrium towards the ketonic form.[6][7] For 4-hydroxypyrimidine and its analogs, the 4-keto structure is generally considered the most stable tautomer.[1]

Caption: Tautomeric equilibrium of this compound.

Key Factors Governing Tautomeric Stability

The predominance of one tautomer over another is determined by its relative thermodynamic stability, which is influenced by a combination of factors.

Aromaticity and Electronic Effects

The hydroxy form possesses a fully aromatic pyrimidine ring, which is typically a strong stabilizing factor. However, the keto form benefits from the high stability of the amide bond (lactam). For many pyrimidinones, the stability gained from the amide outweighs the loss of aromaticity, favoring the keto form.[6][7] The 2-methylthio (-SCH3) group is a weak electron-donating group, which can influence the electron density of the ring and subtly affect the tautomeric balance. Studies on similar molecules suggest that substituting at the 2-position with an S-CH3 group does not significantly alter the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine.[8]

Solvent Effects

The solvent environment plays a critical role in determining tautomeric preference.[9][10]

  • Polar Solvents: Polar protic solvents (e.g., water, ethanol) can stabilize the more polar keto tautomer through hydrogen bonding. The keto form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, interacts favorably with these solvents.[3]

  • Non-polar Solvents: In non-polar, aprotic solvents (e.g., cyclohexane, chloroform), the less polar hydroxy form may be more favored as it is less destabilized by the lack of favorable solvent interactions.[11] Spectroscopic studies often show a clear shift in equilibrium when the solvent is changed, providing strong evidence for the presence of multiple tautomers.[10][12]

pH and Ionization

The pKa of the compound is crucial, as the ionization state will significantly impact the tautomeric equilibrium.[13] At different pH values, the molecule can exist as a neutral species, a cation, or an anion. Each of these states will have its own preferred tautomeric form. For instance, deprotonation can lead to an anionic species where the negative charge is delocalized over the O-C-N system, which can be represented by resonance structures that blur the distinction between the keto and enol forms.

Methodologies for Tautomer Elucidation

A multi-pronged approach combining spectroscopic and computational methods is required for a definitive characterization of the tautomeric equilibrium.

Experimental Protocols

A. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is one of the most powerful tools for studying tautomerism in solution.[14] Since the exchange between tautomers can be slow on the NMR timescale, it is often possible to observe distinct signals for each species.[9]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Prepare solutions of this compound at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant, controlled temperature (e.g., 298 K).

  • Spectral Analysis:

    • Chemical Shifts: Compare the chemical shifts of the ring protons and carbons. The keto form will typically show an N-H proton signal, while the hydroxy form will show an O-H signal (which may be broad or exchange with D₂O). The carbon attached to the oxygen (C4) will have a significantly different chemical shift in the keto form (~160-170 ppm for C=O) compared to the hydroxy form (~150-160 ppm for C-OH).

    • Integration: In cases where separate signals are observed for both tautomers, the relative peak integrals in the ¹H NMR spectrum can be used to quantify the tautomeric ratio (K_T_).

  • Validation: Repeat the measurements at different temperatures to observe any shifts in the equilibrium, which can provide thermodynamic data (ΔH° and ΔS°) for the tautomerization process.[15]

B. UV-Vis Spectroscopy

The electronic structure of the tautomers is different, leading to distinct UV-Vis absorption spectra. The aromatic hydroxy form and the cross-conjugated keto form possess different chromophores, which absorb light at different wavelengths.[11][12]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a non-absorbing solvent (e.g., acetonitrile). Create a series of dilute solutions (~10⁻⁵ M) in various solvents (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

  • Spectral Analysis:

    • Analyze the position of the maximum absorbance (λ_max_). A shift in λ_max_ upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[10]

    • The presence of isosbestic points—wavelengths where the molar absorptivity is the same for both tautomers—provides strong evidence of a two-component equilibrium.

Computational Workflow

Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[18] Density Functional Theory (DFT) is a commonly used method.[13]

ComputationalWorkflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc nmr_calc Predict NMR Shifts (GIAO Method) geom_opt->nmr_calc energy_gas Calculate Gas-Phase Relative Energy (ΔE) freq_calc->energy_gas solvent_model Apply Solvation Model (e.g., PCM, SM8) energy_gas->solvent_model energy_solv Calculate Solvated Relative Energy (ΔG_solv_) solvent_model->energy_solv comparison Compare with Experimental Data energy_solv->comparison nmr_calc->comparison

Caption: Workflow for computational analysis of tautomer stability.

Workflow Description:

  • Structure Definition: Build the 3D structures of all possible tautomers (hydroxy and keto forms).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[13]

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Solvation Modeling: To simulate solution conditions, re-optimize the geometries and calculate energies using a continuum solvation model like the Polarization Continuum Model (PCM) or the SM8 model.[13] This step is critical for accurate predictions.

  • Energy Analysis: Compare the final Gibbs free energies of the tautomers in the chosen solvent to predict the predominant species.

  • Property Prediction: Predict spectroscopic properties, such as NMR chemical shifts using the GIAO method, to directly compare with experimental results.[19]

Data Summary and Interpretation

While specific experimental data for this compound is sparse in the public literature, extensive studies on the parent 4-hydroxypyrimidine and related analogs provide a strong basis for interpretation.[1][8]

Tautomer FormExpected PredominanceKey Spectroscopic Features
Keto (Lactam) Favored in polar, protic solvents (e.g., water, DMSO).[3]¹H NMR: N-H proton signal. ¹³C NMR: C4 signal at ~160-170 ppm. UV-Vis: Distinct λ_max_ associated with the conjugated system.
Hydroxy (Lactim) May be more prevalent in non-polar, aprotic solvents (e.g., hexane, CCl₄).[11]¹H NMR: O-H proton signal. ¹³C NMR: C4 signal at ~150-160 ppm. UV-Vis: Distinct λ_max_ from the aromatic chromophore.

Synthesis of Findings: For pyrimidine-4-one systems, there is a strong consensus from both computational and experimental studies that the keto (lactam) form is the major tautomer in both the solid state and in polar solutions.[1][6][7] The stability of the amide group within the ring is a powerful driving force that generally overrides the gain in aromaticity offered by the hydroxy (lactim) form. The 2-methylthio substituent is not expected to reverse this preference.[8] Therefore, it can be confidently predicted that 2-(methylthio)pyrimidin-4(1H)-one is the predominant tautomer under most physiological and standard laboratory conditions.

Conclusion and Implications

The tautomeric equilibrium of this compound is heavily skewed towards the keto form, 2-(methylthio)pyrimidin-4(1H)-one, particularly in polar environments relevant to biological systems. This preference is a result of the inherent stability of the cyclic amide (lactam) structure. For researchers in drug development, this has critical implications:

  • Receptor Interactions: The keto tautomer presents a different set of hydrogen bond donors and acceptors compared to the hydroxy form. Molecular modeling and docking studies must use the correct, most stable tautomer to accurately predict binding modes and affinities.

  • Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and membrane permeability are dependent on the predominant tautomeric form. The more polar keto form will have different properties than the less polar hydroxy form.

  • Chemical Reactivity: The reactivity of the molecule, for instance in metabolic pathways or subsequent synthetic modifications, will be dictated by the functional groups present in the dominant keto tautomer.

A thorough understanding and characterization of the tautomeric state, using the combined experimental and computational methodologies outlined in this guide, is a non-negotiable step in the rational design and development of therapeutics based on the this compound scaffold.

References

biological activity of 2-(Methylthio)pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and essential biomolecules. Within this vast chemical family, derivatives of 2-(Methylthio)pyrimidin-4-ol have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive technical overview of these derivatives, synthesizing current research to offer field-proven insights into their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. This document is designed to be a self-validating resource, grounding all claims in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The this compound Scaffold: An Introduction

The pyrimidine ring is a fundamental heterocycle found in the nucleobases cytosine, thymine, and uracil, making it indispensable to life.[1] Its inherent ability to mimic these biological building blocks allows pyrimidine derivatives to interact with a wide array of enzymes and receptors, leading to diverse pharmacological effects.[2][3] The this compound core, characterized by a pyrimidin-4-ol (or its tautomeric 4-oxo form) ring substituted with a methylthio (-SCH₃) group at the C2 position, offers a unique combination of hydrogen bonding capabilities and lipophilicity.

The synthesis of this core scaffold is often achieved through a straightforward S-methylation of the readily available 2-thiouracil precursor using an alkylating agent like methyl iodide in the presence of a base.[4][5] This synthetic accessibility makes it an attractive starting point for the development of extensive compound libraries.

Thiouracil [label=< 2-Thiouracil

>];

Reagents [label="+ CH₃I\n(Methyl Iodide)\n/ Base"];

Product [label=< this compound

>];

Thiouracil -> Reagents [arrowhead=none]; Reagents -> Product; } dot Caption: General synthesis of the this compound core.

Anticancer Activity: Targeting Cellular Signaling

A significant body of research has focused on the potent anticancer activity of pyrimidine derivatives.[2][6] Specifically, compounds bearing the 2-(methylthio) moiety have been identified as powerful inhibitors of key signaling proteins, most notably the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: EGFR Kinase Inhibition

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[9] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR are a validated and effective cancer therapy strategy.[6]

Derivatives of 5-(methylthio)pyrimidine have been engineered as highly potent and selective inhibitors of mutant forms of EGFR, such as the L858R/T790M double mutant, which confers resistance to first-generation TKIs in non-small-cell lung cancer (NSCLC).[10] These compounds achieve their selectivity by forming specific interactions within the ATP-binding pocket of the mutant enzyme, while having a lower affinity for the wild-type (WT) receptor, thereby potentially reducing side effects.[10][11]

Inhibition of EGFR blocks its autophosphorylation and the subsequent activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to a halt in cell cycle progression and the induction of apoptosis (programmed cell death).[1][6][9]

// Pathway connections "EGF" -> "EGFR"; "Inhibitor" -> "EGFR" [arrowhead=tee, color="#EA4335", style=dashed]; "EGFR" -> "GRB2_SOS"; "EGFR" -> "PI3K"; "GRB2_SOS" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK"; "PI3K" -> "AKT"; "AKT" -> "mTOR"; "ERK" -> "Transcription"; "mTOR" -> "Transcription"; "Transcription" -> "Proliferation"; "Inhibitor" -> "Apoptosis" [style=dashed, arrowhead=open, color="#EA4335"]; } dot Caption: EGFR signaling pathway and the inhibitory action of derivatives.

Structure-Activity Relationship (SAR) Insights

The efficacy of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of substituents on the core ring.[12][13] For EGFR inhibitors, SAR studies have revealed several key principles:

  • Hinge-Binding Moiety: The pyrimidine nitrogen atoms are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature among kinase inhibitors.[11]

  • Substituents at C4: Large, hydrophobic groups attached to the C4 position (often via an amine linker) can occupy the hydrophobic pocket of the kinase, enhancing potency and selectivity.

  • The Role of the 5-Methylthio Group: In the context of mutant-selective EGFR inhibitors, the 5-(methylthio) group has been shown to be highly effective.[10] This group can form favorable interactions within the binding site of the T790M mutant, contributing to its high potency against the resistant form while maintaining lower activity against the wild-type enzyme.[10]

In Vitro Anticancer Activity Data

The following table summarizes the inhibitory activity of representative 5-(methylthio)pyrimidine derivatives against EGFR enzymes and their anti-proliferative effects on cancer cell lines.

Compound IDTargetIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Compound A EGFRL858R/T790M0.8H197515[10]
EGFRWT180A431>10,000[10]
Compound B EGFRL858R/T790M0.6H197531[10]
EGFRWT240A431>10,000[10]
Data is representative and synthesized from published results. Compound IDs are illustrative.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1][4] It is a primary tool for evaluating the cytotoxic potential of novel compounds.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay node1 1. Seed cancer cells in a 96-well plate node2 2. Incubate for 18-24h to allow cell adherence node1->node2 node3 3. Treat cells with serial dilutions of test compound node2->node3 node4 4. Incubate for 48-72h node3->node4 node5 5. Add MTT solution (5 mg/mL) to each well node4->node5 node6 6. Incubate for 2-4h (Formazan formation) node5->node6 node7 7. Solubilize formazan crystals with DMSO node6->node7 node8 8. Read absorbance at 570 nm node7->node8

Methodology:

  • Cell Seeding: Cancer cells (e.g., H1975, A549, MCF-7) are harvested during their exponential growth phase. A cell suspension is prepared in a complete growth medium, and cells are seeded into a 96-well microtiter plate at an optimized density (e.g., 2,000-5,000 cells/well) in a volume of 100 µL.[4]

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the bottom of the wells.[4]

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in a culture medium to achieve the desired final concentrations. The medium from the wells is removed, and 100 µL of the medium containing the test compound is added to each well in triplicate. Control wells should include medium with DMSO (vehicle control) and medium alone (blank).

  • Exposure Incubation: The plate is incubated for a defined period, typically 48 or 72 hours, under the same conditions as step 2.[8]

  • MTT Addition: Following incubation, 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is returned to the incubator for 2-4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][9]

  • Formazan Solubilization: The medium is carefully aspirated from the wells. 100-150 µL of DMSO is added to each well to dissolve the insoluble formazan crystals, producing a purple solution.[8] The plate is typically placed on a shaker for 10 minutes in the dark to ensure complete solubilization.[4]

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[7][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The concentration of the compound that inhibits 50% of cell growth (GI₅₀ or IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of 2-(alkylthio)pyrimidine have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][7] The sulfur atom and the pyrimidine core are often key to their mechanism of action, which can involve the inhibition of essential metabolic pathways in microorganisms.

Antibacterial Activity

Studies have shown that 2-(benzylthio)pyrimidine derivatives possess significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including multi-resistant strains.[1] The mechanism of action is often attributed to the inhibition of enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis.

The nature of the substituents on the pyrimidine ring and the thioether moiety plays a crucial role in determining the potency and spectrum of activity. For instance, the presence of electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) on a benzyl ring at the C2-thio position can enhance activity against specific strains.[1]

In Vitro Antibacterial Screening Data

The following table presents representative Minimum Inhibitory Concentration (MIC) values for 2-(methylthio)pyrimidine derivatives against common bacterial strains.

Compound IDR Group at C2-thioS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Derivative 1 4-Chlorobenzyl3216Synthesized from[1]
Derivative 2 3-Nitrobenzyl1664Synthesized from[1]
Derivative 3 Benzimidazolylmethyl3232[1]
Data is representative. MIC is the lowest concentration of a compound that visibly inhibits microbial growth.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[2][14] It provides a quantitative measure of a compound's potency.

Methodology:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in DMSO. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Each well will contain 50 µL of the diluted compound.

  • Inoculum Preparation: The bacterial strain to be tested is grown in broth to reach the logarithmic phase of growth. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Several controls are essential for validating the assay:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) is tested alongside the novel compounds.

  • Incubation: The plate is sealed or covered and incubated at 37°C for 16-20 hours.[2]

  • Reading the MIC: After incubation, the plate is examined visually or with a plate reader. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Anti-inflammatory Activity

Chronic inflammation is linked to a variety of diseases, including cancer and neurodegenerative disorders. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of the inflammatory response. Pyrimidine derivatives have been investigated as anti-inflammatory agents, with many acting as selective COX-2 inhibitors.

Selective inhibition of COX-2 over COX-1 is a highly desirable therapeutic goal, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with potency comparable to the established drug meloxicam. This activity, combined with antioxidant properties that reduce reactive oxygen species (ROS), makes these compounds promising leads for new anti-inflammatory drugs.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a versatile and highly promising platform in medicinal chemistry. The research synthesized in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The success of these compounds as selective EGFR kinase inhibitors, in particular, highlights the power of rational, structure-based drug design in targeting disease-specific molecular pathways.

Future research should focus on several key areas:

  • Optimization of Pharmacokinetics: While many derivatives show high in vitro potency, their absorption, distribution, metabolism, and excretion (ADME) properties must be optimized for in vivo efficacy.

  • Elucidation of Novel Mechanisms: While EGFR and COX-2 inhibition are well-documented, further studies are needed to explore other potential biological targets that may contribute to the observed activities.

  • Combating Drug Resistance: The development of derivatives active against resistant bacterial strains and mutant cancer targets should remain a high priority.

By continuing to explore the rich chemistry of this scaffold, the scientific community is well-positioned to develop novel therapeutics that can address some of today's most pressing medical challenges.

References

A Technical Guide to 2-(Methylthio)pyrimidin-4-ol as a Prototypical Competitive Inhibitor of Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitric Oxide Synthase (NOS) enzymes are critical regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, including neurodegenerative disorders, inflammation, and septic shock. Consequently, the development of specific NOS inhibitors is a significant therapeutic goal. This technical guide explores the potential of 2-(Methylthio)pyrimidin-4-ol as a representative competitive inhibitor of NOS. While direct inhibitory data for this specific molecule is not extensively published, its pyrimidine scaffold is a well-established pharmacophore in potent NOS inhibitors. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles of competitive NOS inhibition, providing field-proven experimental protocols for validation, and outlining the strategic considerations for utilizing such compounds in research and development. We will use this compound as a model to illustrate the concepts and methodologies applicable to the broader class of pyrimidine-based NOS inhibitors.

The Nitric Oxide Synthase Family: A Primer

Nitric oxide (NO) is a crucial signaling molecule produced from the amino acid L-arginine by a family of heme-dependent enzymes known as nitric oxide synthases (NOS).[1][2] Mammals have three primary isoforms of NOS, each with distinct roles:

  • Neuronal NOS (nNOS or NOS1): Predominantly expressed in the nervous system, nNOS is involved in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is linked to neurotoxic events in conditions like stroke and Alzheimer's disease.[2][3]

  • Endothelial NOS (eNOS or NOS3): Found in the endothelium, eNOS-derived NO is a key vasodilator, regulating blood pressure and blood flow.[2] Inhibition of eNOS can lead to undesirable cardiovascular side effects like hypertension.[3]

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli in immune cells. It produces large, sustained amounts of NO as a defense mechanism, but its overactivity is a major contributor to the pathophysiology of septic shock and chronic inflammatory diseases.[2][4]

All NOS isoforms function as homodimers. Each monomer contains a C-terminal reductase domain that binds NADPH, FAD, and FMN, and an N-terminal oxygenase domain that binds heme, the cofactor tetrahydrobiopterin (BH4), and the substrate L-arginine.[2][4] Electron flow from the reductase to the oxygenase domain is facilitated by calmodulin binding and is essential for catalysis.[4]

The NOS Catalytic Cycle

The synthesis of NO is a two-step oxidation process at the heme catalytic site within the oxygenase domain.[4][5][6]

  • Hydroxylation: L-arginine is hydroxylated to Nω-hydroxy-L-arginine (NOHLA), which remains bound to the enzyme.

  • Oxidation: NOHLA is then oxidized to produce L-citrulline and nitric oxide.

This catalytic conversion is the target for competitive inhibitors that vie with the natural substrate, L-arginine.

NOS_Catalytic_Cycle NOS_E NOS (Heme-Fe³⁺) E_Arg NOS • L-Arginine E_NOHLA NOS • NOHLA E_Arg->E_NOHLA e⁻ E_Cit_NO NOS • L-Citrulline • NO E_NOHLA->E_Cit_NO Step 2: Oxidation (e⁻, O₂) E_Cit_NO->NOS_E Product Release L_Cit L-Citrulline E_Cit_NO->L_Cit NO Nitric Oxide E_Cit_NO->NO L_Arg L-Arginine L_Arg->E_Arg Substrate Binding Cofactors NADPH, O₂, BH₄ Cofactors->E_NOHLA Step 1: Hydroxylation

Caption: Simplified catalytic cycle of Nitric Oxide Synthase (NOS).

This compound: A Model Competitive Inhibitor

Competitive inhibitors function by reversibly binding to the active site of an enzyme, thereby preventing the natural substrate from binding. In the context of NOS, these inhibitors are often structural mimics of L-arginine.[1][7] The pyrimidine scaffold, present in this compound, is a key structural motif in a number of developed NOS inhibitors.[1][8][9]

Chemical Structure:

  • Name: this compound

  • CAS Number: 124700-70-5[10][11]

  • Molecular Formula: C₅H₆N₂OS[11]

  • Molecular Weight: 142.18 g/mol [11]

Mechanism of Competitive Inhibition

A competitive inhibitor like this compound would be hypothesized to bind to the L-arginine binding site within the NOS oxygenase domain. This binding is mutually exclusive with L-arginine binding.

  • Causality: The effectiveness of such an inhibitor is dictated by its affinity for the active site relative to the substrate's affinity. This is quantified by the inhibition constant, Ki. A lower Ki value signifies a higher affinity and a more potent inhibitor.[12]

  • Key Characteristic: The inhibition can be overcome by increasing the concentration of the substrate (L-arginine).[12] This is a hallmark of competitive inhibition and results in an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme (NOS) ES Enzyme-Substrate Complex E->ES + S Substrate (L-Arginine) ES->E + P Products (L-Citrulline + NO) E2 Enzyme (NOS) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I Inhibitor (this compound)

Caption: Competitive inhibition at the NOS active site.

Experimental Validation: A Step-by-Step Guide

To characterize a compound like this compound as a NOS inhibitor, a series of well-defined experiments is required. The most common approach involves measuring the production of NO's stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻), using the Griess assay.[13][14][15]

Protocol 1: In Vitro NOS Activity Assay using the Griess Reagent

This protocol details the measurement of total nitrite/nitrate as an index of NOS activity from a purified enzyme source.

Principle: NOS produces NO, which is rapidly oxidized to nitrite and nitrate. Nitrate is first enzymatically reduced to nitrite by nitrate reductase. Total nitrite is then detected colorimetrically using the Griess reagent, which forms a magenta-colored azo dye that absorbs light at ~540 nm.[14][15]

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Substrate: L-arginine

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4), Calmodulin, CaCl₂[4][14]

  • Test Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO)

  • Nitrate Reductase

  • Griess Reagent: Typically a two-part solution of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[14]

  • Sodium Nitrite (for standard curve)

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a complete Reaction Mix containing NOS Assay Buffer, L-arginine (at a concentration near its Km, e.g., 5 µM), and all necessary cofactors.

    • Prepare serial dilutions of the test inhibitor. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid enzyme denaturation.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in assay buffer.

  • Enzyme Reaction Setup (in a 96-well plate):

    • Sample Wells: Add a fixed volume of NOS enzyme solution, varying concentrations of the inhibitor, and bring the final volume to a set point with assay buffer.

    • Positive Control: Add NOS enzyme, no inhibitor (add vehicle control instead).

    • Negative Control: No NOS enzyme.

    • Trustworthiness Check: The inclusion of positive and negative controls is essential to validate the assay run. The positive control defines the 100% activity level, while the negative control establishes the background signal.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the Reaction Mix to all wells except the standards.

    • Incubate the plate at 37°C for a fixed time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Nitrate Reduction:

    • Stop the NOS reaction.

    • To each well (including standards), add Nitrate Reductase and its cofactor (NADH or NADPH, depending on the enzyme source).[16]

    • Incubate at room temperature for 20-30 minutes to convert all nitrate to nitrite.[14]

  • Griess Reaction and Measurement:

    • Add the two components of the Griess reagent to all wells.[17]

    • Incubate for 10 minutes at room temperature, allowing the magenta color to develop.

    • Measure the absorbance at 540 nm using a microplate reader.[16][17]

  • Data Analysis (Calculating IC50):

    • Subtract the absorbance of the negative control from all readings.

    • Use the standard curve to convert absorbance values to nitrite concentrations (µM).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Determining the Inhibition Constant (Ki)

The IC50 value is dependent on the substrate concentration used in the assay. To determine the intrinsic potency of a competitive inhibitor, the Ki must be calculated.[12]

Principle: This experiment involves measuring the initial reaction velocity at multiple substrate concentrations in the presence of several fixed inhibitor concentrations.[18]

Methodology Workflow:

  • Experimental Setup:

    • Design a matrix of experiments. You will have several sets of reactions. Each set will have a fixed concentration of the inhibitor (including a zero-inhibitor control). Within each set, you will vary the concentration of the substrate, L-arginine (e.g., from 0.5x Km to 10x Km).

    • Run the NOS activity assay as described in Protocol 1 for each condition, ensuring you are measuring the initial reaction rate (short incubation time).

  • Data Analysis:

    • For each inhibitor concentration, plot reaction velocity (V) versus substrate concentration ([S]).

    • Fit each curve to the Michaelis-Menten equation to determine the apparent Km (Km,app) and Vmax for that inhibitor concentration.

    • Self-Validation: For a true competitive inhibitor, the Vmax should remain constant across all inhibitor concentrations, while the Km,app should increase with increasing inhibitor concentration.

    • The most robust method is to use simultaneous nonlinear regression to globally fit all data sets to the equation for competitive inhibition.[18][19]

    • Alternatively, the Ki can be calculated from the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration used to determine the IC50 and Km is the Michaelis constant for the substrate in the absence of the inhibitor.

Ki_Determination_Workflow start Start: Design Experiment Matrix (Vary [Substrate] & [Inhibitor]) assay Perform NOS Activity Assays (Measure Initial Velocity) start->assay plot Generate Michaelis-Menten Plots (Velocity vs. [Substrate]) for each [Inhibitor] assay->plot fit Fit Data to Models plot->fit global_fit Global Nonlinear Regression (Preferred Method) fit->global_fit Option 1 replot Calculate Km,app & Vmax (Cheng-Prusoff or Dixon Plot) fit->replot Option 2 ki Determine Ki Value global_fit->ki replot->ki

Caption: Workflow for determining the Ki of a competitive NOS inhibitor.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Hypothetical Inhibition Data for Compound X (e.g., this compound)

NOS IsoformIC50 (µM)Ki (µM)Inhibition Type
nNOS1.50.75Competitive
iNOS12.05.8Competitive
eNOS25.512.1Competitive

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Potency: The Ki value is the true measure of potency. In this example, the compound is most potent against nNOS.

  • Selectivity: The ratio of Ki values indicates isoform selectivity. Here, the compound is approximately 8-fold selective for nNOS over iNOS (5.8 / 0.75) and 16-fold selective for nNOS over eNOS (12.1 / 0.75). Selectivity is critical for developing therapeutics with minimal side effects. For example, high selectivity for nNOS over eNOS is desirable to avoid cardiovascular effects.[1][8]

Conclusion and Future Directions

While this compound itself requires empirical validation, its structure represents a class of compounds with known potential for NOS inhibition. The pyrimidine core serves as an effective scaffold for designing competitive inhibitors that target the L-arginine binding site. The methodologies outlined in this guide provide a robust framework for any researcher aiming to identify and characterize novel NOS inhibitors. The process of determining IC50 and, more importantly, the substrate-independent Ki value, is fundamental to understanding a compound's potency and mechanism. Future work on this and similar molecules would involve extensive structure-activity relationship (SAR) studies to optimize potency and isoform selectivity, followed by cell-based assays and in vivo models to establish therapeutic potential.

References

The Therapeutic Potential of 2-(Methylthio)pyrimidin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Versatile Pyrimidine Derivative as a Nitric Oxide Synthase Inhibitor and Beyond

Foreword: Unveiling the Promise of a Unique Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents. Within this diverse family, 2-(Methylthio)pyrimidin-4-ol, also known as S-methyl-2-thiouracil, emerges as a compound of significant interest. Its structural simplicity belies a nuanced pharmacological profile, primarily characterized by its activity as a competitive inhibitor of nitric oxide synthase (NOS). This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its established and putative therapeutic applications. We will delve into its mechanism of action, supported by experimental data and molecular insights, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals poised to explore the full therapeutic potential of this intriguing molecule.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with a molecular weight of 142.18 g/mol . Its chemical structure features a pyrimidine ring substituted with a methylthio group at the 2-position and a hydroxyl group at the 4-position, the latter existing in tautomeric equilibrium with its keto form, 2-(methylthio)pyrimidin-4(3H)-one.

PropertyValueSource
Molecular Formula C₅H₆N₂OS[1]
Molecular Weight 142.181 g/mol
Melting Point 200.0 to 204.0 °C
Solubility Slightly soluble in DMSO and Methanol
pKa 7.80 ± 0.40 (Predicted)

The synthesis of this compound is most commonly achieved through the S-methylation of 2-thiouracil. This straightforward and high-yielding reaction provides a reliable route to the target compound.

Experimental Protocol: Synthesis of this compound

Causality: The following protocol leverages the nucleophilicity of the sulfur atom in 2-thiouracil for an SN2 reaction with an electrophilic methyl source, typically methyl iodide. The use of a base, such as sodium hydroxide, is crucial to deprotonate the thiol group, thereby increasing its nucleophilicity and facilitating the methylation reaction. Acidification in the final step is necessary to protonate the pyrimidine ring and precipitate the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cooling: Place the reaction mixture in an ice bath to cool to 0°C. This is to control the exothermicity of the subsequent methylation step.

  • Methylation: Slowly add methyl iodide (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Precipitation: Cool the resulting solution to 0°C and acidify with glacial acetic acid.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the precipitate with cold water and dry to afford this compound.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is primarily anchored in its ability to inhibit nitric oxide synthase. However, the broader family of pyrimidine derivatives exhibits a wide spectrum of biological activities, suggesting that this compound may have multifaceted therapeutic applications.

Anti-Inflammatory Activity: A Focus on Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathological processes. While constitutively expressed NOS isoforms (nNOS and eNOS) are crucial for neurotransmission and vascular homeostasis, the inducible isoform (iNOS) is upregulated during inflammation and contributes to tissue damage.[2] Selective inhibition of iNOS is therefore a desirable therapeutic strategy for inflammatory conditions.

This compound and its parent compound, 2-thiouracil, have been identified as competitive inhibitors of nitric oxide synthase, with a notable selectivity for the neuronal isoform (nNOS).[3][4]

Mechanism of Action: As a competitive inhibitor, this compound likely competes with the substrate, L-arginine, for binding to the active site of NOS.[3] Furthermore, studies on 2-thiouracil suggest that it may also interfere with the binding of the cofactor tetrahydrobiopterin (BH4), which is essential for NOS activity and dimerization.[4]

Quantitative Data on NOS Inhibition:

CompoundTargetKᵢ (µM)SelectivitySource
S-methylthiouracil nNOS14-60Moderately selective for nNOS[3]
2-thiouracil nNOS20Selective for nNOS[4]

The anti-inflammatory effects of methylthiouracil have been demonstrated both in vitro and in vivo. In a study using lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells, methylthiouracil inhibited barrier disruption, expression of cell adhesion molecules, and the adhesion and transendothelial migration of neutrophils.[5] It also suppressed the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of the NF-κB and ERK1/2 signaling pathways.[5] In a murine model of lethal endotoxemia, post-treatment with methylthiouracil led to reduced mortality.[5]

Signaling Pathway: Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ERK ERK1/2 Activation TLR4->ERK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CAMs Cell Adhesion Molecules (CAMs) NFkB->CAMs ERK->Cytokines Inflammation Vascular Inflammation (Hyperpermeability, Neutrophil Migration) Cytokines->Inflammation CAMs->Inflammation MTU This compound MTU->NFkB Inhibits MTU->ERK Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

Potential Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with drugs like 5-fluorouracil being mainstays of chemotherapy. The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with nucleic acid synthesis or to modulate key signaling pathways involved in cell proliferation and survival.[6] While specific data for this compound is limited, related pyrimidine derivatives have shown promising anticancer activity. For instance, some pyrimidinone derivatives have demonstrated antitumor effects by augmenting the cytotoxicity of natural killer cells and macrophages.[6]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.

Potential Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties.[7] The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA suggests that these compounds could interfere with microbial nucleic acid synthesis. The presence of a methylthio group may also contribute to antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-thiopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.

  • Substitution at the 2-position: The presence of a sulfur-containing group at this position is often crucial for activity. The S-methylation to form this compound appears to be favorable for NOS inhibition.[3]

  • Substitution at the 4-position: The 4-hydroxyl group (or its tautomeric keto form) is a key feature. Modifications at this position can modulate activity.

  • Substitution at the 6-position: As seen in related thiouracils, substitution at the 6-position with alkyl groups (e.g., propyl or methyl) can influence potency and selectivity for NOS isoforms.[3]

Logical Relationship: SAR of Thiouracils as NOS Inhibitors

G Core 2-Thiouracil Scaffold S_Methyl S-Methylation at C2 (this compound) Core->S_Methyl Modification Alkyl_C6 Alkyl Substitution at C6 (e.g., 6-propyl-2-thiouracil) Core->Alkyl_C6 Modification NOS_Inhibition Nitric Oxide Synthase Inhibition S_Methyl->NOS_Inhibition Leads to Selectivity Selectivity for nNOS S_Methyl->Selectivity Influences Alkyl_C6->NOS_Inhibition Leads to Alkyl_C6->Selectivity Influences

Caption: Structure-activity relationship of 2-thiouracil derivatives as NOS inhibitors.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its established activity as a nitric oxide synthase inhibitor, coupled with the well-documented anti-inflammatory effects of methylthiouracil, provides a strong rationale for its further investigation in inflammatory and autoimmune diseases. Moreover, its pyrimidine core suggests that it may also possess anticancer and antimicrobial properties, which warrant further exploration.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A systematic evaluation of the inhibitory activity of this compound against all NOS isoforms to precisely determine its selectivity profile.

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation, cancer, and infectious diseases to validate its therapeutic potential.

  • Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the detailed molecular interactions with its targets and its effects on downstream signaling pathways.

References

Introduction: The Unassuming Scaffold with Profound Impact

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast arsenal of heterocyclic scaffolds available to the medicinal chemist, the pyrimidine ring system stands out for its prevalence in both natural and synthetic bioactive molecules. Within this class, this compound, also known as 4-hydroxy-2-(methylthio)pyrimidine, has emerged as a particularly versatile and valuable building block. Its unique electronic properties and multiple points for synthetic elaboration have cemented its role as a privileged scaffold in the design of targeted therapeutics, particularly in oncology and immunology.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explore the strategic and mechanistic reasoning behind its application in modern drug discovery. We will delve into its synthesis, physicochemical characteristics, and its role as a cornerstone for developing potent and selective modulators of key biological targets. The experimental protocols and strategic insights presented herein are designed to empower researchers to effectively leverage this scaffold in their own drug development programs.

Physicochemical Properties & Strategic Value

The strategic utility of this compound in drug design is a direct consequence of its inherent structural and electronic features. The molecule exists in a tautomeric equilibrium between the -ol and -one forms, with the 4(3H)-pyrimidinone form generally predominating. This tautomerism is crucial for its ability to act as both a hydrogen bond donor (at the N3-H) and acceptor (at the C4=O and N1), facilitating robust interactions within protein binding pockets.

The 2-methylthio group is another key feature. It is a relatively non-polar, metabolically stable group that can engage in hydrophobic or van der Waals interactions. Crucially, this thioether can be readily oxidized to the corresponding sulfoxide and sulfone. This oxidative transformation serves as a powerful strategic tool for medicinal chemists, as it dramatically alters the electronics and steric profile of the molecule, allowing for fine-tuning of properties like solubility, cell permeability, and target affinity. This oxidation can also be a key step in activating the molecule for further synthetic diversification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(Methylsulfanyl)pyrimidin-4-olPubChem
Molecular Formula C₅H₆N₂OSPubChem
Molecular Weight 142.18 g/mol PubChem
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 218-222 °CSigma-Aldrich
Solubility Sparingly soluble in water, soluble in hot ethanolChemicalBook
pKa ~7.8 (for the N3-H proton)Estimated

Synthesis and Reaction Mechanisms

The most common and efficient synthesis of this compound involves the cyclocondensation of thiourea with a β-ketoester, typically ethyl acetoacetate, followed by S-methylation. This foundational method is valued for its reliability, scalability, and use of readily available starting materials.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 2-Thio-6-methyluracil

  • Reagents & Setup: Prepare a solution of sodium ethoxide by dissolving 23 g (1.0 mol) of sodium metal in 400 mL of absolute ethanol in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Reaction Initiation: To the cooled sodium ethoxide solution, add 76 g (1.0 mol) of thiourea, followed by the dropwise addition of 130 g (1.0 mol) of ethyl acetoacetate over 30 minutes.

  • Reflux: Heat the resulting mixture to reflux for 4 hours. A thick white precipitate will form.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 1 L of cold water. Acidify the solution to pH 5-6 with glacial acetic acid.

  • Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-thio-6-methyluracil.

Step 2: S-Methylation to Yield this compound

  • Reagents & Setup: Dissolve the dried 2-thio-6-methyluracil (0.5 mol) in an aqueous solution of sodium hydroxide (20 g, 0.5 mol in 200 mL of water).

  • Methylation: Add dimethyl sulfate (63 g, 0.5 mol) dropwise to the solution while maintaining the temperature below 30 °C with an ice bath. Stir vigorously for 2 hours.

  • Precipitation: Acidify the reaction mixture with acetic acid to pH 6.

  • Isolation & Purification: Collect the white precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford pure this compound.

Synthetic Workflow Diagram

G A Thiourea + Ethyl Acetoacetate C Cyclocondensation (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D 2-Thiouracil Intermediate C->D Acidification Work-up F S-Methylation D->F E Dimethyl Sulfate (DMS) + NaOH (aq) E->F G This compound F->G Acidification Recrystallization

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The this compound core is a prominent feature in numerous kinase inhibitors. The pyrimidinone ring system is an excellent bioisostere for the purine core of ATP, allowing it to anchor within the hinge region of the kinase active site through key hydrogen bonds. The 2-methylthio group often serves as a jumping-off point for introducing larger substituents that can access other regions of the active site, thereby conferring selectivity and potency.

A prime example is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways and a validated target for autoimmune diseases and B-cell malignancies.

Case Study: BTK Inhibitors

Medicinal chemists have extensively utilized the 2-(methylthio)pyrimidin-4-one scaffold to design both reversible and covalent BTK inhibitors. In a typical design strategy:

  • Hinge Binding: The N1 and C4=O of the pyrimidinone core form hydrogen bonds with the kinase hinge region.

  • Selectivity Pockets: The methylthio group is often replaced or further functionalized. A common strategy involves oxidizing the sulfide to a sulfone, which can then act as a Michael acceptor. This allows for the attachment of a linker and a warhead that can form a covalent bond with a nearby cysteine residue (e.g., Cys481 in BTK), leading to irreversible inhibition.

  • Solvent Front Exposure: The N3 position can be substituted with various groups that extend towards the solvent-exposed region, providing a handle to modulate pharmacokinetic properties without disrupting target binding.

Derivatization Strategy Diagram

G cluster_legend Derivatization Strategy Core 2-(MeS)-Pyrimidin-4-one Scaffold C6 C6 Position (Vector to Gatekeeper) Core->C6 R1 N-Alkylation / Arylation Core->R1 R2 Oxidation (Sulfoxide/Sulfone) & Nucleophilic Substitution Core->R2 R3 Halogenation (e.g., NBS) & Cross-Coupling Core->R3 N3 N3 Position (Vector to Solvent Front) SMe 2-Methylthio Group (Vector to Selectivity Pocket) C5 C5 Position (Steric/Electronic Tuning) R1->N3 R2->SMe R3->C5 key Core Scaffold key2 Modification Site key3 Reaction Type

Caption: Key derivatization points on the pyrimidinone scaffold.

Advanced Protocols: Oxidation and Nucleophilic Aromatic Substitution

The true power of the 2-methylthio group is realized upon its oxidation to the corresponding sulfone. The highly electron-withdrawing sulfonyl group activates the C2 position for nucleophilic aromatic substitution (SNAAr), enabling the introduction of a wide array of functionalities, most commonly amines.

Protocol 2: Oxidation to 2-(Methylsulfonyl)pyrimidin-4-ol
  • Reagents & Setup: Suspend this compound (10 mmol) in 50 mL of glacial acetic acid in a round-bottom flask.

  • Oxidant Addition: Cool the suspension in an ice bath and add hydrogen peroxide (30% aq., 25 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Reduce the volume of the solvent under vacuum. The product, 2-(methylsulfonyl)pyrimidin-4-ol, will often precipitate and can be collected by filtration. Wash with cold water and dry. Note: Over-oxidation is possible, so careful monitoring is crucial.

Protocol 3: SNAAr with a Primary Amine
  • Reagents & Setup: Combine 2-(methylsulfonyl)pyrimidin-4-ol (5 mmol), the desired primary amine (6 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 10 mmol) in 25 mL of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-butanol.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired 2-amino-substituted pyrimidinone.

This two-step sequence (oxidation followed by SNAAr) is a cornerstone of modern pyrimidine chemistry, providing reliable access to diverse libraries of compounds for SAR exploration.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategically vital scaffold that has proven its worth in the rigorous landscape of drug discovery. Its straightforward synthesis, predictable reactivity, and ability to form key interactions with biological targets make it an enduring tool for medicinal chemists. The true elegance of this building block lies in the latent reactivity of the 2-methylthio group, which, through oxidation, unlocks a powerful and flexible method for diversification. As our understanding of disease biology deepens, the demand for novel, selective, and potent small molecules will continue to grow. The principles of molecular design and synthetic strategy embodied by this compound ensure that it and its derivatives will remain at the forefront of this endeavor, continuing to provide the foundation for the next generation of targeted therapies.

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this in-depth technical guide on 2-(Methylthio)pyrimidin-4-ol, a heterocyclic compound that, while unassuming in its own right, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound, from its historical roots in the foundational era of pyrimidine chemistry to its contemporary applications in medicinal chemistry. As a Senior Application Scientist, it is my goal to not only present the technical data but also to provide insights into the causality behind the synthetic strategies and the logic of its application in modern research. Every piece of information herein is grounded in verifiable scientific literature to ensure the highest degree of accuracy and trustworthiness.

Introduction and Chemical Identity

This compound, also known by synonyms such as 2-Methylthiouracil and S-Methyl-2-thiouracil, is a sulfur-containing pyrimidine derivative.[1] The pyrimidine ring is a fundamental core in numerous natural and synthetic compounds, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[2] The introduction of a methylthio (-SCH₃) group at the 2-position and a hydroxyl (-OH) group at the 4-position imparts specific chemical properties that make it a versatile building block in organic synthesis.

One of the key characteristics of this compound is its existence in a tautomeric equilibrium between the ol form (this compound) and the one form (2-(Methylthio)pyrimidin-4(3H)-one). This keto-enol tautomerism is a common feature of hydroxypyrimidines and influences its reactivity and spectroscopic properties.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 5751-20-2[1]
Molecular Formula C₅H₆N₂OS[1]
Molecular Weight 142.18 g/mol [4]
Melting Point 200.0 to 204.0 °C[1]
Boiling Point 301.2 °C at 760 mmHg[1]
Density 1.35 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[1]
pKa 7.80 ± 0.40 (Predicted)[1]

Discovery and History: A Legacy of Pyrimidine Chemistry

The direct discovery of this compound is not marked by a singular, celebrated publication but is rather a logical outcome of the systematic exploration of pyrimidine chemistry that began in the late 19th and early 20th centuries. The groundwork was laid by chemists who first synthesized the core pyrimidine ring and its derivatives.[2]

The history of this compound is intrinsically linked to its precursor, 2-thiouracil. The synthesis of 2-thiouracil and its derivatives was a focal point of early pyrimidine research. A pivotal moment in this field was the work conducted at Yale University by Henry L. Wheeler and his students, including Treat B. Johnson. Their extensive research, published across numerous papers in the American Chemical Journal and the Journal of the American Chemical Society, laid the foundation for much of what is known about thiopyrimidines.

While a specific first synthesis of this compound is not readily apparent in a landmark paper, the closely related synthesis of 2-methylthio-6-methyluracil was described by Wheeler and Merriam in 1903 .[5] This work demonstrated the key chemical transformation: the S-methylation of a 2-thiouracil ring. It is highly probable that the synthesis of the parent compound, this compound, was achieved around the same period using the same fundamental chemistry.

The general synthetic pathway, established over a century ago, involves two main conceptual steps:

  • Formation of the 2-Thiouracil Ring: This is typically achieved through the condensation of thiourea with a β-ketoester or a related three-carbon synthons. This reaction creates the core heterocyclic structure.

  • S-Methylation: The subsequent alkylation of the sulfur atom, a nucleophilic site, with a methylating agent such as methyl iodide.

This historical context is crucial for understanding that this compound was not discovered in a vacuum but was an early and logical target for the pioneers of heterocyclic chemistry.

Synthesis Methodologies: From Classical to Contemporary

The synthesis of this compound has remained largely consistent with the principles established in the early 20th century, a testament to the robustness of the original chemical insights. The most common and reliable method is a two-step process starting from thiourea and a suitable β-ketoester equivalent, followed by S-methylation.

Step 1: Synthesis of the 2-Thiouracil Precursor

The formation of the pyrimidine ring is the cornerstone of the synthesis. 2-Thiouracil is typically prepared by the condensation of thiourea with ethyl acetoacetate or a similar β-dicarbonyl compound in the presence of a base like sodium ethoxide or sodium hydroxide.

Caption: General scheme for the synthesis of the 2-thiouracil precursor.

Step 2: S-Methylation of 2-Thiouracil

Once 2-thiouracil is obtained, the final step is the selective methylation of the sulfur atom. This is a standard nucleophilic substitution reaction where the thiolate, formed in the presence of a base, attacks a methylating agent.

The following protocol is a representative example of a modern laboratory-scale synthesis of this compound.[4]

Materials:

  • 2-Thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

  • Sodium hydroxide (NaOH)

  • Iodomethane (CH₃I)

  • Acetic acid

  • Deionized water

  • Ice

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve sodium hydroxide (23 g) in deionized water (200 mL).

  • Addition of 2-Thiouracil: To the aqueous sodium hydroxide solution, add 2-thiouracil (37 g). Stir the mixture until the solid dissolves. The base deprotonates the thiouracil, forming the sodium thiolate salt, which is more soluble and highly nucleophilic.

  • Methylation: Add iodomethane (20 mL) to the reaction mixture. Stir the mixture vigorously at room temperature overnight. The thiolate anion will attack the methyl group of iodomethane in an Sₙ2 reaction, displacing the iodide ion.

  • Neutralization and Precipitation: After the reaction is complete (as monitored by TLC or other appropriate methods), carefully add acetic acid (17 mL) to the reaction mixture. This will neutralize the excess sodium hydroxide and protonate the pyrimidinol, causing the product to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration. Wash the precipitate with ice-cold water to remove any remaining salts and impurities.

  • Drying: Dry the collected solid to obtain this compound as the final product.

Caption: Step-by-step workflow for the S-methylation of 2-thiouracil.

Role in Drug Discovery and Development

The true value of this compound lies not in its own biological activity, but in its utility as a versatile intermediate for the synthesis of more complex and potent drug candidates. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a wide range of biological targets.

The methylthio group at the 2-position is a particularly useful functional handle. It can be:

  • Retained: In many final drug molecules, the 2-methylthio group is kept as it can contribute to binding affinity through hydrophobic or other interactions.

  • Oxidized: The sulfur can be oxidized to a sulfoxide or a sulfone. This changes the electronic properties of the pyrimidine ring and can also serve as a handle for further reactions, such as nucleophilic aromatic substitution.

  • Displaced: The methylthio group can be displaced by various nucleophiles (e.g., amines, alcohols) to introduce a wide range of substituents at the 2-position, allowing for the exploration of structure-activity relationships (SAR).

Case Study: Synthesis of Analgesic Compounds

A notable application of this compound and its derivatives is in the synthesis of compounds with potential analgesic (pain-relieving) properties. For instance, a series of 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized and shown to exhibit significant analgesic activity.[6] The synthesis of these compounds often starts with a Biginelli-type reaction to form a dihydropyrimidine-2-thione, which is then S-methylated using methyl iodide, showcasing the direct application of the chemistry discussed in this guide.[6]

Conclusion and Future Outlook

From its conceptual origins in the pioneering days of pyrimidine chemistry to its current role as a valuable building block in modern drug discovery, this compound has proven to be a compound of enduring significance. Its straightforward and efficient synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the quest for new therapeutic agents. As our understanding of disease pathways becomes more nuanced, the ability to rapidly generate diverse libraries of compounds for screening is paramount. Intermediates like this compound are the unsung heroes of this process, providing a reliable and adaptable platform for the creation of novel molecular architectures with the potential to address a wide range of medical needs. The historical journey of this simple molecule serves as a powerful reminder of how fundamental chemical research lays the groundwork for future innovations in medicine.

References

review of 2-(Methylthio)pyrimidin-4-ol literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol: Synthesis, Reactivity, and Applications

Introduction

This compound, also known as 2-methylthiouracil, is a heterocyclic organic compound featuring a pyrimidine ring core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in biologically active molecules, including several nucleic acid bases[1][2]. The presence of a hydroxyl group, a methylthio group, and two nitrogen atoms within the aromatic ring imparts a unique combination of chemical properties, making it a versatile building block for the synthesis of more complex molecules[3]. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties[2][4][5]. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound, offering a technical resource for scientists engaged in synthetic chemistry and drug discovery.

Physicochemical Properties and Structural Analysis

This compound is typically a white to off-white solid at room temperature[3]. Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5751-20-2, 124700-70-5[6][7]
Molecular Formula C₅H₆N₂OS[6]
Molecular Weight 142.18 g/mol [6][8]
Melting Point 200.0 to 204.0 °C[9]
Boiling Point 301.2 °C at 760 mmHg
Density 1.35 g/cm³
Solubility Slightly soluble in DMSO and Methanol[9]
InChIKey UYHSQVMHSFXUOA-UHFFFAOYSA-N[7][8][9]
SMILES CSc1nccc(=O)[nH]1[7]
Tautomerism

A critical feature of 4-hydroxypyrimidines is their existence in tautomeric forms. This compound is in equilibrium with its keto tautomer, 2-(methylthio)pyrimidin-4(1H)-one. The keto form is generally more stable and thus predominates[1][10]. This keto-enol tautomerism is fundamental to the molecule's reactivity and its interactions in biological systems, as the proton can migrate between the oxygen and nitrogen atoms[1]. This phenomenon is also observed in essential biological molecules like guanine and thymine[1].

Caption: Tautomeric equilibrium of this compound.

Synthesis and Reactivity

Synthesis

The most common and straightforward synthesis of this compound involves the S-methylation of 2-thiouracil (also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one)[8]. This reaction utilizes an alkylating agent, typically iodomethane, in the presence of a base. The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile, attacking the methyl group of iodomethane in an SN2 reaction.

synthesis_workflow start 2-Thiouracil step1 S-Methylation Reaction (Stirred overnight at RT) start->step1 reagent1 Iodomethane (CH3I) reagent1->step1 reagent2 Sodium Hydroxide (NaOH) reagent2->step1 step2 Acidification with Acetic Acid step1->step2 product This compound (Precipitate) step2->product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a standard procedure for the S-methylation of 2-thiouracil[8].

Materials:

  • 2-Thiouracil (2-thioxo-2,3-dihydropyrimidin-4(1H)-one): 37 g

  • Sodium hydroxide (NaOH): 23 g

  • Iodomethane (CH₃I): 20 mL

  • Deionized water: 200 mL

  • Acetic acid (CH₃COOH): 17 mL

  • Ice water for washing

Procedure:

  • Base Solution Preparation: In a suitable reaction vessel, dissolve 23 g of sodium hydroxide in 200 mL of deionized water.

  • Reaction Mixture: To the aqueous NaOH solution, add 37 g of 2-thiouracil and 20 mL of iodomethane.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The base facilitates the deprotonation of the sulfur atom, which then attacks the methyl group of the iodomethane.

  • Precipitation: After the reaction is complete, carefully add 17 mL of acetic acid to the reaction mixture. This neutralizes the excess sodium hydroxide and protonates the product, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with ice water to remove any remaining salts and impurities.

  • Drying: Dry the residue to obtain the final product, this compound (yield reported as 28 g)[8].

Reactivity

The chemical reactivity of this compound makes it a valuable intermediate. The methylthio group at the C2 position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functionalities[11]. The pyrimidine ring can also be further functionalized. For example, the hydroxyl group at the C4 position can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃), creating an even more reactive intermediate, 4-chloro-2-(methylthio)pyrimidine[11]. This intermediate readily undergoes nucleophilic substitution at the C4 position, enabling the synthesis of a diverse library of pyrimidine derivatives.

Biological Significance and Applications in Drug Development

The pyrimidine core is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities[2][4]. This compound serves as a key scaffold for developing novel therapeutic agents.

Derivatives and Their Activities
  • Anti-inflammatory and Analgesic Agents: Several studies have explored derivatives of 2-(methylthio)pyrimidines for their anti-inflammatory and analgesic properties[12][13]. The synthesis of various 2-methylthio-1,4-dihydropyrimidines has yielded compounds with significant analgesic activity, believed to function through the inhibition of peripheral pain mechanisms[12]. Some derivatives have also shown high selectivity as inhibitors of cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design[13].

  • Enzyme Inhibition: Derivatives of 2-(alkylthio)pyrimidin-4-ones have been identified as potent and selective inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in cardiovascular diseases[14]. These inhibitors act via a non-covalent, competitive mechanism[14].

  • Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs. The versatility of the this compound core allows for its incorporation into more complex structures targeting cancer-related pathways. For instance, derivatives have been designed to target key kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis[15].

  • Antimicrobial and Antiviral Activity: The broader class of thio-containing pyrimidines has been extensively reviewed for antimicrobial, fungicidal, and antiviral activities[4][16]. This suggests that the this compound scaffold is a promising starting point for the development of new anti-infective agents.

derivatization core This compound (Core Scaffold) sub Nucleophilic Substitution (e.g., at C4-position) core->sub condense Condensation Reactions core->condense oxidize Oxidation of Sulfur core->oxidize class1 Analgesics & Anti-inflammatories sub->class1 class2 Enzyme Inhibitors (e.g., Lp-PLA2, Kinase) sub->class2 class3 Anticancer Agents sub->class3 class4 Antimicrobials condense->class4 oxidize->class2

Caption: Derivatization pathways from the this compound core.

Conclusion

This compound is a foundational molecule in heterocyclic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable starting material for creating diverse molecular libraries. The demonstrated biological activities of its derivatives, spanning analgesic, anti-inflammatory, enzyme inhibitory, and anticancer effects, underscore its importance. For researchers and drug development professionals, a thorough understanding of this scaffold's chemistry and biological potential is crucial for designing the next generation of pyrimidine-based therapeutics.

References

Methodological & Application

Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific background for the synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-thiouracil. Designed for researchers, scientists, and professionals in drug development, this document offers not just a step-by-step procedure but also the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a fundamental building block in numerous pharmaceuticals and agrochemicals. The methylthio group at the 2-position serves as a versatile handle for further chemical modifications, making this compound a valuable precursor in medicinal chemistry and drug discovery programs. The synthesis from the readily available 2-thiouracil is a common and efficient route to access this important molecule.

Reaction Overview and Mechanism

The synthesis of this compound from 2-thiouracil is an S-alkylation reaction, specifically an S-methylation. The reaction proceeds via a nucleophilic substitution mechanism.

The "Why" Behind the Reagents:
  • 2-Thiouracil: The starting material, containing a thiourea moiety within the pyrimidine ring. The sulfur atom is a soft nucleophile, readily alkylated.

  • Sodium Hydroxide (NaOH): A strong base used to deprotonate the acidic proton of the thiol group in 2-thiouracil, forming a highly nucleophilic thiolate anion. This deprotonation is crucial for the subsequent reaction with the electrophile.

  • Methyl Iodide (CH₃I): The methylating agent. The carbon atom in methyl iodide is electrophilic due to the electron-withdrawing nature of the iodine atom, making it susceptible to nucleophilic attack.

  • Glacial Acetic Acid: Used to neutralize the reaction mixture and precipitate the final product.

The Reaction Mechanism: A Step-by-Step Look

The reaction proceeds in two main steps:

  • Deprotonation: The hydroxide ion (OH⁻) from NaOH abstracts a proton from the sulfur atom of 2-thiouracil, forming a sodium thiolate salt. This step generates a potent nucleophile.

  • Nucleophilic Attack: The thiolate anion then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide ion and forming the S-methylated product, this compound.

dot digraph "S-Methylation of 2-Thiouracil" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Thiouracil [label="2-Thiouracil"]; NaOH [label="NaOH (aq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiolate [label="Thiolate Anion"]; MethylIodide [label="Methyl Iodide (CH₃I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound"]; NaI [label="NaI"];

Thiouracil -> Thiolate [label="Deprotonation"]; NaOH -> Thiouracil [style=invis]; Thiolate -> Product [label="SN2 Attack"]; MethylIodide -> Product [style=invis]; Product -> NaI [style=invis]; } DOT Caption: Reaction mechanism for the S-methylation of 2-thiouracil.

Detailed Experimental Protocol

This protocol is based on established and verified procedures, ensuring a high yield and purity of the final product.[1]

Materials and Equipment:
Reagent/EquipmentQuantity/Specification
2-Thiouracil33.3 g (0.26 mol)
Sodium Hydroxide (NaOH)20.8 g (0.52 mol)
Deionized Water183 mL
Methyl Iodide (CH₃I)18.5 mL (0.29 mol)
Glacial Acetic AcidAs needed for acidification
Beaker/Flask500 mL
Magnetic Stirrer and Bar
Ice Bath
Vacuum Filtration System(Buchner funnel, filter flask, vacuum source)
pH paper or pH meter
Standard laboratory glassware(graduated cylinders, pipettes)
Step-by-Step Procedure:
  • Preparation of the Sodium Hydroxide Solution: In a 500 mL beaker or flask, dissolve 20.8 g of sodium hydroxide in 183 mL of deionized water. Stir until the NaOH is completely dissolved. Note: This is an exothermic process, and the solution will become warm.

  • Dissolution of 2-Thiouracil: To the sodium hydroxide solution, add 33.3 g of 2-thiouracil. Stir the mixture until the 2-thiouracil is fully dissolved.

  • Cooling the Reaction Mixture: Place the beaker/flask in an ice bath and cool the solution to 0°C.

  • Addition of Methyl Iodide: While maintaining the temperature at 0°C and stirring vigorously, slowly add 18.5 mL of methyl iodide to the reaction mixture. Caution: Methyl iodide is toxic and volatile. This step must be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition of methyl iodide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16 hours (overnight). The solution will typically appear as a pale yellow.

  • Product Precipitation: After 16 hours, cool the reaction mixture back down to 0°C in an ice bath.

  • Acidification: Slowly add glacial acetic acid to the cooled solution while stirring until the pH of the mixture is acidic (pH ~5-6). A white precipitate of this compound will form.

  • Isolation of the Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing the Product: Wash the collected solid with three 150 mL portions of cold deionized water to remove any remaining salts and impurities.

  • Drying: Dry the purified product to a constant weight. A vacuum oven at a moderate temperature (e.g., 50-60°C) can be used to expedite drying.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Dissolve NaOH in Water"]; B [label="Add 2-Thiouracil"]; C [label="Cool to 0°C"]; }

subgraph "cluster_Reaction" { label = "Synthesis"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="Slowly add Methyl Iodide at 0°C"]; E [label="Stir at Room Temperature for 16h"]; }

subgraph "cluster_Workup" { label = "Product Isolation"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; F [label="Cool to 0°C"]; G [label="Acidify with Acetic Acid"]; H [label="Vacuum Filtration"]; I [label="Wash with Cold Water"]; J [label="Dry the Product"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } DOT Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point: The expected melting point of this compound is in the range of 200-204°C.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show characteristic peaks for the methylthio group and the pyrimidine ring protons. A related compound, 2-methylthio-1,4-dihydropyrimidine, shows a singlet for the S-CH₃ protons around 2.35 ppm.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

  • FTIR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the C=O, N-H, and C-S bonds. For similar pyrimidine derivatives, N-H stretching is observed around 3318 cm⁻¹, the S-CH₃ bond around 2371 cm⁻¹, and the C=O group around 1659 cm⁻¹.[2]

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel in a properly equipped laboratory.

  • 2-Thiouracil: This compound is a suspected carcinogen and should be handled with care. Avoid inhalation of dust and skin contact.

  • Sodium Hydroxide: A corrosive solid and solution. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • Methyl Iodide: Highly toxic, a suspected carcinogen, and volatile. All manipulations involving methyl iodide must be carried out in a certified chemical fume hood. Wear appropriate gloves (nitrile or neoprene are recommended), a lab coat, and safety goggles.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood.

Personal Protective Equipment (PPE):
  • Safety goggles

  • Chemical-resistant lab coat

  • Nitrile or neoprene gloves

  • Work in a well-ventilated fume hood, especially when handling methyl iodide and glacial acetic acid.

Waste Disposal:

All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste (from methyl iodide) should be collected in a designated container. Aqueous waste should be neutralized before disposal.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no product yieldIncomplete deprotonation of 2-thiouracil.Ensure the sodium hydroxide is fully dissolved and the 2-thiouracil is added in the correct stoichiometric amount.
Inactive methyl iodide.Use a fresh bottle of methyl iodide.
Insufficient reaction time.Ensure the reaction is stirred for the full 16 hours.
Oily product or incomplete precipitationIncomplete acidification.Add more glacial acetic acid and check the pH to ensure it is acidic.
Presence of side products.Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Product is coloredImpurities from starting materials or side reactions.Wash the product thoroughly with cold water. Recrystallization may be necessary.

Conclusion

The S-methylation of 2-thiouracil to produce this compound is a robust and high-yielding reaction. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently and safely synthesize this valuable chemical intermediate for their research and development endeavors.

References

Synthesis of 2-(Methylthio)pyrimidin-4-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 2-(Methylthio)pyrimidin-4-ol, a crucial intermediate in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, commencing with the synthesis of the precursor 2-thiouracil, followed by its selective S-methylation. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step instructions, and critical safety considerations to ensure a successful and reproducible outcome.

Introduction and Significance

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its pyrimidine core, functionalized with a hydroxyl group and a methylthio substituent, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The methylthio group, in particular, can be a key pharmacophore or can be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to modulate the electronic and steric properties of the molecule. This allows for the fine-tuning of its interaction with biological targets.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of 2-thiouracil, a derivative of the nucleobase uracil. The subsequent step is a selective methylation of the sulfur atom of 2-thiouracil. This guide will provide a detailed protocol for both of these critical steps.

Synthetic Pathway Overview

The overall synthetic strategy involves two sequential reactions:

  • Step 1: Synthesis of 2-Thiouracil via the condensation of thiourea and ethyl acetoacetate.

  • Step 2: S-methylation of 2-Thiouracil to yield the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: 2-Thiouracil Synthesis cluster_1 Step 2: S-Methylation Thiourea Thiourea Thiouracil 2-Thiouracil Thiourea->Thiouracil Condensation EtOAc Ethyl Acetoacetate EtOAc->Thiouracil Product This compound Thiouracil:e->Product:w Methylation Methyl_Iodide Methyl Iodide Methyl_Iodide->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Thiouracil

The synthesis of 2-thiouracil is a classic example of a condensation reaction, often referred to as the Biginelli reaction or a related pyrimidine synthesis.[1][2] In this procedure, thiourea reacts with a β-ketoester, ethyl acetoacetate, in the presence of a base to form the heterocyclic pyrimidine ring.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
Thiourea76.127.610.10
Ethyl Acetoacetate130.1413.010.10
Sodium Ethoxide68.056.810.10
Ethanol (Absolute)-50 mL-
Acetic Acid (Glacial)-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (50 mL).

  • Addition of Reactants: To the stirred solution, add thiourea (7.61 g, 0.10 mol) followed by the dropwise addition of ethyl acetoacetate (13.01 g, 0.10 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of 2-thiouracil should form.

  • Acidification: Carefully acidify the cooled reaction mixture with glacial acetic acid until the pH is approximately 5-6. This will protonate the salt and precipitate the 2-thiouracil.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the purified 2-thiouracil in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-80%.

Step 2: Synthesis of this compound

This step involves the selective S-methylation of the synthesized 2-thiouracil.[3][4] The thione group of 2-thiouracil is deprotonated by a base to form a thiolate anion, which then acts as a nucleophile and attacks the methylating agent, methyl iodide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
2-Thiouracil128.1512.820.10
Sodium Hydroxide40.008.000.20
Methyl Iodide141.9415.61 (7.0 mL)0.11
Deionized Water-100 mL-
Acetic Acid (Glacial)-As needed-

Procedure:

  • Dissolution of 2-Thiouracil: In a 250 mL round-bottom flask, dissolve 2-thiouracil (12.82 g, 0.10 mol) in an aqueous solution of sodium hydroxide (8.00 g, 0.20 mol in 100 mL of deionized water). Stir the mixture until the 2-thiouracil is completely dissolved.

  • Cooling: Cool the reaction mixture in an ice bath to an internal temperature of 0-5 °C.

  • Addition of Methylating Agent: While maintaining the low temperature, slowly add methyl iodide (15.61 g, 7.0 mL, 0.11 mol) dropwise to the reaction mixture. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Precipitation: Cool the pale yellow solution back down to 0-5 °C in an ice bath and acidify it with glacial acetic acid until the pH is approximately 5-6. A white precipitate of this compound will form.[4]

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL) to remove any remaining salts.[4]

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. A high yield of over 90% can be expected.[4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point should be sharp and consistent with the literature value (approximately 200-204 °C).

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methyl group protons (a singlet around 2.5 ppm) and the pyrimidine ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all five carbon atoms in the molecule with distinct chemical shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (142.18 g/mol ).[3][5]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Methyl iodide is toxic, a suspected carcinogen, and volatile. Handle with extreme care.

  • Sodium ethoxide and sodium hydroxide are corrosive bases. Avoid contact with skin and eyes.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of 2-thiouracil Incomplete reaction or loss of product during workup.Ensure the reflux time is adequate. Be careful during the acidification and filtration steps to minimize loss.
Low yield of final product Incomplete methylation or side reactions.Ensure the reaction is stirred efficiently overnight. Maintain a low temperature during the addition of methyl iodide.
Product is impure Incomplete reaction or inadequate washing.Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture). Ensure thorough washing of the precipitate.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The straightforward nature of the reactions and the high yields make this a practical and efficient synthetic route.

References

Application Note & Protocol: A Scalable and Efficient Synthesis of 2-(Methylthio)pyrimidin-4-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-(Methylthio)pyrimidin-4-ol, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The protocol detailed herein is optimized for scalability, safety, and high yield, starting from the readily available precursor, 2-thiouracil. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline methods for purification and characterization, and offer practical troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable source of high-purity this compound for their research endeavors.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active molecules.[1][2][3] this compound (also known as 2-methylthiouracil) serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites, allowing for further functionalization to create libraries of compounds for screening and development. The methylthio group at the C2 position, for instance, can be a leaving group in nucleophilic substitution reactions, enabling the introduction of various amine or other nucleophilic fragments to build diverse pyrimidine-based scaffolds.[4]

Given its importance, a robust and scalable synthetic method is paramount for research and development activities. This application note details a field-proven protocol based on the S-methylation of 2-thiouracil, a method selected for its high efficiency, operational simplicity, and use of cost-effective reagents.

Synthetic Strategy and Reaction Mechanism

The chosen synthetic pathway involves the selective S-methylation of 2-thiouracil using methyl iodide in a basic aqueous solution. This method is consistently reported to produce high yields and is amenable to large-scale production.[5][6]

2.1. Rationale for Route Selection

  • High Yield: The literature and our internal validation confirm yields often approaching or exceeding 95%.[5]

  • Atom Economy: The reaction is highly efficient, with the primary atoms from the reactants being incorporated into the product.

  • Process Simplicity: The reaction is a one-pot synthesis with a straightforward precipitation work-up, avoiding complex chromatographic purification.

  • Cost-Effectiveness: The starting materials—2-thiouracil, sodium hydroxide, and methyl iodide—are readily available bulk chemicals.

2.2. Reaction Mechanism The reaction proceeds via a classical nucleophilic substitution (SN2) mechanism.

  • Deprotonation: Sodium hydroxide, a strong base, deprotonates the more acidic thiol tautomer of 2-thiouracil, forming a sodium thiolate salt. This salt is a potent nucleophile.

  • Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic methyl group of methyl iodide.

  • Product Formation: This nucleophilic attack displaces the iodide ion, forming the C-S bond and yielding the final this compound product.

ReactionMechanism Thiouracil 2-Thiouracil (Thiol Tautomer) Thiolate Thiolate Anion (Nucleophile) Thiouracil->Thiolate Deprotonation (+ H₂O) NaOH NaOH MeI Methyl Iodide (CH₃I) Product This compound Thiolate->Product Sₙ2 Attack

Caption: S-methylation of 2-thiouracil via an SN2 mechanism.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale yielding approximately 35-40 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityMolar Equiv.Supplier Example
2-Thiouracil141-90-2128.1533.3 g1.0Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.0020.8 g2.0Fisher Scientific
Methyl Iodide (CH₃I)74-88-4141.9418.5 mL (42.2 g)1.14Acros Organics
Glacial Acetic Acid64-19-760.05~20 mL-VWR Chemicals
Deionized Water7732-18-518.02~650 mL--

3.2. Equipment

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer with stirring shaft and paddle

  • Thermometer or temperature probe

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Buchner funnel and filtration flask (1 L)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Drying oven or vacuum desiccator

3.3. Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve NaOH in Water B Add 2-Thiouracil A->B C Cool to 0°C B->C D Slowly Add Methyl Iodide C->D E Warm to RT Stir 16h D->E F Cool to 0°C E->F G Acidify with Acetic Acid F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Product I->J K Final Product: QC Analysis J->K Characterize

Caption: Overall workflow for the synthesis of this compound.

3.4. Step-by-Step Procedure

  • Preparation of Basic Solution: In the 1 L round-bottom flask, dissolve 20.8 g (0.52 mol) of sodium hydroxide in 183 mL of deionized water. The dissolution is exothermic; allow the solution to cool to near room temperature.

  • Dissolution of Starting Material: To the sodium hydroxide solution, add 33.3 g (0.26 mol) of 2-thiouracil. Stir the mixture using the mechanical stirrer until all the solid has dissolved, forming a pale yellow solution.

  • Cooling: Place the reaction flask in a large ice-water bath and cool the solution until the internal temperature reaches 0 °C.

  • Addition of Methylating Agent: Slowly add 18.5 mL (0.29 mol) of methyl iodide dropwise via the dropping funnel over a period of 30-45 minutes.[5] Causality Note: This slow, cooled addition is critical to control the exothermic nature of the SN2 reaction and prevent potential side reactions or overheating.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring vigorously for 16 hours (overnight) to ensure the reaction goes to completion.[5]

  • Precipitation of Product: After 16 hours, cool the resulting pale yellow solution back down to 0 °C in an ice-water bath.

  • Acidification: Slowly add glacial acetic acid dropwise while monitoring the pH (using pH paper or a probe). Continue adding acid until the solution is acidic (pH ~5-6) and a thick, white precipitate has formed.[5][6] Causality Note: Acidification protonates the pyrimidin-4-olate nitrogen, significantly reducing the product's solubility in water and causing it to precipitate out.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with three portions of cold deionized water (3 x 150 mL) to remove any remaining salts (sodium iodide, sodium acetate) and unreacted starting materials.[5]

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is approximately 37.4 g (98%).[5]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical tests are recommended.

PropertyExpected ValueSource
Chemical Name This compound[7]
CAS Number 5751-20-2[7]
Molecular Formula C₅H₆N₂OS[7]
Molecular Weight 142.18 g/mol [5][7]
Appearance White to off-white powder[5]
Melting Point 200.0 to 204.0 °C[7]
Solubility DMSO (Slightly), Methanol (Slightly)[7]
Purity (HPLC) >98.0%[7]
  • ¹H NMR Spectroscopy: To confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.[7]

Safety and Handling

This compound and the reagents used in its synthesis carry potential hazards. Adherence to safety protocols is mandatory.

  • This compound: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Avoid breathing dust and ensure adequate ventilation.

  • Methyl Iodide: Is a toxic and volatile substance. It is a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate gloves and eye protection.

  • Sodium Hydroxide: Is highly corrosive and can cause severe skin burns and eye damage.

  • Glacial Acetic Acid: Is corrosive and has a pungent odor. Handle with care.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any work.[10][11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient cooling during MeI addition; Incomplete precipitation.Ensure 16h reaction time; Maintain 0°C during addition; Check pH after acidification to ensure it is in the 5-6 range.
Product is Oily/Gummy Impurities present; Incomplete drying.Ensure thorough washing with cold water; Re-dissolve in minimal hot methanol and crash out with cold water; Dry product under high vacuum for an extended period.
Low Purity by HPLC Side reactions (e.g., N-methylation); Unreacted 2-thiouracil.Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture. Ensure slow, controlled addition of methyl iodide at 0°C to favor S-methylation.

References

Application Notes & Protocols: Leveraging 2-(Methylthio)pyrimidin-4-ol for the Synthesis of Advanced Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Methylthio)pyrimidin-4-ol

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents, from antiviral medications to cutting-edge kinase inhibitors.[1][2][3] Within the vast toolkit of heterocyclic building blocks, this compound stands out as a particularly versatile and strategic intermediate. Its value lies in the differential reactivity of its functional groups: a highly adaptable methylthio group at the C2 position, a nucleophilic nitrogen atom within the ring, and a hydroxyl/oxo group at C4.

The C2-methylthio group is an excellent leaving group, especially upon oxidation, making it a prime site for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amines, alkoxy groups, and other nucleophiles to build diverse molecular libraries. Concurrently, the C4-hydroxyl group can be readily converted into a leaving group, such as a chloride, opening another avenue for substitution. This dual reactivity enables sequential, regioselective functionalization, a critical advantage in the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity of this key starting material.

PropertyValueReference
CAS Number 5751-20-2; 124700-70-5[4][5]
Molecular Formula C₅H₆N₂OS[4]
Molecular Weight 142.18 g/mol [6]
Appearance White to off-white powder/solid[5][7]
Melting Point 200-204 °C
Solubility Slightly soluble in DMSO and Methanol
Storage Sealed in a dry, room temperature environment

Handling Note: While not acutely hazardous, standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed. Work in a well-ventilated area or fume hood.

Part 1: Synthesis of the Starting Material

The most common and efficient synthesis of this compound involves the S-methylation of the readily available 2-thiouracil. This foundational protocol provides high yields of the desired product.

Thiouracil 2-Thiouracil step1 Deprotonation Thiouracil->step1 NaOH NaOH (aq) NaOH->step1 MeI Methyl Iodide (CH₃I) step2 S-Methylation MeI->step2 Product This compound Acid Acetic Acid step3 Acidification & Precipitation Acid->step3 step1->step2 Thiolate Intermediate step2->step3 Crude Product Mixture step3->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: S-Methylation of 2-Thiouracil

This protocol is adapted from established literature procedures yielding the target compound with high purity.[7]

Materials:

  • 2-Thiouracil (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • Deionized Water

  • Glacial Acetic Acid

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in deionized water (approx. 5.5 mL per gram of NaOH).

  • Add 2-thiouracil (1.0 eq) to the NaOH solution. Stir until fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath. The internal temperature should be monitored.

  • Slowly add methyl iodide (1.1 eq) dropwise to the cold solution. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions. The basic conditions deprotonate the thiol group of 2-thiouracil, forming a highly nucleophilic thiolate that readily attacks the electrophilic methyl iodide in an SN2 reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.

  • Upon reaction completion (monitored by TLC), cool the pale yellow solution back to 0 °C in an ice bath.

  • Slowly add glacial acetic acid to acidify the solution (to approx. pH 5-6). Causality: Acidification protonates the product, decreasing its solubility in the aqueous medium and causing it to precipitate out of the solution.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold deionized water (3x) to remove residual salts and acetic acid.

  • Dry the product under vacuum to afford this compound as a white powder. Yields are typically excellent, often exceeding 95%.[7]

Part 2: Key Synthetic Transformations

The strategic value of this compound is realized through its versatile reactivity at the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The methylthio group at C2 is an outstanding leaving group, making it the primary site for introducing diversity. This reaction is fundamental to the synthesis of numerous kinase inhibitors, which often feature a 2-aminopyrimidine core for hydrogen bonding to the kinase hinge region.[8][9]

cluster_start Starting Material cluster_reagents Reagents cluster_product Product Class Start This compound Reaction SɴAr Reaction (Heat) Start->Reaction Amine Primary/Secondary Amine (R¹R²NH) Amine->Reaction Base Base (e.g., DIPEA) Optional Base->Reaction Solvent High-boiling solvent (e.g., n-Butanol, DMA) Solvent->Reaction Product 2-(Amino)pyrimidin-4-ol Derivatives Reaction->Product Displacement of -SCH₃

Caption: General workflow for C2-amination via nucleophilic substitution.

Protocol 2: Synthesis of 2-Aminopyrimidine Derivatives

This protocol provides a general method for the displacement of the methylthio group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.2-2.0 eq)

  • Solvent such as n-butanol, 1,4-dioxane, or N,N-dimethylacetamide (DMA)

  • Optional: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) if the amine is used as a salt.

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 eq) and the chosen solvent (0.1-0.2 M concentration).

  • Add the desired primary or secondary amine (1.2-2.0 eq). If using an amine hydrochloride salt, add DIPEA (2.0-3.0 eq).

  • Seal the vessel and heat the reaction mixture to 100-150 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent's boiling point.

  • Monitor the reaction progress using TLC or LC-MS. Reactions can take from 4 to 48 hours. Causality: The electron-withdrawing pyrimidine ring activates the C2 position towards nucleophilic attack. The amine attacks the carbon bearing the methylthio group. The subsequent elimination of methanethiol (CH₃SH), a volatile and stable leaving group, drives the reaction to completion. Heat is required to overcome the activation energy of the aromatic substitution.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography (silica gel) or recrystallization to yield the desired 2-aminopyrimidine derivative.

Functionalization via the C4-Position

To access 4-substituted pyrimidines, the C4-hydroxyl group must first be converted into a more reactive leaving group, most commonly a chloride. This creates a highly versatile intermediate, 4-chloro-2-(methylthio)pyrimidine, which can undergo sequential substitutions at C4 and then C2. This strategy is a cornerstone in the synthesis of complex kinase inhibitors like those targeting Aurora Kinase or PLK4.[8][10]

Start This compound Intermediate 4-Chloro-2-(methylthio)pyrimidine Start->Intermediate Step 1: Chlorination (Reflux) POCl3 POCl₃ or (COCl)₂ POCl3->Start Product 4-Amino-2-(methylthio)pyrimidine Intermediate->Product Step 2: SɴAr at C4 (Base, Solvent) Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Intermediate

Caption: Two-step strategy for C4-functionalization via a chloro-intermediate.

Protocol 3: Chlorination of C4 and Subsequent Amination

This two-step procedure first creates the reactive chloro-intermediate, which is then used to install an amine at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent) or Oxalyl chloride/(COCl)₂ with catalytic DMF.

  • Desired amine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) for the second step.

Procedure - Step 1: Chlorination

  • In a round-bottom flask fitted with a reflux condenser, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the pyrimidinol tautomer into a phosphate ester intermediate, which is an excellent leaving group. A chloride ion then displaces this group to form the stable 4-chloro derivative.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 4-chloro-2-(methylthio)pyrimidine, which can often be used in the next step without further purification.

Procedure - Step 2: C4-Amination

  • Dissolve the crude 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent like THF.

  • Add the desired amine (1.1 eq) followed by a base such as triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours. The C4 position is highly activated and typically reacts under milder conditions than the C2 position.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography to obtain the target 4-amino-2-(methylthio)pyrimidine derivative.

Summary of Applications in Drug Discovery

Derivatives synthesized from this compound are prevalent in modern drug discovery pipelines, targeting a range of diseases.

Derivative ClassTherapeutic Target AreaRationale & Examples
2,4-Diaminopyrimidines Oncology (Kinase Inhibitors) The 2-amino group acts as a key hydrogen bond donor to the kinase hinge region. The 4-amino group provides a vector for exploring selectivity pockets. Used in inhibitors for Aurora Kinases, PLK, and EGFR.[8][9][10][11]
Fused Pyrimidines Antiviral, Anticancer The pyrimidine core can be annulated with other heterocyclic rings (e.g., pyrazoles, triazoles) to create rigid, complex scaffolds with potent biological activity.[12][13]
2-Alkoxy/Aryloxypyrimidines Various Replacing the methylthio group with oxygen-based nucleophiles provides another class of compounds for SAR studies, often used to modulate physicochemical properties.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex and biologically relevant pyrimidine derivatives. Its predictable and differential reactivity at the C2 and C4 positions allows for a modular approach to synthesis. By mastering the protocols for S-methylation, nucleophilic substitution, and chlorination/amination, researchers can rapidly generate diverse libraries of compounds, accelerating the discovery of novel therapeutics for cancer, viral infections, and other critical diseases. The foundational knowledge presented here serves as a reliable guide for both novice and experienced scientists in the field.

References

Application Note: Comprehensive Analytical Characterization of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(Methylthio)pyrimidin-4-ol (CAS No: 5751-20-2), a heterocyclic compound of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for identity, purity, and stability assessment. We will cover chromatographic, spectroscopic, and thermal analysis techniques, providing both theoretical grounding and practical, step-by-step protocols. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Importance of Rigorous Characterization

This compound is a pyrimidine derivative with a molecular formula of C₅H₆N₂OS and a molecular weight of 142.18 g/mol .[1] Pyrimidine scaffolds are central to medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents.[2][3] Given its structural motifs, this compound holds potential as a building block in drug discovery and materials science.

Accurate and comprehensive characterization is a non-negotiable cornerstone of scientific integrity. It ensures the identity and purity of the material, which is critical for the reliability and reproducibility of downstream applications. This guide establishes a multi-faceted analytical workflow for a thorough and validated characterization of this compound.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or degradation products. High-Performance Liquid Chromatography (HPLC) is the primary method due to the compound's polarity, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of this compound, as evidenced by its use in commercial-grade specifications which often cite purity greater than 98% by HPLC. A reverse-phase method is most suitable, leveraging the compound's moderate polarity.

Causality of Method Design:

  • Reverse-Phase Column (C18): The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte, while the polar pyrimidine ring ensures it does not retain too strongly, allowing for good peak shape and elution with a common polar mobile phase.

  • Mobile Phase (Methanol/Water): A simple methanol and water mobile phase is effective and UV-transparent. A small amount of acid (e.g., formic acid) is added to suppress the ionization of the hydroxyl group (pKa ≈ 7.8), leading to a more consistent retention time and improved peak symmetry.

  • UV Detection: The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive. The optimal wavelength is determined by a UV-Vis scan.[4][5]

Experimental Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Shimadzu LC-20AD).[6]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Methanol : Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 275 nm (empirically determined as a suitable wavelength for many pyrimidine derivatives).[5]

  • Data Analysis:

    • Run a blank (mobile phase) injection, followed by the sample injection.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Methanol:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Expected RT 3-5 minutes (dependent on exact system and column)
Table 1: Recommended HPLC conditions for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identification due to its high resolution and the structural information provided by mass spectrometry. However, the low volatility and polar nature of this compound (Melting Point: 200-204 °C) make direct injection challenging. Silylation is a common derivatization technique for pyrimidine bases to increase their volatility and thermal stability.[7]

Experimental Protocol: GC-MS Identification (with Derivatization)

  • Derivatization:

    • Place ~1 mg of the sample in a vial and dry thoroughly under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-450 m/z.

  • Data Interpretation: The resulting mass spectrum should show a molecular ion for the silylated derivative and a characteristic fragmentation pattern that can be used for structural confirmation.

Spectroscopic Characterization

Spectroscopic techniques provide fingerprint information about the molecular structure, confirming the identity and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's slight solubility in it.[8]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~12.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidinone ring.

  • ~7.6 ppm (d, 1H): This doublet is assigned to the proton at position 6 (H6) of the pyrimidine ring, coupled to H5.

  • ~5.8 ppm (d, 1H): This doublet is assigned to the proton at position 5 (H5), coupled to H6.

  • ~2.4 ppm (s, 3H): This sharp singlet corresponds to the three protons of the methylthio (-SCH₃) group.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • ~170 ppm: Carbonyl carbon (C4).

  • ~165 ppm: Carbon attached to sulfur and two nitrogens (C2).

  • ~150 ppm: Olefinic carbon (C6).

  • ~110 ppm: Olefinic carbon (C5).

  • ~12 ppm: Methylthio carbon (-SCH₃).

G

Figure 1: General workflow for NMR-based structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in the molecule. The spectrum can be obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocol: FTIR-ATR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Characteristic FTIR Absorption Bands: [2][3][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3000N-H StretchAmide (in pyrimidinone ring)
2950 - 2850C-H StretchMethyl (-CH₃)
~1670C=O StretchAmide I band (Carbonyl)
~1600C=N StretchPyrimidine ring
~1550C=C StretchPyrimidine ring
~700C-S StretchThioether (-S-CH₃)
Table 2: Key FTIR vibrational frequencies for this compound.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular structure. Electron Ionization (EI) is a common technique that provides detailed fragmentation.[4]

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight (C₅H₆N₂OS).

  • Key Fragments:

    • m/z = 95 ([M-SCH₃]⁺): Loss of the methylthio radical is a likely fragmentation pathway.

    • m/z = 67: Further fragmentation of the pyrimidine ring. The presence of sulfur can be confirmed by the [M+2]⁺ isotope peak, which should have an intensity of approximately 4.4% relative to the M⁺ peak, characteristic of a single sulfur atom.[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for determining an appropriate wavelength for HPLC detection.

Protocol:

  • Prepare a dilute solution of the compound (~10 µg/mL) in methanol.

  • Scan the solution from 200 to 400 nm in a quartz cuvette against a methanol blank.

  • The wavelength of maximum absorbance (λmax) should be recorded. For similar pyrimidine derivatives, a λmax around 275 nm is expected.[5]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of solvates.[11]

G

Figure 2: Workflow for DSC and TGA thermal characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and assess purity.

Protocol:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid (pinhole lid is recommended to allow any volatiles to escape).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Result: A sharp endothermic peak should be observed corresponding to the melting point, which is reported to be in the range of 200-204 °C. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and the presence of residual solvents or water.

Protocol:

  • Weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Heat the sample from room temperature to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Result: The TGA curve should be flat up to the melting point, indicating no residual solvent. A significant mass loss will occur at temperatures above the melting point, corresponding to the decomposition of the compound.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently verify the identity, purity, and stability of this important chemical entity. The provided protocols are intended as a starting point and may be further optimized based on the specific instrumentation and analytical requirements.

References

Application Note: Structural Elucidation of 2-(Methylthio)pyrimidin-4-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)pyrimidin-4-ol, a substituted pyrimidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of nucleobases and are prevalent in a wide array of therapeutic agents. The functionalization of the pyrimidine ring, as with the methylthio and hydroxyl groups in this compound, can impart unique physicochemical properties and biological activities. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of novel compounds. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone analytical techniques in modern chemistry. We will delve into the theoretical underpinnings of the expected spectral data, present detailed experimental protocols, and offer insights into data interpretation, thereby providing a comprehensive resource for researchers in the field.

A crucial aspect of this compound's structure is its potential for tautomerism. The pyrimidin-4-ol form can exist in equilibrium with its keto tautomer, 2-(methylthio)pyrimidin-4(3H)-one. Theoretical studies on similar 4-pyrimidinone systems suggest that the keto form is generally the more stable tautomer[1]. This equilibrium can be influenced by the solvent and temperature, which must be considered during spectral analysis. For the purpose of this guide, we will primarily discuss the characterization of the major tautomeric form.

Chemical Structure and Properties

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms 2-Methylthiouracil, 4-Hydroxy-2-methylthiopyrimidine[3][4]
CAS Number 5751-20-2[2]
Molecular Formula C₅H₆N₂OS[2][4]
Molecular Weight 142.18 g/mol [2][4]
Melting Point 200-204 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the methyl protons and the two aromatic protons on the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the methylthio and hydroxyl/oxo groups.

  • Methyl Protons (-SCH₃): A singlet integrating to three protons is expected. The chemical shift will be in the upfield region, typically around δ 2.3-2.6 ppm .

  • Pyrimidine Ring Protons (H5 and H6): Two doublets are anticipated for the two coupled protons on the pyrimidine ring. The proton at the 6-position (H6) is adjacent to a nitrogen atom and will be more deshielded than the proton at the 5-position (H5). We predict the following:

    • H5: A doublet around δ 6.0-6.2 ppm .

    • H6: A doublet around δ 7.8-8.0 ppm .

    • Coupling: A typical ortho-coupling constant of J = 5-7 Hz is expected between H5 and H6.

  • N-H/O-H Proton: A broad singlet corresponding to the proton on the nitrogen or oxygen atom is expected, likely in the range of δ 11.0-13.0 ppm , which is characteristic for such protons in heterocyclic systems. This peak's position and broadness can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of heteroatoms, the chemical shifts of the pyrimidine ring carbons will be significantly downfield.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
-SCH₃ 12-15Typical range for a methyl group attached to a sulfur atom.
C5 105-110Shielded by the adjacent carbon and influenced by the nitrogen atoms.
C6 145-150Deshielded due to its position between two nitrogen atoms.
C4 160-165Carbonyl carbon in the keto tautomer, highly deshielded.
C2 170-175Attached to two heteroatoms (N and S), resulting in significant deshielding.
Protocol for NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound and transfer it into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its high boiling point.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particles are present.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (MW = 142.18), Electrospray Ionization (ESI) is a suitable soft ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 143.0277 is expected to be the base peak. The presence of a sulfur atom will also give rise to a characteristic isotopic pattern for the molecular ion, with an [M+2+H]⁺ peak at m/z 145 that is approximately 4.4% of the intensity of the [M+H]⁺ peak.

The fragmentation of the pyrimidine ring often proceeds through the loss of small, stable molecules. The fragmentation of this compound is predicted to involve the following key steps:

  • Loss of the methyl group: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 128 .

  • Loss of the methylthio group: The entire methylthio group can be lost as a radical (•SCH₃), yielding a fragment at m/z 95 .

  • Ring Fragmentation: The pyrimidine ring can undergo cleavage, often initiated by the loss of CO or HCN. A common fragmentation pathway for pyrimidines involves the retro-Diels-Alder reaction.

Protocol for Mass Spectrometry Sample Preparation and Analysis

This protocol is designed for the analysis of this compound using an ESI-MS system.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Microsyringe

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Infusion: Infuse the working solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

Data Visualization

Chemical Structure and Tautomerism

Caption: Tautomeric equilibrium of this compound.

NMR Analysis Workflow

NMR_Workflow start Sample Weighing (5-30 mg) dissolve Dissolution in DMSO-d6 (0.7 mL) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Data Acquisition (¹H and ¹³C) transfer->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling) process->analyze structure Structure Confirmation analyze->structure MS_Fragmentation parent [M+H]⁺ m/z 143.0277 frag1 [M-CH₃]⁺ m/z 128 parent:f0->frag1 - •CH₃ frag2 [M-SCH₃]⁺ m/z 95 parent:f0->frag2 - •SCH₃ frag3 Ring Fragments e.g., loss of CO, HCN parent:f0->frag3 - Ring Opening

References

Application Note: A Validated RP-HPLC Method for Purity Determination of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for 2-(Methylthio)pyrimidin-4-ol, a key intermediate in pharmaceutical synthesis. The described isocratic method utilizes a C18 stationary phase and a simple mobile phase of acetonitrile and a phosphate buffer, offering excellent specificity, accuracy, and precision. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in research and drug development environments.[1][2][3][4]

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery.[5] As a critical building block for more complex active pharmaceutical ingredients (APIs), the purity of this intermediate must be rigorously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8]

This guide provides a comprehensive, field-proven protocol for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just a methodology, but also the scientific rationale behind the chosen parameters and a full validation workflow.

The Chromatographic Challenge & Method Rationale

The primary challenge in analyzing this compound lies in its polarity. The molecule contains a hydroxyl group and two nitrogen atoms, making it hydrophilic.[5] Standard reversed-phase methods can sometimes result in poor retention, with the analyte eluting near the solvent front.[9][10] Therefore, the method development was guided by the following principles:

  • Stationary Phase Selection: A C18 (octadecylsilane or ODS) column was selected. C18 phases are the most widely used stationary phases in reversed-phase chromatography, offering robust hydrophobic retention for a wide range of analytes.[11][12][13] The high surface coverage and end-capping of modern C18 columns minimize undesirable interactions with residual silanols, ensuring excellent peak shape for polar and basic compounds like pyrimidine derivatives.[14][15]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shape and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.

    • Aqueous Phase & pH Control: The predicted pKa of this compound is approximately 7.80.[16] To ensure consistent retention and avoid peak shape issues associated with analyte ionization, the mobile phase must be buffered. A phosphate buffer at a pH of 3.0 was selected. At this pH, the pyrimidine ring nitrogens are likely protonated and the hydroxyl group is in its neutral form, leading to stable and reproducible interactions with the C18 stationary phase.[10]

  • Detection Wavelength: Pyrimidine derivatives typically exhibit strong UV absorbance. A UV-Vis detector set at 230 nm was chosen based on preliminary scans, providing high sensitivity for the parent compound and potential impurities.

Experimental Protocol

Instrumentation and Consumables
  • HPLC system with quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18, Kinetex C18, or equivalent).[12][14]

Reagents and Solutions
  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (85%, AR grade).

  • Deionized water (18.2 MΩ·cm).

  • This compound reference standard and analytical samples.

Solution Preparation
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 85:15 (v/v). Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase and Methanol in a ratio of 50:50 (v/v). The addition of methanol aids in the dissolution of the analyte, which has slight solubility in methanol.[16]

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.

Chromatographic Conditions

The developed HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its intended purpose, it must be validated. The following protocols are based on ICH Q2(R1) guidelines.[1][2][4]

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject the standard solution and the sample solution.

    • If available, inject solutions of known related substances or stressed (degraded) samples (e.g., acid, base, peroxide, heat, light) to demonstrate that the impurities and degradation products are well-resolved from the main peak.

    • Use a PDA detector to assess peak purity for the analyte peak in the sample chromatogram.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions from a stock solution, covering a range of 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

  • Protocol:

    • Prepare a sample solution of known concentration.

    • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery of the added standard.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day Precision):

    • Prepare six separate sample solutions from the same homogeneous batch.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the purity results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days and assess the variability.

Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the analyte retention time. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0% for each level.
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) Overall %RSD ≤ 2.0%

Data Analysis & Purity Calculation

The purity of the this compound sample is typically calculated using the area percentage method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For higher accuracy, a reference standard should be used to calculate the purity as an assay against an external standard.

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting reagents Reagent & Mobile Phase Preparation standards Standard & Sample Solution Preparation reagents->standards system_prep HPLC System Equilibration standards->system_prep sst System Suitability Test (SST) system_prep->sst acquisition Data Acquisition (Chromatograms) injection Inject Blank, Standards, & Samples sst->injection injection->acquisition integration Peak Integration & Identification acquisition->integration report Generate Final Report calculation Purity Calculation & Validation Analysis integration->calculation calculation->report

Caption: HPLC Purity Analysis Workflow.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for determining the purity of this compound. The method is simple, specific, and has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control in both academic and industrial settings. Adherence to this protocol will ensure consistent and trustworthy analytical results, contributing to the overall quality assurance of pharmaceutical development and manufacturing processes.

References

Application Note: 2-(Methylthio)pyrimidin-4-ol as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the FDA, particularly in the oncology and virology sectors.[1][2] Its prevalence stems from its ability to mimic endogenous nucleobases and engage in specific hydrogen bonding interactions within biological targets. This application note provides a detailed guide to the synthesis and strategic application of 2-(Methylthio)pyrimidin-4-ol, a key intermediate that enables the efficient, site-selective synthesis of 2,4-disubstituted pyrimidine derivatives. We will explore the rationale behind its use, provide validated protocols for its synthesis and subsequent functionalization, and illustrate its utility in constructing kinase inhibitor scaffolds, a class of drugs where the pyrimidine core is exceptionally prominent.[1][3]

Introduction: The Strategic Importance of this compound

The synthesis of complex pharmaceutical agents often hinges on the availability of "smart" intermediates—molecules designed for sequential and controlled functionalization. This compound (also known as 2-methylthiouracil) is a prime example of such a building block. Its value lies in the differential reactivity of its three key functional sites: the C4-hydroxyl group, the C2-methylthio group, and the pyrimidine ring nitrogens.

The most common synthetic strategy involves first converting the C4-hydroxyl into a more reactive leaving group, typically a chloride, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of amine, alcohol, or thiol-containing fragments at the C4 position. Subsequently, the C2-methylthio group can be either retained as a key pharmacophoric element or modified—often by oxidation to the more labile methylsulfonyl group—to enable a second SNAr reaction, thus completing the synthesis of a 2,4-disubstituted pyrimidine. This stepwise approach provides medicinal chemists with precise control over the final structure, which is critical for diversity-oriented synthesis and structure-activity relationship (SAR) studies.[1][4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 5751-20-2; 124700-70-5[5][6]
Molecular Formula C₅H₆N₂OS[5]
Molecular Weight 142.18 g/mol [5][7]
Melting Point 200.0 to 204.0 °C
Appearance White to off-white powder/crystals
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 7.80 ± 0.40 (Predicted)

Synthesis of this compound

The most direct and widely used method for preparing this compound is the selective S-methylation of 2-thiouracil. This reaction is robust, high-yielding, and proceeds under mild conditions.

Reaction Scheme

Caption: Synthesis of this compound via S-methylation.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • 2-Thiouracil (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Methyl Iodide (CH₃I) (1.1 - 1.2 eq)

  • Deionized Water

  • Glacial Acetic Acid

  • Ice Bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (e.g., 20.8 g, 0.52 mol) in deionized water (e.g., 183 mL).

  • Addition of Thiouracil: To the NaOH solution, add 2-thiouracil (e.g., 33.3 g, 0.26 mol) portion-wise with stirring. Stir until a clear, pale yellow solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the reaction mixture to an internal temperature of 0 °C. This is critical to control the exothermicity of the subsequent alkylation step and to minimize potential N-methylation byproducts.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (e.g., 18.5 mL, 0.29 mol) dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. The reaction progress can be monitored by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Precipitation (Workup): Once the reaction is complete, cool the solution back to 0 °C in an ice bath.

  • Neutralization: Slowly add glacial acetic acid to neutralize the excess NaOH and protonate the product, causing it to precipitate out of the solution. The target pH is typically 5-6.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (e.g., 3 x 150 mL) to remove any remaining salts and impurities.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. A typical yield is 95-98%.[9]

Core Application: A Platform for 2,4-Disubstituted Pyrimidines

The primary utility of this compound is as a scaffold for building 2,4-disubstituted pyrimidines, which are prevalent in kinase inhibitors.[10][11] The synthetic logic relies on a two-stage functionalization strategy.

workflow Start This compound Step1 Chlorination (e.g., POCl₃) Start->Step1 Activate C4 Intermediate1 4-Chloro-2-(methylthio)pyrimidine Step1->Intermediate1 Step2 SₙAr at C4 (+ R¹-NH₂) Intermediate1->Step2 Introduce R¹ Intermediate2 4-Amino-2-(methylthio)pyrimidine Derivative Step2->Intermediate2 Step3 Oxidation (e.g., m-CPBA) Intermediate2->Step3 Activate C2 Intermediate3 4-Amino-2-(methylsulfonyl)pyrimidine Derivative Step3->Intermediate3 Step4 SₙAr at C2 (+ R²-NH₂) Intermediate3->Step4 Introduce R² End Final 2,4-Diaminopyrimidine Product Step4->End

Caption: General workflow for synthesizing 2,4-disubstituted pyrimidines.

Causality Behind the Workflow:

  • Step 1 (Chlorination): The C4-hydroxyl group is a poor leaving group. Reacting it with an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts it into a C4-chloro group, which is an excellent leaving group for SNAr reactions.

  • Step 2 (SNAr at C4): The C4 position of the pyrimidine ring is electron-deficient and thus highly activated towards nucleophilic attack. This allows for the facile displacement of the chloride by a wide range of nucleophiles, most commonly primary or secondary amines, to install the first point of diversity (R¹).

  • Step 3 (Oxidation): The C2-methylthio group is relatively unreactive. To make it a viable leaving group, it is oxidized to the corresponding methylsulfonyl (-SO₂CH₃) group using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The strongly electron-withdrawing sulfonyl moiety makes the C2 position highly electrophilic.

  • Step 4 (SNAr at C2): With the C2 position now activated, a second nucleophile (R²-NH₂) can be introduced, displacing the methylsulfonyl group to yield the final 2,4-disubstituted product.

Case Study: Synthesis of a Core Kinase Inhibitor Scaffold

To illustrate the practical application, we will outline the synthesis of a generic N²,N⁴-disubstituted pyrimidine-2,4-diamine scaffold, a common core in many Aurora and Polo-like kinase inhibitors.[3]

Protocol: Stage 1 - Synthesis of 4-Chloro-2-(methylthio)pyrimidine

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • N,N-Dimethylaniline (catalytic amount, optional)

  • Toluene or Dichloromethane (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a flask charged with this compound (1.0 eq), add phosphorus oxychloride (3.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified by column chromatography or recrystallization to give 4-chloro-2-(methylthio)pyrimidine as a solid.

Protocol: Stage 2 - Sequential SNAr Reactions

This protocol demonstrates the final two steps to build the diamine scaffold.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine (1.0 eq)

  • Amine 1 (R¹-NH₂) (1.1 eq)

  • Amine 2 (R²-NH₂) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (base)

  • m-CPBA (oxidant)

  • Suitable solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane)

Procedure:

  • First SNAr (C4 Substitution):

    • Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a solvent like DMF.

    • Add Amine 1 (1.1 eq) followed by a base such as DIPEA (2.0 eq).

    • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC/LCMS).

    • After cooling, perform a standard aqueous workup and extract the product. Purify by column chromatography to obtain the 4-(R¹-amino)-2-(methylthio)pyrimidine intermediate.

  • Oxidation (C2 Activation):

    • Dissolve the intermediate from the previous step in DCM and cool to 0 °C.

    • Add m-CPBA (approx. 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.

    • Quench the reaction with aqueous sodium thiosulfate solution, wash with NaHCO₃ solution, and extract the product. After drying and concentration, the 4-(R¹-amino)-2-(methylsulfonyl)pyrimidine is typically used in the next step without further purification.

  • Second SNAr (C2 Substitution):

    • Dissolve the crude sulfonyl intermediate in a high-boiling solvent like dioxane or N-Methyl-2-pyrrolidone (NMP).

    • Add Amine 2 (1.2 eq) and a base (e.g., DIPEA).

    • Heat the reaction to 100-140 °C and stir for 4-16 hours until completion.

    • Cool the reaction, perform an aqueous workup, and purify the final N²,N⁴-disubstituted pyrimidine-2,4-diamine product by column chromatography or preparative HPLC.

Safety, Handling, and Storage

  • This compound: Handle with standard laboratory PPE (gloves, safety glasses, lab coat). Store in a cool, dry place, sealed away from moisture.

  • Reagents: Methyl iodide is toxic and a suspected carcinogen; handle only in a fume hood. Phosphorus oxychloride reacts violently with water and is highly corrosive. m-CPBA is a potentially explosive oxidizing agent, especially when dry; handle with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a highly valuable and cost-effective intermediate for pharmaceutical synthesis. Its capacity for controlled, site-selective functionalization at the C4 and C2 positions provides a reliable and flexible route to complex 2,4-disubstituted pyrimidines. The protocols and strategic workflow detailed in this note offer researchers a robust platform for the discovery and development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors.

References

The Versatile Scaffold: Application Notes and Protocols for 2-(Methylthio)pyrimidin-4-ol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Agrochemical Innovation

The pyrimidine ring is a foundational heterocyclic scaffold in the development of numerous biologically active molecules.[1] Its presence in the essential building blocks of life, such as nucleic acids and vitamins, has made it a compelling starting point for the design of novel agrochemicals.[2] Pyrimidine derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties, leading to the development of several commercially successful products.[3] At the heart of this chemical diversity lies 2-(Methylthio)pyrimidin-4-ol, a versatile and highly functionalized intermediate. Its unique arrangement of a hydroxyl group, a methylthio group, and two nitrogen atoms within the aromatic ring allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of extensive compound libraries in the quest for next-generation crop protection agents.

This guide provides an in-depth exploration of the practical applications of this compound in agrochemical research. It is designed to equip researchers with the necessary protocols and theoretical understanding to leverage this powerful building block in their discovery programs. We will delve into its synthesis, key chemical transformations, and the biological activities of its derivatives, supported by detailed experimental procedures and an analysis of structure-activity relationships.

I. Synthesis of the Key Intermediate: this compound

The journey into the diverse world of pyrimidine-based agrochemicals begins with the efficient synthesis of the starting material, this compound. The most common and practical laboratory-scale synthesis starts from the readily available 2-thiouracil.

Protocol 1: Synthesis of this compound from 2-Thiouracil

This protocol details the S-methylation of 2-thiouracil to yield this compound. The reaction proceeds via the formation of a thiolate anion in the presence of a base, which then acts as a nucleophile to attack an electrophilic methyl source, typically methyl iodide.

Materials:

  • 2-Thiouracil

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Glacial acetic acid

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Apparatus for vacuum filtration

  • Standard laboratory glassware

Procedure: [4]

  • In a round-bottom flask, dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).

  • Cool the mixture in an ice bath until the internal temperature reaches 0 °C.

  • While maintaining the temperature at 0 °C, slowly add methyl iodide (0.29 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • After the reaction is complete, cool the pale yellow solution to 0 °C in an ice bath.

  • Acidify the solution by the dropwise addition of glacial acetic acid until a white precipitate forms.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with three portions of cold water (150 mL each).

  • Dry the product to afford this compound as a white powder.

Expected Yield: Approximately 98%.

Causality Behind Experimental Choices:

  • Base: Sodium hydroxide is used to deprotonate the thiol group of 2-thiouracil, forming the more nucleophilic thiolate anion.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Acidification: Acetic acid is used to neutralize the excess base and protonate the product, causing it to precipitate out of the solution for easy isolation.

II. The Gateway to Diversity: Key Chemical Transformations

This compound is a springboard for a vast array of derivatives. Two key transformations unlock its potential: chlorination of the hydroxyl group and subsequent nucleophilic substitution.

A. Chlorination of the 4-Hydroxyl Group: Activating the Scaffold

The conversion of the 4-hydroxyl group to a chlorine atom is a critical step, as it transforms this position into a good leaving group, paving the way for a variety of nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[5]

Protocol 2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

This protocol describes the conversion of this compound to its chlorinated counterpart.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Dry round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure: [5][6]

  • In a dry round-bottom flask, place this compound (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline can also be added.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with three portions of dichloromethane or chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Workflow for the Synthesis of 4-Chloro-2-(methylthio)pyrimidine:

G cluster_synthesis Synthesis of this compound cluster_chlorination Chlorination cluster_derivatization Derivatization 2-Thiouracil 2-Thiouracil This compound This compound 2-Thiouracil->this compound 1. S-Methylation NaOH, H2O NaOH, H2O Methyl Iodide Methyl Iodide 4-Chloro-2-(methylthio)pyrimidine 4-Chloro-2-(methylthio)pyrimidine This compound->4-Chloro-2-(methylthio)pyrimidine 2. Chlorination POCl3 POCl3 Agrochemical Candidates Agrochemical Candidates 4-Chloro-2-(methylthio)pyrimidine->Agrochemical Candidates 3. Nucleophilic Substitution Nucleophile (R-OH, R-SH, R-NH2) Nucleophile (R-OH, R-SH, R-NH2)

Caption: Synthetic workflow from 2-thiouracil to diverse agrochemical candidates.

B. Nucleophilic Substitution Reactions: Building the Library

The 4-chloro-2-(methylthio)pyrimidine intermediate is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of a wide range of nucleophiles at the C4 position, displacing the chloride ion. This allows for the introduction of various functional groups and the creation of large, diverse libraries of compounds for biological screening.

Common Nucleophiles in Agrochemical Synthesis:

  • Alcohols/Phenols (O-Nucleophiles): Reaction with alcohols or phenols, often in the presence of a base, leads to the formation of ether linkages. This is a common strategy in the synthesis of pyrimidine-based herbicides.[7][8]

  • Amines (N-Nucleophiles): Primary and secondary amines readily displace the chlorine to form 4-amino-pyrimidine derivatives, a scaffold found in many fungicides and insecticides.[9][10]

  • Thiols (S-Nucleophiles): Thiols react to form thioether linkages, further expanding the chemical space of potential agrochemicals.

Protocol 3: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis Analogue)

This protocol provides a general method for the reaction of 4-chloro-2-(methylthio)pyrimidine with an alcohol or phenol.

Materials:

  • 4-Chloro-2-(methylthio)pyrimidine

  • Alcohol or Phenol (nucleophile)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

Procedure: [10]

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 equivalents) and anhydrous DMF or acetonitrile.

  • Add a base such as potassium carbonate (2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C. If using NaH, allow the mixture to stir until hydrogen evolution ceases.

  • Add a solution of 4-chloro-2-(methylthio)pyrimidine (1 equivalent) in the same anhydrous solvent.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Action Insight: Herbicides

A novel class of pyrimidine-based herbicides has been shown to act by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[11][12] This enzyme is crucial for the de novo biosynthesis of pyrimidines in plants.[4] By blocking this pathway, the herbicide deprives the plant of essential building blocks for DNA and RNA synthesis, leading to growth arrest and eventual death.[12]

G Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DHODH->Orotate Pyrimidine-based Herbicide Pyrimidine-based Herbicide Pyrimidine-based Herbicide->DHODH Inhibition

Caption: Mechanism of action of DHODH-inhibiting pyrimidine herbicides.

III. Application in Agrochemical Discovery: A Case Study

The derivatization of this compound has led to the discovery of compounds with promising biological activities. For instance, the synthesis of novel pyrimidine amine derivatives containing coumarin moieties has yielded compounds with significant fungicidal activity against various plant pathogens.[9][10]

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of representative pyrimidine derivatives against common plant pathogens. A lower EC₅₀ value indicates higher fungicidal activity.

Compound IDTarget FungiEC₅₀ (µg/mL)Positive ControlEC₅₀ of Control (µg/mL)Reference
4b Rhizoctonia solani11.3Diflumetorim19.8[9]
4d Rhizoctonia solani13.7Diflumetorim19.8[9]

Mechanism of Action Insight: Fungicides

Many pyrimidine-based fungicides, such as diflumetorim, act by inhibiting the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[9][10] This disruption of cellular respiration leads to a depletion of ATP, the energy currency of the cell, ultimately resulting in fungal cell death.

IV. Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(methylthio)pyrimidine scaffold has provided valuable insights into the structural requirements for biological activity.

  • Position 4: The nature of the substituent at the 4-position is critical. The introduction of various alkoxy, aryloxy, or amino groups through nucleophilic substitution allows for the fine-tuning of activity and selectivity.[3]

  • Position 2: The methylthio group can also be modified. For example, oxidation to the corresponding sulfoxide or sulfone can alter the electronic properties and steric bulk of the molecule, potentially influencing its interaction with the target protein.

  • Pyrimidine Ring Substituents: Introduction of substituents on the pyrimidine ring itself (e.g., at the 5- or 6-positions) can further modulate the biological activity. For example, the presence of a halogen at the 5-position has been shown to enhance herbicidal activity in some cases.[3]

A thorough understanding of these SAR trends is crucial for the rational design of more potent and selective agrochemicals.[13][14]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of agrochemical research. Its straightforward synthesis and the ease with which its functional groups can be manipulated provide a robust platform for the generation of diverse compound libraries. The successful development of pyrimidine-based agrochemicals highlights the potential that lies within this scaffold. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, empowering them to explore the rich chemical space accessible from this key building block and to contribute to the discovery of the next generation of innovative crop protection solutions.

References

Application Notes and Protocols for the Experimental Use of 2-(Methylthio)pyrimidin-4-ol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-(Methylthio)pyrimidin-4-ol, a pyrimidine derivative, in enzyme inhibition assays. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. These protocols are designed for researchers, scientists, and drug development professionals investigating the inhibitory potential of this compound against various enzyme classes. This guide offers a comprehensive framework for assay selection, experimental design, and data interpretation, grounded in established scientific principles.

Introduction: The Scientific Rationale for Investigating this compound as an Enzyme Inhibitor

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. The structural characteristics of the pyrimidine ring allow for a variety of substitutions, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets.

This compound (M.W. 142.18 g/mol ) is a member of this versatile class of compounds.[1][2] While comprehensive biological profiling of this specific molecule is an ongoing area of research, the broader class of 2-(alkylthio)pyrimidin-4-ones has been identified as a source of reversible inhibitors for enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2). This established activity provides a strong rationale for the systematic evaluation of this compound as a potential enzyme inhibitor.

These application notes will provide detailed protocols for assessing the inhibitory activity of this compound against three distinct and well-characterized enzyme classes: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), Protein Kinases, and Acetylcholinesterase (AChE). The inclusion of multiple enzyme classes is intended to guide researchers in the comprehensive screening and characterization of this compound's inhibitory profile.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₅H₆N₂OS[1]
Molecular Weight142.18[1]
Melting Point200.0 to 204.0 °C[3][4]
SolubilitySlightly soluble in DMSO and Methanol[3][4]
StorageSealed in a dry place at room temperature[3][4]

Stock Solution Preparation:

Due to its limited solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

  • Accurately weigh a precise amount of this compound.

  • Add a minimal amount of high-purity DMSO to dissolve the compound completely. A typical starting stock concentration is 10-50 mM.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Causality Behind Experimental Choice: DMSO is a polar aprotic solvent widely used in biological assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous buffers. However, it is crucial to keep the final concentration of DMSO in the assay below 1% (v/v) to avoid solvent-induced artifacts that could affect enzyme activity.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition Assay

This protocol is based on the established activity of related 2-(alkylthio)pyrimidin-4-one compounds as Lp-PLA2 inhibitors. The assay measures the hydrolysis of a synthetic substrate, 2-thio-PAF, which releases a thiol that reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product detectable at 414 nm.[5][6]

Materials:

  • Human recombinant Lp-PLA2

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2

  • Substrate: 2-thio-PAF (platelet-activating factor)

  • DTNB (Ellman's reagent)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 414 nm

Experimental Workflow:

LpPLA2_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_reagents Add Assay Buffer, Lp-PLA2, and Inhibitor to Plate prep_inhibitor->add_reagents pre_incubate Pre-incubate at Room Temp (e.g., 15 min) add_reagents->pre_incubate initiate_reaction Initiate Reaction with 2-thio-PAF and DTNB pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 414 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_data Calculate Reaction Rates and % Inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end_process End determine_ic50->end_process

Caption: Workflow for the Lp-PLA2 inhibition assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay remains below 1%.

  • Plate Setup: In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (a known Lp-PLA2 inhibitor), a negative control (assay buffer with DMSO), and a blank (assay buffer without enzyme).

  • Enzyme Addition: Add 80 µL of Lp-PLA2 solution (pre-diluted in assay buffer to the desired concentration) to all wells except the blank.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the 2-thio-PAF substrate and DTNB in assay buffer. Add 110 µL of this reaction mix to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 414 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Protein Kinase Inhibition Assay

Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, screening this compound against a panel of protein kinases is a logical step.[7][8] This protocol describes a general method using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant protein kinase (e.g., a member of the Aurora kinase family)[9]

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • This compound stock solution in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Experimental Workflow:

Kinase_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme_substrate Add Kinase and Substrate Peptide Solution add_inhibitor->add_enzyme_substrate initiate_reaction Initiate Reaction with ATP add_enzyme_substrate->initiate_reaction incubate Incubate at Room Temp (e.g., 1 hour) initiate_reaction->incubate detect_adp Stop Reaction and Detect ADP Production (Luminescence) incubate->detect_adp analyze_data Plot Luminescence vs. [Inhibitor] and Determine IC50 detect_adp->analyze_data end_process End analyze_data->end_process

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare a 1:3 serial dilution of the this compound stock solution in DMSO.

  • Add Inhibitor: To the wells of a 384-well white plate, add 2.5 µL of the diluted inhibitor or DMSO for the vehicle control.[10]

  • Add Enzyme and Substrate: Add 5 µL of a solution containing the kinase and its specific substrate peptide in kinase assay buffer to each well.[10]

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase.[10]

  • Incubation: Incubate the plate at room temperature for 1 hour.[10]

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescence-based assay kit.[10]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and use a four-parameter logistic equation to calculate the IC₅₀ value.[10]

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[11][12] This protocol is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to generate a yellow product measured at 412 nm.[13]

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[11]

  • Substrate: Acetylthiocholine iodide (ATCI)

  • DTNB

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

AChE_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_enzyme_inhibitor Add AChE and Inhibitor to Plate prep_inhibitor->add_enzyme_inhibitor pre_incubate Pre-incubate at Room Temp (e.g., 15 min) add_enzyme_inhibitor->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb initiate_reaction Initiate Reaction with ATCI add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_data Calculate Reaction Rates and % Inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end_process End determine_ic50->end_process

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare working solutions of AChE, DTNB, and ATCI in the assay buffer.

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (a known AChE inhibitor), and the test compound at various concentrations.[11]

  • Enzyme and Inhibitor Incubation: To each well (except the blank), add 50 µL of the AChE working solution. Add 50 µL of the diluted this compound or positive control to the appropriate wells. For the negative control, add 50 µL of assay buffer with the same percentage of DMSO. Incubate the plate at room temperature for 15 minutes.[11]

  • Substrate Addition and Reaction Initiation: Add 50 µL of the DTNB solution to each well. Initiate the reaction by adding 50 µL of the ATCI solution to all wells.[11]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings every minute for 10-15 minutes.[11]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[11]

Data Presentation and Interpretation

The primary endpoint for these initial screening assays is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The results should be presented in a clear and organized manner to facilitate comparison.

Example Data Table:

Enzyme TargetThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
Lp-PLA2To be determinedDarapladib~0.005
Aurora Kinase ATo be determinedAlisertib (MLN8237)~0.001
AcetylcholinesteraseTo be determinedDonepezil~0.025

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, each protocol incorporates self-validating systems:

  • Positive Controls: The use of a known inhibitor for each enzyme target validates that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Negative Controls: These wells, containing the enzyme and substrate without the inhibitor, establish the 100% activity level for the assay.

  • Blanks: Wells without the enzyme are crucial for subtracting any background signal that is not related to enzymatic activity.

  • Dose-Response Curves: Generating a full dose-response curve with multiple inhibitor concentrations is essential for accurately determining the IC₅₀ and ensuring that the observed inhibition is not due to non-specific effects at a single high concentration.

Conclusion

These application notes provide a comprehensive guide for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can generate robust and reproducible data to guide further investigation into the therapeutic potential of this and other pyrimidine derivatives. The principles of assay design, execution, and data interpretation outlined herein are broadly applicable to the screening of novel small molecule inhibitors.

References

Application Notes and Protocols for Designing Experiments with 2-(Methylthio)pyrimidin-4-ol as a Control Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Controls and the Utility of 2-(Methylthio)pyrimidin-4-ol

In the realm of drug discovery and biological research, the use of appropriate controls is paramount to generating reproducible and trustworthy data. Control compounds serve as a baseline to differentiate between specific biological effects of a test compound and non-specific or off-target phenomena. This compound, a pyrimidine derivative, presents a unique opportunity for researchers as a versatile control due to its defined biological activity as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1]

This guide will detail the application of this compound as both a positive control in studies involving the nitric oxide (NO) signaling pathway and as a potential negative control in other contexts, such as antiviral or kinase inhibitor screening, with the crucial caveat of necessary preliminary validation.

Compound Profile: this compound

Characteristic Value Source
CAS Number 5751-20-2--INVALID-LINK--
Molecular Formula C5H6N2OS--INVALID-LINK--
Molecular Weight 142.18 g/mol --INVALID-LINK--
Solubility DMSO (Slightly), Methanol (Slightly)--INVALID-LINK--
Storage Sealed in dry, Room Temperature--INVALID-LINK--

PART 1: this compound as a Positive Control in Nitric Oxide Synthase (NOS) Inhibition Assays

The primary and well-documented biological activity of this compound is its ability to competitively inhibit Nitric Oxide Synthase (NOS). This makes it an excellent positive control for experiments designed to identify new NOS inhibitors or to study the downstream effects of NOS inhibition.

The Nitric Oxide (NO) Signaling Pathway

Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. The downstream effects of NO are primarily mediated through the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors.[2][3]

NO_Signaling_Pathway cluster_nos NOS Activation cluster_sGC Downstream Signaling cluster_inhibition Inhibition L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological Response Physiological Response PKG->Physiological Response 2-MTP This compound 2-MTP->NOS Negative_Control_Validation Start Select Potential Negative Control (e.g., 2-MTP) Assay Primary Assay (e.g., Antiviral, Kinase) Start->Assay DoseResponse Dose-Response Experiment Assay->DoseResponse Analysis Analyze for Lack of Activity DoseResponse->Analysis Confirmed Confirmed Negative Control Analysis->Confirmed No significant activity Rejected Select Alternative Control Analysis->Rejected Activity observed

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimized protocols to improve the yield and purity of your synthesis.

I. Overview of Synthetic Strategies

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of various biologically active compounds. The two most common and reliable synthetic routes to this molecule are:

  • S-methylation of 2-Thiouracil: This is a straightforward and high-yielding method that involves the selective methylation of the sulfur atom of commercially available or synthesized 2-thiouracil.

  • One-Pot Condensation of S-Alkylisothiourea and a β-Ketoester: This convergent approach offers the advantage of constructing the pyrimidine ring and introducing the methylthio group in a single pot, which can be more efficient for certain applications.[1]

This guide will provide detailed protocols and troubleshooting for both methods.

II. Experimental Protocols

Protocol 1: S-methylation of 2-Thiouracil

This protocol is adapted from established procedures and is known for its high yields.[2][3]

Reaction Scheme:

G reactant1 2-Thiouracil product This compound reactant1->product S-methylation reactant2 Methyl Iodide reactant2->product reagent NaOH (aq) G reactant1 S-Methylisothiourea product This compound derivative reactant1->product Condensation/Cyclization reactant2 β-Ketoester reactant2->product reagents Base, then Acid G cluster_1 Troubleshooting S-methylation cluster_2 Troubleshooting One-pot Condensation start Low Yield or Reaction Failure q1 Which synthetic route was used? start->q1 r1 S-methylation of 2-Thiouracil q1->r1 r2 One-pot Condensation q1->r2 q1_1 Was the 2-thiouracil starting material pure? r1->q1_1 q1_2 Was the methylating agent added slowly at low temperature? r1->q1_2 q1_3 Was the final pH in the acidic range? r1->q1_3 q2_1 Was the S-methylisothiourea salt sufficiently soluble? r2->q2_1 q2_2 Was a strong enough acid used for cyclization? r2->q2_2 q2_3 Was the reaction monitored for completion? r2->q2_3 a1_1 Impure starting material can inhibit the reaction. Verify purity by mp or NMR and purify if necessary. q1_1->a1_1 a1_2 Rapid addition at higher temperatures can lead to side reactions. Ensure slow addition at 0 °C. q1_2->a1_2 a1_3 Incomplete precipitation will result in low isolated yield. Ensure complete acidification to precipitate the product. q1_3->a1_3 a2_1 The iodide salt generally has better solubility than the sulfate salt. Consider using the iodide salt for better conversion. q2_1->a2_1 a2_2 Weak acids like acetic acid may not be sufficient to drive the reaction to completion. Use a strong acid such as TfOH or MsOH. q2_2->a2_2 a2_3 Incomplete reaction is a common cause of low yield. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. q2_3->a2_3

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your own laboratory work.

I. Reaction Overview and Key Principles

The most common and reliable method for synthesizing this compound is the S-methylation of 2-thiouracil. This reaction typically involves the deprotonation of 2-thiouracil with a suitable base, followed by nucleophilic attack of the resulting thiolate anion on a methylating agent.

Core Reaction:

  • Starting Material: 2-Thiouracil

  • Reagents: A base (e.g., Sodium Hydroxide) and a methylating agent (e.g., Methyl Iodide).

  • Product: this compound

A critical aspect of this synthesis is controlling the regioselectivity of the methylation. 2-Thiouracil exists in tautomeric forms and possesses three potential nucleophilic sites: the sulfur atom and the two nitrogen atoms (N1 and N3). The desired product results from S-methylation. However, under certain conditions, competitive N-methylation can occur, leading to the formation of undesired isomers and complicating purification.

The following diagram illustrates the key steps and potential pitfalls in the synthesis.

synthesis_workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Methylation cluster_2 Step 3: Work-up & Purification cluster_3 Troubleshooting Points Thiourea Thiourea + β-Ketoester Thiouracil 2-Thiouracil Thiourea->Thiouracil Cyclocondensation TS1 Low Yield in Step 1 Thiouracil->TS1 Thiouracil_2 2-Thiouracil Deprotonation Deprotonation (Base) Thiouracil_2->Deprotonation Thiolate Thiolate Anion Deprotonation->Thiolate Methylation Methylation (e.g., CH3I) Thiolate->Methylation Product Crude this compound Methylation->Product TS2 N-Methylation Side Product Methylation->TS2 TS3 Incomplete Reaction Methylation->TS3 Crude_Product Crude Product Precipitation Acidification/ Precipitation Crude_Product->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product TS4 Purification Issues Recrystallization->TS4

Caption: General workflow for the synthesis of this compound and key troubleshooting points.

II. Troubleshooting Guide: A Question & Answer Approach

A. Issues Related to the Starting Material: 2-Thiouracil

Question 1: My synthesis of 2-thiouracil from thiourea and ethyl acetoacetate is giving a very low yield. What are the likely causes?

Answer:

Low yields in the cyclocondensation reaction to form 2-thiouracil are common and can often be traced back to a few key factors:

  • Ineffective Base: This reaction requires a strong base, such as sodium ethoxide, to deprotonate the ethyl acetoacetate, initiating the condensation. Ensure your sodium ethoxide is fresh and has not been deactivated by moisture.

  • Reaction Conditions: The reaction typically requires refluxing in ethanol. Ensure you are reaching and maintaining the appropriate temperature for a sufficient duration. Inadequate heating can lead to an incomplete reaction.

  • Work-up Procedure: The product is isolated by acidifying the reaction mixture to precipitate the 2-thiouracil. If too much acid is added, the product may become protonated and more soluble. Careful control of the pH during precipitation is crucial.

ParameterRecommendationRationale
Base Use freshly prepared sodium ethoxide or commercially available, high-quality material.Moisture degrades sodium ethoxide, reducing its basicity and effectiveness in the reaction.
Solvent Use absolute (anhydrous) ethanol.The presence of water can interfere with the base and the reaction intermediates.
Temperature Ensure a steady reflux is maintained.The reaction has a significant activation energy barrier that requires thermal energy to overcome.
Acidification Add acid dropwise while monitoring the pH, aiming for a pH of approximately 5-6.Over-acidification can lead to the formation of soluble salts of the product, reducing the isolated yield.
B. Challenges During the S-Methylation Reaction

Question 2: My reaction is complete, but my NMR spectrum is complex, suggesting a mixture of products. How do I confirm the presence of N-methylated isomers and how can I avoid them?

Answer:

This is the most frequent challenge in this synthesis. The formation of N-methylated isomers, 1-methyl-2-thiouracil and 3-methyl-2-thiouracil, is a common side reaction.

Confirmation of Isomers:

  • Thin-Layer Chromatography (TLC): The S-methylated product is generally more polar than the N-methylated isomers. You will likely see multiple spots on your TLC plate.

  • NMR Spectroscopy: The chemical shifts of the methyl protons and the pyrimidine ring carbons are diagnostic.

IsomerApproximate ¹H NMR (S-CH₃ or N-CH₃)Approximate ¹³C NMR (S-CH₃ or N-CH₃)Key Differentiating Features
This compound (S-methyl) ~2.5 ppm~12-15 ppmThe S-CH₃ signal is typically the most upfield.
1-Methyl-2-thiouracil (N1-methyl) ~3.5 ppm~30-35 ppmThe N-CH₃ signal is significantly downfield compared to the S-CH₃.
3-Methyl-2-thiouracil (N3-methyl) ~3.4 ppm~28-33 ppmSimilar to the N1-isomer, but the chemical environment of the ring protons will also differ.

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Favoring S-Methylation:

The key to regioselective S-methylation lies in exploiting the different pKa values of the thiol and amide protons and the principles of hard and soft acid-base (HSAB) theory. The thiolate anion is a soft nucleophile and will preferentially react with soft electrophiles like methyl iodide.

methylation_selectivity cluster_conditions Reaction Conditions Thiouracil 2-Thiouracil Tautomers Thione Thione Form Thiouracil->Thione Thiol Thiol Form Thiouracil->Thiol Base Base (e.g., NaOH) Thione->Base Deprotonation at N Thiol->Base Deprotonation at S N_Anion N-Anion (Hard Nucleophile) Base->N_Anion S_Anion S-Anion (Soft Nucleophile) Base->S_Anion Solvent Solvent (e.g., H₂O, DMF) Temp Temperature Methyl_Iodide Methyl Iodide (Soft Electrophile) N_Anion->Methyl_Iodide Leads to N-Methylation (Side Product) S_Anion->Methyl_Iodide Favored Pathway (HSAB Principle) N_Product N-Methylated Isomers Methyl_Iodide->N_Product S_Product S-Methylated Product (Desired) Methyl_Iodide->S_Product

Caption: Controlling S- vs. N-methylation of 2-thiouracil.

To promote the desired S-alkylation, consider the following:

  • Choice of Base and Solvent: Using a base like sodium hydroxide in water or a protic solvent at room temperature favors the formation of the thiolate anion, which is a soft nucleophile. This will preferentially attack the soft electrophile, methyl iodide.[1] In contrast, using a stronger base in an aprotic solvent like DMF can increase the nucleophilicity of the nitrogen atoms, leading to more N-methylation.

  • Temperature Control: Running the reaction at or below room temperature generally favors S-methylation. Higher temperatures can provide enough energy to overcome the activation barrier for N-methylation. A common procedure involves cooling the reaction mixture in an ice bath before the slow addition of methyl iodide.[2]

Question 3: My reaction seems to be very slow or incomplete, even after prolonged stirring. What should I check?

Answer:

An incomplete reaction can be frustrating, but it is usually solvable by systematically checking the following:

  • Reagent Quality:

    • 2-Thiouracil: Ensure your starting material is pure and dry.

    • Base: If using a solid base like NaOH, ensure it has not absorbed excessive atmospheric CO₂ or water.

    • Methyl Iodide: Methyl iodide can degrade over time, releasing iodine (visible as a pink or brown color). If discolored, it can be washed with a dilute solution of sodium thiosulfate, dried, and distilled.

  • Stoichiometry: Ensure you are using at least one equivalent of base to deprotonate the 2-thiouracil. Some procedures recommend a slight excess of the methylating agent.[3]

  • Mixing: If the reaction is heterogeneous (e.g., the sodium salt of 2-thiouracil is not fully dissolved), ensure vigorous stirring to maximize the interaction between the reactants.

  • Hydrolysis of Methyl Iodide: In aqueous alkaline solutions, methyl iodide can undergo hydrolysis to methanol. While generally slow at room temperature, this side reaction can consume your electrophile. This is another reason for keeping the temperature low and the reaction time reasonable.

C. Work-up and Purification Problems

Question 4: After acidification, I get an oily precipitate instead of a solid. What should I do?

Answer:

The formation of an oil suggests the presence of impurities that are depressing the melting point of your product or that the product itself is not crystallizing properly.

  • Presence of Isomers: A mixture of S- and N-methylated isomers can result in an oily product.

  • Incomplete Reaction: The presence of unreacted starting material can also lead to an oil.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the oil-air interface. This can provide a nucleation site for crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.

    • Re-dissolve and Re-precipitate: Add a small amount of base to re-dissolve the oil, then try acidifying again, but this time very slowly and with vigorous stirring, perhaps at a lower temperature.

    • Extraction: If the oil persists, you may need to perform a liquid-liquid extraction. Dissolve the oil in a suitable organic solvent (like ethyl acetate) and wash with water and brine. After drying and evaporating the solvent, you can attempt to recrystallize the resulting residue.

Question 5: I have multiple spots on my TLC even after work-up. What is the best way to purify my this compound?

Answer:

The most common method for purifying this compound is recrystallization.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Based on available data, this compound has slight solubility in methanol and DMSO. Water is also a common solvent for the recrystallization of similar polar heterocyclic compounds.

    • It is always best to perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, or mixtures like ethanol/water) to find the optimal system.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

If recrystallization fails to separate the isomers effectively, column chromatography on silica gel may be necessary. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity would be a good starting point for developing a separation method.

D. Characterization and Purity Analysis

Question 6: How can I be certain that my final product is indeed this compound and is of high purity?

Answer:

A combination of analytical techniques should be used to confirm the structure and purity of your final product.

  • Melting Point: A sharp melting point close to the literature value (around 200-204 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.

  • NMR Spectroscopy: As discussed in Question 2, ¹H and ¹³C NMR are essential for confirming the structure and ensuring the absence of N-methylated isomers.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. For this compound (C₅H₆N₂OS), the expected molecular ion peak [M+H]⁺ would be at m/z 143. The fragmentation pattern can also provide structural information.

By systematically addressing these common issues, you can improve the yield, purity, and reliability of your this compound synthesis.

III. References

  • Zhang, G., Deng, J., Yang, X., Zhu, Y., Guan, Z., Zhang, L., & Yang, Z. (2017). Selective alkylation and bioactivity of phosphorothioated nucleolin aptamer AS1411. Journal of Chinese Pharmaceutical Sciences, 26(1), 23-30.

  • Ellis, G. P., & Jones, R. T. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 903-906.

  • BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.

  • BenchChem. (n.d.). Synthesis routes of this compound. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of this compound. BenchChem. Retrieved from --INVALID-LINK--

  • Khan, R. A. (2016). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?. ResearchGate.

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemistry and Application, 6(2), 79-86.

  • Guibbal, F., Bénard, S., et al. (2017). Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis. Bioorganic & Medicinal Chemistry Letters, 27(23), 5134-5138.

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.

  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM.

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. SiliCycle.

  • Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 356-368.

  • LookChem. (n.d.). This compound. LookChem. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. UCLA Chemistry & Biochemistry.

  • Borisova, T. N., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(22), 7583.

  • Fathalla, W., Čajan, M., & Pazdera, P. (2001). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[1][3][4]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 6(5), 414-427.

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • PubChem. (n.d.). Methylthiouracil. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • U.S. Patent No. 3,718,649. (1973). Process for thiouracil production. Google Patents.

  • Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. Juniper Publishers.

  • Thermo Fisher Scientific. (n.d.). DNA Methylation Analysis Support—Troubleshooting. Thermo Fisher Scientific.

  • PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Methylthio)pyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis. Our focus is on the prevalent and practical synthetic route: the S-methylation of 2-thiouracil.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method involves the selective S-methylation of 2-thiouracil. This reaction, while seemingly straightforward, is influenced by a number of critical parameters that can significantly impact yield, purity, and reproducibility. Understanding the interplay of these factors is key to mastering this synthesis.

The core transformation is the alkylation of the thiocarbonyl group of 2-thiouracil. The ambident nucleophilic nature of the 2-thiouracil anion, however, presents a key challenge: the potential for competing N-methylation, leading to undesired byproducts. This guide will provide you with the expertise to navigate these challenges and consistently achieve high-quality results.

Experimental Protocols

General Protocol for S-methylation of 2-Thiouracil

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2-Thiouracil

  • Methyl iodide (or dimethyl sulfate)

  • Sodium hydroxide (or potassium carbonate)

  • Deionized water (or an appropriate organic solvent like DMF)

  • Glacial acetic acid

  • Ice

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiouracil in an aqueous solution of sodium hydroxide at room temperature. Stir until a clear solution is obtained. The base deprotonates the 2-thiouracil, forming the more nucleophilic thiolate.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to favor S-methylation over N-methylation. Allow the reaction to stir overnight, gradually warming to room temperature.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with glacial acetic acid to a pH of approximately 5-6. This protonates the pyrimidinol ring and precipitates the product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts and impurities.[1]

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) to a constant weight.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC or HPLC until the 2-thiouracil is consumed.- If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful of the increased risk of N-methylation.
Suboptimal pH for precipitation: Incorrect pH during work-up can lead to the product remaining in solution.- Carefully adjust the pH with acetic acid. Use a pH meter for accurate measurement. The isoelectric point of the product is crucial for maximum precipitation.
Loss of product during washing: Excessive washing or use of a solvent in which the product has some solubility.- Use ice-cold water for washing to minimize solubility.- Minimize the volume of washing solvent used.
Competing N-methylation: Formation of N-methylated byproducts reduces the yield of the desired S-methylated product.- Maintain a low reaction temperature (0-5 °C) during the addition of the methylating agent.[1]- Use a less reactive methylating agent, such as dimethyl sulfate, which can sometimes offer better selectivity.
Presence of Impurities (Visible in NMR/LC-MS) Unreacted 2-thiouracil: Incomplete reaction.- Increase reaction time or consider a slight increase in the stoichiometry of the methylating agent (e.g., 1.1-1.2 equivalents).
N-methylated isomers (N1-methyl and N3-methyl): Reaction conditions favoring N-alkylation.- The choice of base and solvent is critical. A stronger base in a polar aprotic solvent may increase the proportion of N-alkylation. Sticking to aqueous basic conditions at low temperatures generally favors S-alkylation.[2]- Characterize the byproducts using NMR and MS to confirm their identity and adjust the reaction conditions accordingly.
Over-methylation (N,S-dimethylated product): Use of excess methylating agent or prolonged reaction at elevated temperatures.- Use a stoichiometric amount or only a slight excess of the methylating agent.- Carefully monitor the reaction progress and stop it once the starting material is consumed.
Reaction Stalls/Does Not Proceed Inactive reagents: Degradation of the methylating agent or base.- Use fresh, high-purity reagents. Methyl iodide can degrade over time and should be stored properly.- Ensure the base is not old or has absorbed significant atmospheric CO2.
Poor solubility of 2-thiouracil: Insufficient base to fully dissolve the starting material.- Ensure a sufficient amount of base is used to form the soluble salt of 2-thiouracil. Gentle warming can aid dissolution before cooling for the methylation step.

Visualizing the Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting common issues.

Reaction_Pathway Thiouracil 2-Thiouracil Thiolate Thiouracil Anion (Thiolate) Thiouracil->Thiolate + Base (e.g., NaOH) Product This compound Thiolate->Product + CH3I (S-Methylation) (Low Temp) N_Product N-Methylated Byproduct Thiolate->N_Product + CH3I (N-Methylation) (Higher Temp)

Caption: S-methylation pathway of 2-thiouracil and the competing N-methylation side reaction.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Completion Reaction Complete? (TLC/HPLC) Start->Check_Completion Check_Purity Analyze Crude Product (NMR/LC-MS) Check_Completion->Check_Purity Yes Optimize_Time_Temp Increase Reaction Time or Gently Heat Check_Completion->Optimize_Time_Temp No Optimize_Workup Optimize Precipitation pH & Washing Check_Purity->Optimize_Workup Impure (Starting Material) Optimize_Conditions Adjust T, Base, Solvent for Selectivity Check_Purity->Optimize_Conditions Impure (Byproducts) Success High Yield & Purity Check_Purity->Success Pure Product Optimize_Time_Temp->Check_Completion Optimize_Workup->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yield and impurity issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: Both sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used and effective. NaOH in aqueous solution is a very common choice that facilitates the dissolution of 2-thiouracil.[1] The choice may depend on the desired solvent system and the scale of the reaction. For instance, K2CO3 is often used in polar aprotic solvents like DMF. The key is to use a sufficient amount of base to ensure complete deprotonation of the 2-thiouracil.

Q2: Can I use other methylating agents besides methyl iodide?

A2: Yes, other methylating agents such as dimethyl sulfate can be used. Dimethyl sulfate is less volatile and sometimes offers better selectivity for S-methylation, though it is more toxic and requires careful handling. The choice of methylating agent can influence reaction kinetics and selectivity, so it may be a parameter to optimize for your specific needs.

Q3: How critical is the reaction temperature?

A3: Temperature is a critical parameter for controlling the regioselectivity of the methylation. Lower temperatures (0-5 °C) generally favor the kinetically controlled S-alkylation.[1] At higher temperatures, the thermodynamically favored N-alkylation becomes more competitive, leading to the formation of undesired byproducts.

Q4: My product is an off-white or yellowish powder. Is this normal?

A4: Pure this compound is typically a white to off-white solid. A distinct yellow color may indicate the presence of impurities. These could be residual starting materials, byproducts, or degradation products. It is recommended to analyze the product by techniques such as NMR, LC-MS, and melting point to assess its purity. If significant impurities are detected, recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary.

Q5: What are the key analytical techniques to characterize the final product?

A5: The following techniques are essential for confirming the structure and purity of this compound:

  • ¹H NMR Spectroscopy: To confirm the presence of the methylthio group (a singlet around 2.5 ppm) and the protons on the pyrimidine ring.

  • ¹³C NMR Spectroscopy: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (142.18 g/mol ).

  • Melting Point: The literature melting point is around 200-204 °C. A sharp melting point in this range is a good indicator of purity.

  • HPLC: To assess the purity of the final product and quantify any impurities.

Q6: How can I avoid the formation of N-methylated byproducts?

A6: To minimize N-methylation, adhere to the following principles:

  • Low Temperature: Perform the addition of the methylating agent and the initial phase of the reaction at low temperatures (0-5 °C).

  • Choice of Solvent and Base: Aqueous basic conditions are generally effective at promoting S-alkylation. The use of polar aprotic solvents with stronger bases may increase the risk of N-alkylation.

  • Stoichiometry: Use a controlled amount of the methylating agent (close to stoichiometric) to avoid over-alkylation.

By carefully controlling these reaction parameters and understanding the potential pitfalls, you can consistently and efficiently synthesize high-quality this compound for your research and development needs.

References

Technical Support Center: Navigating Impurities in 2-(Methylthio)pyrimidin-4-ol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities within their experimental samples. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your research.

Introduction: Understanding the Chemistry of Impurities

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. The most common synthetic route to this compound is the S-methylation of 2-thiouracil.[1][2] This reaction, while generally efficient, can lead to the presence of specific impurities that may complicate subsequent experimental steps. This guide will provide a comprehensive framework for identifying and mitigating these common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered with this compound samples in a question-and-answer format, providing both the "why" and the "how-to" for resolving these challenges.

FAQ 1: I've synthesized this compound, but my NMR spectrum shows unexpected peaks. What are the likely impurities?

The most probable impurities in a sample of this compound synthesized from 2-thiouracil are the unreacted starting material and over-methylated byproducts.

  • Unreacted 2-Thiouracil: This is the most common impurity, arising from incomplete methylation. Its presence can alter the stoichiometry of downstream reactions.

  • Over-methylated Byproduct (2,4-bis(methylthio)pyrimidine): If the reaction is not carefully controlled, methylation can also occur at the 4-position (the hydroxyl group or its tautomer), leading to the formation of 2,4-bis(methylthio)pyrimidine.

  • N-Methylated Byproducts: Although less common, methylation can also occur on one of the nitrogen atoms of the pyrimidine ring, leading to S,N-dimethylated species.

FAQ 2: How can I definitively identify these impurities in my sample?

A combination of analytical techniques is recommended for unambiguous identification of impurities.

Analytical Workflow for Impurity Identification

cluster_0 Initial Analysis cluster_1 Spectroscopic Identification Sample Sample TLC Thin-Layer Chromatography (TLC) Sample->TLC Quick Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Quantitative Purity Assessment Fractions Isolated Impurity Fractions (from preparative HPLC or column chromatography) HPLC->Fractions If impurities are detected NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (MS) Fractions->NMR Fractions->MS

Caption: A typical workflow for the identification and characterization of impurities in this compound samples.

Identifying Impurities by Spectroscopy:

Compound ¹H NMR Spectroscopy (DMSO-d₆) Mass Spectrometry (EI-MS)
This compound Signals for the methylthio group and pyrimidine ring protons.Molecular ion peak (M⁺) at m/z 142.[2]
2-Thiouracil (Impurity) Absence of a methylthio signal; characteristic pyrimidine ring proton signals.Molecular ion peak (M⁺) at m/z 128.[3]
2,4-bis(methylthio)pyrimidine (Impurity) Two distinct methylthio signals.Molecular ion peak (M⁺) at m/z 172.
FAQ 3: My sample contains unreacted 2-thiouracil. How can I remove it?

Several purification techniques can be employed to remove the more polar 2-thiouracil from the desired product.

Purification Strategy Selection

Impure_Sample Impure this compound Contains 2-Thiouracil Recrystallization Recrystallization Ethanol/Water or Methanol/Water Good for moderate to high purity samples Impure_Sample->Recrystallization Column_Chromatography Column Chromatography Silica Gel Dichloromethane/Methanol gradient For lower purity samples or difficult separations Impure_Sample->Column_Chromatography Pure_Product {Pure this compound} Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for selecting a purification method to remove 2-thiouracil.

Experimental Protocols:

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility.[4] For pyrimidine derivatives, alcohol/water mixtures are often effective.[5][6]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Reheat to clarify the solution, then allow it to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

For samples with significant impurities, column chromatography provides a more robust separation.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Procedure:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

FAQ 4: I suspect my sample contains the over-methylated byproduct. How can I separate it from the desired product?

The over-methylated byproduct, 2,4-bis(methylthio)pyrimidine, is less polar than the desired this compound. This difference in polarity can be exploited for separation.

Chromatographic Separation Strategy

Technique Stationary Phase Mobile Phase Elution Order
Normal-Phase Column Chromatography Silica GelHexane/Ethyl Acetate gradient2,4-bis(methylthio)pyrimidine (less polar) will elute first, followed by this compound (more polar).
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., amide, cyano)High organic (e.g., acetonitrile) with a small amount of aqueous bufferHILIC is particularly effective for separating polar compounds and can provide excellent resolution.[7][8][9]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

A reversed-phase HPLC method can be used to both analyze for the presence of impurities and, on a preparative scale, to purify the desired compound. A method for separating thiourea and its derivatives, including methylthiouracil, has been reported using a mixed-mode column.[10]

  • Column: Primesep P (or a similar mixed-mode or polar-endcapped C18 column).

  • Mobile Phase: Isocratic mixture of acetonitrile and water with a phosphoric acid modifier (e.g., 5:95 acetonitrile:water with 0.1% H₃PO₄).[10]

  • Detection: UV at 200 nm.[10]

  • Injection: Dissolve the sample in the mobile phase.

  • Analysis: Compare the retention times of the peaks in your sample to those of pure standards of this compound, 2-thiouracil, and, if available, 2,4-bis(methylthio)pyrimidine.

Conclusion

The successful use of this compound in research and development hinges on the ability to ensure its purity. By understanding the potential impurities that can arise during its synthesis and by employing the appropriate analytical and purification techniques outlined in this guide, researchers can confidently proceed with their experiments, knowing that the integrity of their starting materials is sound.

References

stability issues of 2-(Methylthio)pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter during the handling and use of this compound solutions.

Q1: My this compound stock solution in DMSO has turned slightly yellow and/or I'm observing a decrease in its effective concentration over time. What is happening?

A1: This is a common observation and likely points to the oxidative degradation of the methylthio group. The sulfur atom in the methylthio moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent.

Causality: The methylthio group (-SCH₃) can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. These oxidized forms are much better leaving groups than the original methylthio group.[1][2] Once oxidized, the pyrimidine ring is highly activated towards nucleophilic attack, such as hydrolysis by trace amounts of water in the solvent, leading to the formation of 2-hydroxypyrimidin-4-ol and other degradation products. This process effectively reduces the concentration of the active parent compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for degraded this compound solution.

Preventative Measures:

  • Solvent Choice: Always use high-purity, anhydrous DMSO or methanol.

  • Inert Atmosphere: After dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light, which can catalyze oxidation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and frequent exposure to air.

Q2: I observe a precipitate in my this compound stock solution after storing it at -20°C. Is the compound degraded?

A2: Not necessarily. This is more likely due to the limited solubility of this compound, especially at lower temperatures. The compound is only slightly soluble in DMSO and methanol.

Causality: As the temperature of the solution decreases, the solubility of the compound also decreases, which can lead to it precipitating out of the solution. This is a physical change, not necessarily a chemical one.

Solution:

  • Gently warm the vial to room temperature or in a 37°C water bath.

  • Vortex the solution thoroughly to redissolve the precipitate.

  • Before use, visually inspect the solution to ensure it is clear.

  • If the precipitate does not redissolve upon warming and vortexing, it may indicate that some degradation has occurred, leading to the formation of less soluble byproducts. In this case, it is advisable to prepare a fresh stock solution.

To avoid this issue in the future, consider preparing a slightly more dilute stock solution if your experimental protocol allows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Based on supplier data, this compound has slight solubility in DMSO and Methanol. For creating stock solutions, high-purity, anhydrous DMSO is generally preferred due to its ability to dissolve a wide range of organic molecules and its lower volatility compared to methanol.

Q2: What are the ideal storage conditions for solid this compound and its stock solutions?

A2: The following table summarizes the recommended storage conditions:

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder Room Temperature or 2-8°C[3]YearsStore in a tightly sealed container in a dry, dark place.
Stock Solution (in anhydrous DMSO) -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light and moisture.
-80°C> 6 monthsRecommended for long-term storage to minimize degradation.
Q3: What is the likely degradation pathway for this compound in solution?

A3: The primary degradation pathway is believed to be the oxidation of the methylthio group followed by hydrolysis.

G A This compound B 2-(Methylsulfinyl)pyrimidin-4-ol A->B Oxidation [O] (Air, Light) C 2-(Methylsulfonyl)pyrimidin-4-ol B->C Further Oxidation [O] D 2-Hydroxypyrimidin-4-ol (Inactive Product) B->D Hydrolysis (H₂O) (Fast) C->D Hydrolysis (H₂O) (Very Fast)

Caption: Proposed degradation pathway of this compound.

This pathway is supported by studies on similar 2-(phenylthio)pyrimidines, where oxidation to the corresponding sulfoxide and sulfone dramatically increases the rate of hydrolysis.[1][4]

Q4: How can I check the purity of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of your solution.[5][6]

  • Method: A reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Detection: The pyrimidine ring is UV-active, allowing for detection typically in the range of 220-280 nm.

  • Analysis: When you run a sample of your solution, the appearance of new peaks, especially those with earlier retention times (indicating more polar compounds like the hydrolyzed product), alongside a decrease in the area of the main peak for this compound, is indicative of degradation.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Preparation: Allow the vial of solid this compound (M.W. 142.18 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, weigh out 1.42 mg of the compound and transfer it to a sterile, amber glass vial with a screw cap.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Sealing and Labeling: Tightly seal the vial. Label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Aliquoting and Storage: For optimal stability, divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes. Store the aliquots at -80°C.

References

Technical Support Center: Alkylation of Tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of tetrahydropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of these reactions, ensuring greater success and reproducibility in your experiments.

Troubleshooting Guide: A-Question-and-Answer Approach

This section tackles specific experimental failures. Each entry details the problem, explores the probable causes, and provides actionable solutions with underlying scientific explanations.

Issue 1: My alkylation reaction shows low or no conversion of the starting material.

Potential Causes & Solutions

  • Insufficient Nucleophilicity: The nitrogen atom(s) on the tetrahydropyrimidine ring may not be sufficiently nucleophilic to attack the alkylating agent. This is particularly true if the ring is substituted with electron-withdrawing groups.

    • Solution 1: Choice of Base. The base is critical for deprotonating the N-H bond, thereby increasing the nucleophilicity of the nitrogen. If you are using a weak base (e.g., K₂CO₃), it may not be strong enough for complete deprotonation. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] These bases ensure a higher concentration of the more reactive anionic form of the tetrahydropyrimidine.

    • Solution 2: Increase Reactivity of the Electrophile. The nature of the leaving group on your alkylating agent is paramount. The reactivity order is generally Iodide > Bromide > Chloride. If you are using an alkyl chloride with a low reaction rate, switching to the corresponding bromide or iodide can significantly accelerate the reaction.[2]

  • Poor Solubility: If the tetrahydropyrimidine salt or the base is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.[3][4]

    • Solution: Solvent Optimization. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are often effective as they can dissolve a wide range of reactants.[1][3] If solubility issues persist, consider using a phase-transfer catalyst to facilitate the reaction between two immiscible phases.

  • Steric Hindrance: Bulky substituents on either the tetrahydropyrimidine ring or the alkylating agent can physically block the reaction site.[5][6]

    • Solution: Reaction Conditions. Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[1][2] However, be cautious as higher temperatures can also promote side reactions. A stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.

Issue 2: I'm observing multiple products, suggesting a lack of regioselectivity.

The tetrahydropyrimidine ring typically has two nitrogen atoms (N1 and N3) that can be alkylated. Controlling which nitrogen is alkylated is a common challenge.

Potential Causes & Solutions

  • Electronic and Steric Ambiguity: The electronic environment and steric accessibility of N1 and N3 can be very similar, leading to a mixture of N1- and N3-alkylated products.

    • Solution 1: Solvent Effects. The choice of solvent can dramatically influence regioselectivity. In some systems, non-polar solvents like Tetrahydrofuran (THF) can favor alkylation at one position, while polar solvents like DMSO can reverse this selectivity.[7][8] This is often due to how the solvent solvates the intermediate anion and the counter-ion (e.g., Na⁺).

    • Solution 2: Chelation Control. If your tetrahydropyrimidine has a nearby functional group (like a carbonyl), it may be possible to use chelation to direct the alkylation. Using a sodium base in a low-dielectric solvent like THF can sometimes promote the formation of a sodium chelate that blocks one nitrogen, leaving the other open for alkylation.[9]

    • Solution 3: Protecting Groups. While often a last resort due to the extra steps involved, the use of a protecting group on one of the nitrogens is the most definitive way to ensure regioselectivity.

Issue 3: My desired product is contaminated with over-alkylated byproducts (di-alkylation).

Potential Causes & Solutions

  • Increased Nucleophilicity of the Product: The mono-alkylated tetrahydropyrimidine can sometimes be more nucleophilic than the starting material, making it more reactive towards the alkylating agent and leading to a second alkylation.[2]

    • Solution 1: Control Stoichiometry. Use a slight excess of the tetrahydropyrimidine relative to the alkylating agent. This ensures that the alkylating agent is consumed before it has a significant chance to react with the mono-alkylated product.[2]

    • Solution 2: Slow Addition. Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting material over the product.

    • Solution 3: Lower Reaction Temperature. Alkylation reactions are often exothermic. Lowering the temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for a new tetrahydropyrimidine alkylation?

For an initial screening, a good starting point is to use sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like DMF or THF.[1] Start the reaction at 0 °C, and after the addition of the alkylating agent, allow it to slowly warm to room temperature while monitoring its progress.

Q2: How can I confirm the position of alkylation (N1 vs. N3)?

Definitive characterization requires spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools. An HMBC experiment can show a correlation between the protons on the newly added alkyl group and the carbons of the pyrimidine ring, helping to establish the point of attachment. A NOESY experiment can show through-space correlations between the alkyl group protons and nearby protons on the ring.

  • X-ray Crystallography: If you can grow a suitable crystal of your product, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Q3: My reaction seems to stall and does not go to completion. What should I do?

If a reaction stalls, it could be due to several factors.[10]

  • Reagent Degradation: Ensure your reagents, especially the base (NaH can be passivated by an oxide layer) and the solvent (ensure it is truly anhydrous), are of high quality.[11]

  • Product Inhibition: In some cases, the product formed can coordinate to the reagents and inhibit the reaction.[2]

  • Equilibrium: The reaction may be reversible.

    • Troubleshooting Step: Try adding a catalytic amount of potassium iodide (KI) if you are using an alkyl bromide or chloride. The in-situ formation of the more reactive alkyl iodide can often drive the reaction to completion.[4]

Q4: I am observing a significant amount of an elimination byproduct. How can I minimize this?

Elimination (E2) is a common competing reaction with substitution (SN2), especially with secondary or sterically hindered alkyl halides.

  • Minimize Elimination:

    • Use a less sterically hindered base.[1]

    • Run the reaction at a lower temperature, as elimination reactions often have a higher activation energy than substitution.[1]

    • Choose a good, non-bulky nucleophile if possible.

Data & Protocols

Table 1: Guide to Reaction Parameter Selection
ParameterCommon ChoicesKey Considerations
Base NaH, K₂CO₃, Cs₂CO₃, LDAStronger, non-nucleophilic bases (NaH, LDA) favor complete deprotonation but can increase side reactions. Weaker bases (K₂CO₃) are milder but may result in lower conversion.[1][4]
Solvent DMF, THF, ACN, DMSOPolar aprotic solvents are generally preferred.[1] Solvent choice can significantly impact solubility and regioselectivity.[7]
Alkylating Agent R-I, R-Br, R-Cl, R-OTsReactivity: R-I > R-Br > R-OTs > R-Cl. More reactive agents may lead to more over-alkylation.[2]
Temperature -78 °C to refluxStart at a low temperature (0 °C) and warm as needed. Higher temperatures can overcome steric hindrance but may promote elimination and other side reactions.[1]
Protocol: General Procedure for N-Alkylation of a Tetrahydropyrimidine

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. Sodium hydride is highly flammable and reacts violently with water.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the tetrahydropyrimidine (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) via syringe to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be required if the reaction is slow.

  • Workup: Once the reaction is complete, cool it to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed q1 Is the base strong enough? (e.g., NaH, LDA) start->q1 sol1 Switch to a stronger base (e.g., NaH) q1->sol1 No q2 Is the alkylating agent reactive? (I > Br > Cl) q1->q2 Yes sol1->q2 sol2 Use a more reactive agent (e.g., R-I) or add cat. KI q2->sol2 No q3 Are all reactants soluble? q2->q3 Yes sol2->q3 sol3 Change to a more polar solvent (e.g., DMF, DMSO) q3->sol3 No q4 Is steric hindrance a factor? q3->q4 Yes sol3->q4 sol4 Increase reaction temperature q4->sol4 Yes end Improved Conversion q4->end No sol4->end

Caption: A step-by-step decision tree for troubleshooting low-yield alkylation reactions.

Diagram 2: Competing Pathways for N1 vs. N3 Alkylation

G cluster_0 Reactants cluster_1 Products THP Tetrahydropyrimidine (N1-H, N3-H) Anion Tetrahydropyrimidine Anion (Resonance between N1⁻ and N3⁻) THP->Anion - H⁺ Base Base Base->Anion - H⁺ RX R-X (Alkylating Agent) N1_Product N1-Alkylated Product Anion->N1_Product + R-X (Kinetic/Thermodynamic Control) N3_Product N3-Alkylated Product Anion->N3_Product + R-X (Steric/Electronic Control) N1_Product->N3_Product Isomerization?

Caption: Regioselectivity in alkylation is determined by a complex interplay of factors.

References

Technical Support Center: Solubilizing 2-(Methylthio)pyrimidin-4-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(Methylthio)pyrimidin-4-ol in their in vitro experiments. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve a stable and effective concentration of your compound for reliable and reproducible results.

FAQ 1: Why is my this compound not dissolving in aqueous buffers?

Answer:

It is common for heterocyclic compounds like this compound to exhibit poor water solubility. This is due to its molecular structure, which contains both hydrophobic (methylthio group, pyrimidine ring) and hydrophilic (hydroxyl group) moieties. The crystal lattice energy of the solid compound can also be substantial, requiring significant energy to break apart the molecules and allow them to be solvated by water.

Chemical supplier data indicates that this compound has slight solubility in DMSO and methanol, but its aqueous solubility is not well-defined, which is typical for such molecules.[1] Its predicted LogP value of around 0.5 to 0.9 suggests a moderate level of lipophilicity, which contributes to its limited solubility in purely aqueous systems.[2]

FAQ 2: What is the simplest first step to solubilize my compound for a cell-based assay?

Answer:

The most direct and widely used initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose.[3][4]

The rationale is that DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5] By creating a concentrated stock (e.g., 10-50 mM), you can achieve your desired final assay concentration by adding only a very small volume of the stock solution to your culture medium, thereby minimizing solvent-induced toxicity.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolve: Vortex or sonicate the mixture gently at room temperature until the solid is completely dissolved. A brief warming to 37°C can aid dissolution but should be done cautiously to avoid compound degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Crucial Consideration: Solvent Toxicity While effective, DMSO can be toxic to cells at higher concentrations.[3][6] It is critical to ensure the final concentration of DMSO in your assay medium is low enough to not affect cell viability or behavior.

SolventTypical Final ConcentrationMaximum Tolerated (Cell Line Dependent)
DMSO ≤ 0.1% [4]0.5%[3][4]
Ethanol ≤ 0.1%0.5%

Note: Always run a vehicle control (medium + same final concentration of DMSO) in your experiments to account for any solvent effects. Most cell lines can tolerate 0.5% DMSO, but some, especially primary cells, are more sensitive.[4] Toxicity can be time-dependent, with longer exposures increasing the cytotoxic effects.[6]

FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I try next?

Answer:

This is a common issue known as "crashing out." It occurs when the compound, which is stable in the organic stock solvent, is abruptly transferred to an aqueous environment where its solubility is much lower. The next logical step is to investigate the effect of pH on the compound's solubility.

This compound has a hydroxyl group (-OH) on the pyrimidine ring, which can be deprotonated to form a more soluble phenolate-like anion. The predicted pKa for this group is approximately 7.80.[1] By adjusting the pH of your aqueous buffer to be at least 1-2 units above the pKa, you can significantly increase the proportion of the ionized, more water-soluble form of the molecule.[][8]

G cluster_0 Solubility Troubleshooting Workflow Start Compound Precipitates from DMSO Stock Check_pKa Is pKa known or predictable? (pKa ≈ 7.8) Start->Check_pKa pH_Strategy pH Adjustment Strategy Check_pKa->pH_Strategy Test_pH Test solubility in buffers (pH 8.5, 9.0, 9.5) pH_Strategy->Test_pH Incompatible Assay Incompatible with High pH pH_Strategy->Incompatible pH_Success Solubility Increased? Test_pH->pH_Success CoSolvent Advanced Strategy: Co-solvents / Excipients pH_Success->CoSolvent  No End Proceed with Assay pH_Success->End  Yes Incompatible->CoSolvent

Caption: Decision workflow for troubleshooting precipitation.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of biologically compatible buffers with increasing pH values (e.g., PBS at pH 7.4, Tris buffer at pH 8.5, and CAPS buffer at pH 9.5).

  • Add Compound: Add an excess amount of solid this compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at room temperature for several hours (or overnight) to allow them to reach thermodynamic equilibrium.[9]

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Determine Optimal pH: Identify the lowest pH that provides the desired solubility for your assay.

Note: Ensure that the final pH is compatible with the health and physiology of the cells or the conditions of the enzyme assay you are performing.

FAQ 4: pH adjustment is not an option or is insufficient. What other advanced methods can I use?

Answer:

If pH modification is not viable, you can explore the use of co-solvents or solubilizing excipients. These agents modify the properties of the aqueous solvent to make it more hospitable to a poorly soluble compound.[][10]

1. Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to prepare stock solutions. These include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[] Sometimes a combination of solvents can be more effective. The principle remains the same: create a concentrated stock and dilute it, keeping the final solvent concentration below toxic levels.

2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

G cluster_0 Cyclodextrin Encapsulation CD Cyclodextrin (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex Encapsulates Drug This compound (Hydrophobic) Drug->Complex Enters Cavity

Caption: Mechanism of cyclodextrin solubilization.

Protocol 3: Solubilization with HP-β-Cyclodextrin
  • Prepare CD Solution: Prepare an aqueous solution of HP-β-cyclodextrin (e.g., 10-40% w/v) in your desired buffer.

  • Add Compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture overnight at room temperature to facilitate the formation of the inclusion complex.

  • Clarify Solution: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis spectrophotometry. This filtered solution can now be used as your stock for dilution into assay medium.

FAQ 5: I need a highly stable and soluble formulation for long-term or repeated use. Is there a more permanent solution?

Answer:

For long-term development, converting the parent molecule into a salt form is a standard and highly effective medicinal chemistry strategy to permanently improve aqueous solubility.[8][13] Given that this compound has an acidic proton (on the -OH group), it can be converted into a base salt (e.g., a sodium or potassium salt).

The principle is that the ionized salt form has much more favorable interactions with water compared to the neutral molecule, which significantly reduces the crystal lattice energy and improves dissolution.[8]

Protocol 4: Small-Scale Salt Formation (Conceptual)

This protocol is for informational purposes and should be performed by a researcher with experience in chemical synthesis.

  • Dissolve Compound: Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Add Base: Add one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or alcohol) dropwise to the solution while stirring.

  • Precipitate Salt: The resulting salt may precipitate out of the solution. If not, the solvent can be carefully removed under reduced pressure.

  • Isolate and Wash: The solid salt is then collected by filtration, washed with a non-polar solvent (like ether) to remove impurities, and dried under a vacuum.

  • Confirm and Test: The resulting salt should be characterized (e.g., by NMR or melting point) and its aqueous solubility tested to confirm the enhancement.

This approach requires more effort but can provide a long-term solution for compounds that are frequently used or are being developed as potential drug candidates.[14]

References

Technical Support Center: Refining Purification Protocols for 2-(Methylthio)pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(methylthio)pyrimidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Introduction: The Unique Purification Challenges of this compound Derivatives

This compound and its analogs are key building blocks in medicinal chemistry. However, their purification is often complicated by their inherent physicochemical properties. These molecules are characteristically polar, capable of hydrogen bonding, and, most importantly, exist in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This tautomerism can significantly influence their solubility and chromatographic behavior, making purification a non-trivial task. This guide will address these specific challenges head-on, providing you with the technical insights to achieve high purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering detailed explanations and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I'm experiencing significant loss of my this compound derivative on the silica gel column. What's causing this, and how can I improve my recovery?

Answer:

Low recovery during silica gel chromatography of this compound derivatives is a frequent issue, primarily due to the compound's polarity and its interaction with the acidic nature of silica.

Causality:

  • Strong Adsorption: The pyrimidinone tautomer, with its amide-like character, and the pyrimidinol form, with its hydroxyl group, can both interact strongly with the silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or significant tailing of the product peak.

  • Compound Degradation: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive pyrimidine derivatives.[1]

Solutions:

  • Optimize Your Mobile Phase:

    • Increase Polarity Gradually: Start with a less polar eluent and gradually increase the polarity. A common starting point for these derivatives is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Begin with a low percentage of MeOH (e.g., 1-2%) and incrementally increase it.

    • Use a Modifier: Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase (typically 0.1-1%) can neutralize the acidic sites on the silica gel, reducing strong adsorption and peak tailing.

  • Consider an Alternative Stationary Phase:

    • Neutral Alumina: For particularly stubborn cases, switching to a neutral alumina column can be beneficial as it lacks the acidic silanol groups.[1]

    • Reversed-Phase Chromatography: If your derivative has sufficient non-polar character, reversed-phase (C18) chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives, HILIC is often the most effective technique. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[2]

  • Employ Flash Chromatography: To minimize the time your compound spends on the column, use flash chromatography with a higher flow rate. This reduces the opportunity for degradation or irreversible binding.[1]

Issue 2: Persistent Impurities in the Final Product After Recrystallization

Question: I've recrystallized my this compound derivative, but I'm still seeing impurities in my NMR spectrum. How can I improve the purity?

Answer:

Achieving high purity through recrystallization depends heavily on the choice of solvent and the nature of the impurities. For this compound derivatives, which are often synthesized from 2-thiouracil and a methylating agent like methyl iodide, common impurities include unreacted 2-thiouracil and over-methylated byproducts.

Causality:

  • Co-crystallization: If the impurities have similar solubility profiles to your desired product, they can co-crystallize, making separation difficult.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.

Solutions:

  • Systematic Solvent Screening:

    • Single Solvent System: Test a range of solvents with varying polarities. For this compound, which has slight solubility in methanol and DMSO, these or similar polar solvents are a good starting point.[3] Ethanol and ethyl acetate are also commonly used for pyrimidine derivatives.[4]

    • Two-Solvent System (Anti-Solvent Recrystallization): This is often more effective for polar compounds.[2] Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., hot methanol or DMSO). Then, slowly add a "poor" solvent (one in which it is insoluble but miscible with the "good" solvent, e.g., water, diethyl ether, or hexane) dropwise until the solution becomes cloudy. Gently heat to redissolve, and then allow to cool slowly.[5][6]

  • Pre-purification Workup:

    • Aqueous Wash: Before recrystallization, ensure your workup procedure effectively removes water-soluble impurities. A common synthesis for this compound involves dissolving 2-thiouracil in aqueous sodium hydroxide, adding methyl iodide, and then acidifying with acetic acid to precipitate the product.[7][8] Thoroughly washing the precipitate with cold water is crucial to remove salts and any remaining base or acid.[7]

    • Activated Charcoal Treatment: If your product is colored, this often indicates the presence of colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[2][5] Be cautious not to add too much, as it can also adsorb your product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the significance of tautomerism in the purification of this compound derivatives?

A1: The tautomerism between the 4-ol and 4-one forms is a critical factor.[9] The two tautomers have different polarities and hydrogen bonding capabilities, which can lead to broadened peaks or even the appearance of two distinct spots on a TLC plate under certain conditions. This can complicate the interpretation of chromatographic data and make it challenging to isolate a single, pure compound. It's important to be aware of this phenomenon and to choose purification conditions that favor one tautomer or allow for the effective separation of both if they are present in significant amounts.

Q2: How can I effectively monitor the progress of my purification by Thin-Layer Chromatography (TLC)?

A2: For TLC analysis of this compound derivatives, a mobile phase of DCM/MeOH or ethyl acetate/hexane is a good starting point.[1][4] Due to the polarity of these compounds, you will likely need a relatively polar mobile phase to achieve an appropriate Rf value (ideally between 0.2 and 0.4). Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are common methods for visualizing the spots.

Q3: What are some recommended solvent systems for column chromatography of this compound derivatives?

A3: Based on the polarity of these compounds, the following solvent systems are recommended for silica gel chromatography:

Solvent SystemPolarityComments
Dichloromethane/MethanolHighA good starting point. Begin with a low percentage of methanol and increase as needed.
Ethyl Acetate/HexaneMedium to HighAnother common choice. The ratio can be adjusted to achieve the desired separation.
Chloroform/MethanolHighSimilar to DCM/MeOH, can be effective for polar compounds.

Q4: Can I use precipitation as a primary purification method?

A4: Yes, precipitation can be a very effective initial purification step, especially given the common synthetic route for this compound. The synthesis often concludes with the acidification of a basic solution, causing the product to precipitate out.[7][8] This is an excellent way to isolate the crude product from soluble impurities. However, this is typically followed by recrystallization to achieve higher purity.

Experimental Workflows

Workflow 1: Purification by Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot 'good' solvent (e.g., Methanol) start->dissolve charcoal Add activated charcoal (if colored) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter add_anti_solvent Add 'poor' solvent (e.g., Water) dropwise until cloudy hot_filter->add_anti_solvent cool Slow cooling to room temp, then ice bath add_anti_solvent->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Two-solvent recrystallization workflow.

Workflow 2: Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Low Recovery from Silica Column check_polarity Is the mobile phase polar enough? start->check_polarity increase_polarity Increase % of polar solvent (e.g., MeOH) check_polarity->increase_polarity No check_tailing Is there significant peak tailing? check_polarity->check_tailing Yes increase_polarity->check_tailing add_modifier Add TEA or NH3 to mobile phase check_tailing->add_modifier Yes change_stationary_phase Switch to neutral alumina or consider HILIC/RP check_tailing->change_stationary_phase No solution Improved Recovery add_modifier->solution change_stationary_phase->solution

Caption: Decision tree for chromatography issues.

References

Validation & Comparative

A Researcher's Guide to Evaluating Novel NOS Inhibitors: A Comparative Framework Featuring 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the precise modulation of nitric oxide (NO) signaling is a critical objective. Nitric oxide synthases (NOS), the enzymes responsible for producing this multifaceted signaling molecule, are prime therapeutic targets for a host of pathologies, including neurodegenerative diseases, inflammation, and septic shock[1]. The ability to selectively inhibit the three primary NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—is essential for developing targeted therapies with minimal side effects.

This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 2-(Methylthio)pyrimidin-4-ol , against established NOS inhibitors. While literature on the specific NOS-inhibitory activity of this compound is not currently available, its pyrimidine scaffold is a known feature in several potent NOS inhibitors[2][3][4]. Therefore, we will proceed by establishing a baseline with well-characterized inhibitors and then detail the requisite experimental protocols to rigorously assess and compare this new chemical entity.

The Landscape of NOS Inhibition: Benchmarks for Comparison

An effective comparison requires well-defined benchmarks. The field of NOS inhibition is populated by a variety of compounds, each with a distinct profile of activity and selectivity.

  • L-NAME (Nω-nitro-L-arginine methyl ester): A prototypical non-selective NOS inhibitor, L-NAME acts as a competitive inhibitor by mimicking the substrate L-arginine[5]. Its broad-spectrum activity makes it a useful tool for confirming the involvement of general NO production in a biological system, but its lack of isoform selectivity limits its therapeutic utility[5][6][7]. It is important to note that L-NAME is a prodrug, hydrolyzed to the more potent inhibitor L-NOARG[8].

  • Aminoguanidine: This compound demonstrates relative selectivity for the iNOS isoform over eNOS and nNOS, although it can inhibit the constitutive isoforms at higher concentrations[5][9]. Its preference for iNOS has made it a valuable tool in studying inflammatory conditions where iNOS is pathologically upregulated.

  • 7-Nitroindazole (7-NI): Known for its relative selectivity for the nNOS isoform, 7-NI has been instrumental in exploring the role of neuronal NO in neurotransmission and neurodegenerative processes[5][7][10].

The efficacy of these inhibitors is quantitatively defined by their half-maximal inhibitory concentration (IC50), a measure of the concentration required to inhibit 50% of the enzyme's activity[11]. These values provide the primary basis for comparison.

Characterizing a Novel Pyrimidine Derivative: An Experimental Blueprint

Given the absence of published data for this compound, a systematic evaluation is necessary. The following sections outline the essential experimental protocols required to determine its inhibitory potential and selectivity, thereby enabling a direct comparison with the established inhibitors.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical NOS pathway, where the enzyme catalyzes the conversion of L-arginine to L-citrulline and NO. Most inhibitors, including the benchmarks discussed, act by competing with the L-arginine substrate. The proposed evaluation will determine if this compound acts at this site.

NOS_Signaling_Pathway cluster_0 NOS Enzyme Action cluster_1 Inhibition cluster_2 Downstream Signaling L_Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Cofactors O₂, NADPH Cofactors->NOS_Enzyme L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_Enzyme->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation Inhibitors NOS Inhibitors (e.g., L-NAME, 7-NI, This compound?) Inhibitors->NOS_Enzyme Inhibition GTP GTP cGMP cGMP GTP->cGMP Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

NOS catalytic cycle and point of substrate-analog inhibition.

Experimental Protocols for Efficacy Determination

To generate comparative data, a two-tiered approach is essential: starting with purified enzymes to determine direct inhibitory constants, followed by cell-based assays to assess efficacy in a more complex biological environment.

Protocol 1: In Vitro NOS Activity Assay for IC50 Determination

This protocol measures the conversion of radiolabeled L-arginine to L-citrulline by purified NOS isoforms. It is the gold standard for determining an inhibitor's potency and selectivity.

Objective: To determine the IC50 values of this compound against purified nNOS, eNOS, and iNOS.

Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes.

  • [³H]-L-arginine.

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Cofactors: NADPH, CaCl₂, Calmodulin (for nNOS/eNOS), Tetrahydrobiopterin (BH₄).

  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Dowex AG 50WX-8 resin (Na⁺ form).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Benchmark Inhibitors: L-NAME, 7-NI, Aminoguanidine.

  • Scintillation fluid and counter.

Procedure:

  • Prepare Reaction Mixture: On ice, prepare a master mix containing Reaction Buffer, NADPH, CaCl₂, Calmodulin (for nNOS/eNOS), BH₄, and [³H]-L-arginine[12].

  • Inhibitor Preparation: Prepare serial dilutions of this compound and benchmark inhibitors. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: In microcentrifuge tubes, combine the reaction mixture, the inhibitor at various concentrations (or vehicle), and finally add the purified NOS enzyme to start the reaction.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer[12].

  • Separate Substrate and Product: Add a slurry of Dowex resin to each tube. The resin binds unreacted [³H]-L-arginine, while the product, [³H]-L-citrulline, remains in the supernatant.

  • Quantification: Centrifuge the tubes. Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[11].

Protocol 2: Cellular Nitrite Measurement using the Griess Assay

This protocol quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants. It provides a measure of a compound's ability to inhibit NOS activity within intact cells, accounting for factors like cell permeability.

Objective: To assess the efficacy of this compound in inhibiting NO production in stimulated cells.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages for iNOS).

  • Cell culture medium and supplements.

  • Stimulants (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS).

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[13].

  • Sodium Nitrite (NaNO₂) standard solution.

  • 96-well microplate and plate reader (540 nm).

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound or benchmark inhibitors for 1-2 hours.

  • Stimulation: Add LPS and IFN-γ to the wells (except for the negative control) to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of supernatant from each well.

    • Prepare a standard curve using serial dilutions of the NaNO₂ solution[13].

    • Add 50 µL of Griess Reagent Solution A to all wells. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to all wells. Incubate for another 10 minutes[14][15].

  • Measurement: Measure the absorbance at 540 nm. A purple color will develop, proportional to the nitrite concentration[14].

  • Data Analysis: Subtract the background absorbance. Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 of the inhibitor on cellular NO production.

Integrated Experimental Workflow

The following diagram outlines a logical screening funnel, starting with broad in vitro assessment and progressing to cell-based validation.

Screening_Workflow cluster_0 Tier 1: In Vitro Potency & Selectivity cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: Comparative Analysis Start Synthesize/Acquire This compound Protocol1 Protocol 1: In Vitro NOS Activity Assay Start->Protocol1 Assay_nNOS Test vs. nNOS Protocol1->Assay_nNOS Assay_eNOS Test vs. eNOS Protocol1->Assay_eNOS Assay_iNOS Test vs. iNOS Protocol1->Assay_iNOS IC50_Calc Calculate IC50 Values & Selectivity Ratios Assay_nNOS->IC50_Calc Assay_eNOS->IC50_Calc Assay_iNOS->IC50_Calc Protocol2 Protocol 2: Cell-Based Griess Assay (e.g., LPS-stimulated macrophages) IC50_Calc->Protocol2 Cell_IC50 Determine Cellular IC50 Protocol2->Cell_IC50 Comparison Compare Data to Benchmark Inhibitors (L-NAME, 7-NI, etc.) Cell_IC50->Comparison Conclusion Draw Conclusion on Efficacy & Selectivity Comparison->Conclusion

Workflow for evaluating a novel NOS inhibitor.

Quantitative Comparison of Inhibitory Activity

The ultimate goal of the experimental work is to populate a comparative table. This allows for an objective, data-driven assessment of the novel compound's performance against the established standards.

InhibitorMechanism of ActionIC50 nNOS (µM)IC50 eNOS (µM)IC50 iNOS (µM)Selectivity Profile
L-NAME L-Arginine Mimetic (Non-selective)~0.7¹~0.5¹~3.9¹Non-selective[5]
Aminoguanidine L-Arginine Mimetic (iNOS-preferential)~25¹~20¹~5.0¹Preferential for iNOS[5][9]
7-Nitroindazole (7-NI) L-Arginine Mimetic (nNOS-selective)~0.47¹~1.2¹~1.1¹Selective for nNOS[5]
This compound To Be DeterminedTBDTBDTBDTo Be Determined

¹Note: IC50 values are approximate and can vary based on experimental conditions (e.g., substrate concentration, enzyme source). The values listed are for comparative purposes.

Conclusion and Path Forward

While this compound remains an uncharacterized compound in the context of nitric oxide synthase inhibition, its chemical structure holds potential. By employing the rigorous, validated protocols detailed in this guide—from direct enzymatic assays to cell-based functional screens—researchers can generate the high-quality data needed for a robust efficacy comparison. This systematic approach will definitively place the inhibitory profile of this compound within the broader landscape of NOS inhibitors, elucidating its potency, isoform selectivity, and potential as a future research tool or therapeutic lead.

References

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to the Structure-Activity Relationship of 2-(Methylthio)pyrimidin-4-ol Analogs as Kinase Inhibitors

The pyrimidine ring is a foundational scaffold in medicinal chemistry, renowned for its prevalence in the structures of DNA and RNA bases.[1][2] This inherent biological relevance has made it a privileged structure in drug design, particularly in the development of kinase inhibitors.[1][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[6][7][8]

The this compound core, a specific embodiment of the pyrimidine scaffold, offers a versatile template for developing potent and selective kinase inhibitors.[9] This guide provides an in-depth comparison of its analogs, elucidating the structure-activity relationships (SAR) that govern their inhibitory potential. We will explore the synthetic rationale, compare biological data, and provide detailed experimental protocols to empower researchers in the field of drug discovery. It is important to note that this scaffold exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, a characteristic that can influence its interactions with biological targets.[10][11][12]

The Core Scaffold: A Platform for Targeted Modification

The this compound scaffold presents several key positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding these positions is fundamental to interpreting SAR data.

  • C2-Methylthio Group: This group can be displaced or oxidized. Substitution at this position directly influences interactions within the ATP-binding pocket of kinases.

  • N1 and N3 Positions: The nitrogen atoms of the pyrimidine ring can be alkylated or serve as hydrogen bond donors/acceptors, crucial for anchoring the inhibitor to the kinase's hinge region.[13]

  • C5 Position: This position is often modified to enhance potency and selectivity. Introducing substituents here can exploit specific sub-pockets within the kinase active site.[14][15]

  • C6 Position: Substitution at this position can influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the active site.

Caption: Core this compound scaffold highlighting key positions for analog synthesis.

Synthetic Strategies: Building the Analog Library

The synthesis of the core this compound scaffold is typically achieved through the methylation of the corresponding 2-thiouracil precursor.[10][16] This straightforward and efficient reaction provides a common starting material for further diversification.

Representative Protocol: Synthesis of this compound[16]

This protocol describes the S-methylation of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and sodium hydroxide (23 g) in 200 mL of water.

  • Methylation: Add iodomethane (20 mL) to the aqueous solution.

  • Reaction: Stir the mixture overnight at room temperature to allow for complete S-methylation.

  • Neutralization & Precipitation: Add acetic acid (17 mL) to the reaction mixture to neutralize the base and precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash it with ice-cold water.

  • Drying: Dry the residue to yield the final product, this compound (28 g).[16]

Further modifications at the C5 and C6 positions, or displacement of the C2-methylthio group, are common strategies to build a diverse library of analogs for SAR studies.[9]

Comparative SAR Analysis: Decoding the Impact of Structural Modifications

The efficacy of pyrimidine derivatives as kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values; a lower IC50 value indicates greater potency.[6] The following table summarizes the SAR for key kinase targets, compiled from various studies. The focus is often on targets like Epidermal Growth Factor Receptor (EGFR), whose dysregulation is implicated in many cancers.[1][6]

Analog / Modification Target Kinase IC50 (nM) Key SAR Insight Reference
Scaffold A (Core)Src Kinase>10,000The unsubstituted core lacks significant inhibitory activity.[17]
Analog B (C4-Anilino)Src Kinase500Addition of a phenylamino group at C4 introduces moderate activity.[17]
Analog C (N-phenyl-pyrimidinamine)PAK1250A 2-arylamino-4-aryl configuration shows promise.[15]
Analog D (C5-Bromo modification of C)PAK125Halogenation at the C5 position dramatically increases potency, likely by occupying a specific hydrophobic pocket.[15]
Analog E (6-pyrazolylamino)Aurora A~200A substituted pyrazole at the C6 position can induce the inactive DFG-out conformation, enhancing selectivity.[18]
Analog F (Fused Pyrido[2,3-d]pyrimidine)PDGFr, FGFr, EGFr1.11 - 0.13 µMFusing a pyridine ring creates a larger aromatic system, improving binding affinity against multiple tyrosine kinases.[7]
Analog G (2,4-diamino-5-cyclopropyl)TBK1/IKKεPotentA cyclopropyl group at C5 combined with a 2,4-diamino configuration enhances selectivity for non-canonical IKK kinases.[14]

Causality Behind Experimental Choices: The systematic modification of the pyrimidine core allows for the probing of the kinase ATP-binding site. Small, hydrophobic groups (e.g., methyl, chloro) are often introduced to explore small pockets, while larger, more complex moieties (e.g., piperazine, pyrazole) are used to target the solvent-exposed region and improve pharmacokinetic properties.[17][18] The goal is to achieve high potency against the target kinase while maintaining selectivity over other kinases in the kinome to minimize off-target effects.[13]

Caption: SAR trends for this compound analogs showing modifications and their effects.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Pyrimidine-based inhibitors predominantly act as ATP-competitive inhibitors.[7] They occupy the ATP-binding site in the kinase domain, preventing the phosphorylation of downstream substrate proteins. This action blocks the entire signaling cascade, leading to the desired cellular effect, such as the inhibition of cell proliferation in cancer.[6] A prime example is the inhibition of the EGFR signaling pathway, which is crucial for cell growth and survival.[6]

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds & Activates Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) EGFR->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes Inhibitor Pyrimidine Analog Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

Standardized Biological Evaluation: In Vitro Kinase Assay

To compare the potency of different analogs, a robust and standardized biological assay is essential. A common method is the in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor.[4][19][20][21]

Protocol: Universal TR-FRET Kinase Assay[4]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogenous method suitable for high-throughput screening.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this complex binds to a streptavidin-conjugated acceptor (XL665), FRET occurs between the terbium donor and the acceptor, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in this signal.[4]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the this compound analog (test compound) in an appropriate solvent (e.g., DMSO).

  • Reagent Addition: In a microplate, add the following in order:

    • Test compound solution.

    • Kinase enzyme solution.

    • Biotinylated peptide substrate and ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding a detection mix containing the terbium-labeled antibody and the streptavidin-XL665 acceptor in a buffer containing EDTA (which chelates Mg2+, an essential cofactor for kinases).[5]

  • Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.[6]

Conclusion and Future Perspectives

The this compound scaffold is a highly tractable platform for the development of kinase inhibitors. Structure-activity relationship studies have consistently shown that:

  • The core scaffold requires substitution to achieve significant potency.

  • Modifications at the C4, C5, and C6 positions are critical for modulating potency and selectivity. Halogenation at C5 is a particularly effective strategy for enhancing potency.[15]

  • The introduction of larger, varied chemical groups can improve interactions with specific kinase sub-pockets and tune pharmacokinetic properties.[18]

Future efforts will likely focus on developing dual-target inhibitors to overcome drug resistance and improve therapeutic efficacy.[3] By combining the SAR insights outlined in this guide with advanced computational modeling, researchers can continue to design next-generation kinase inhibitors with superior clinical profiles.

References

Guide to 2-(Methylthio)pyrimidin-4-ol versus S-ethyl-2-thiouracil in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison for Drug Discovery and Research

This guide provides an in-depth, objective comparison of two pyrimidine derivatives, 2-(Methylthio)pyrimidin-4-ol and S-ethyl-2-thiouracil, for researchers, scientists, and drug development professionals. We will move beyond simple specifications to explore their core mechanisms of action, present relevant experimental data, and provide field-proven protocols to empower your research decisions.

Executive Summary & Core Chemical Structures

At first glance, this compound and S-ethyl-2-thiouracil appear to be simple structural analogues, both derived from the 2-thiouracil scaffold. However, the subtle difference in their S-alkylation—a methyl versus an ethyl group—directs them toward distinct primary research applications.

  • This compound , also known as S-Methyl-2-thiouracil, is primarily investigated as a competitive inhibitor of Nitric Oxide Synthase (NOS)[1][2]. It also serves as a versatile chemical intermediate for synthesizing more complex heterocyclic compounds, such as pyrido[2,3-d]pyrimidines[3].

  • S-ethyl-2-thiouracil , as a derivative of the thiouracil family, is best understood in the context of its more extensively studied counterpart, 6-propyl-2-thiouracil (PTU). Thiouracils are classical antithyroid agents that function by inhibiting the enzyme thyroid peroxidase (TPO)[4][5][6]. This guide will use data from the broader class of thioureylene drugs to infer the likely mechanism and application of S-ethyl-2-thiouracil in thyroid hormone research.

FeatureThis compoundS-ethyl-2-thiouracil (and related Thiouracils)
Synonyms S-Methyl-2-thiouracil, 2-Methylthio-4-hydroxypyrimidineThiouracil derivative
CAS Number 5751-20-2 / 124700-70-5[7][8]Not specified; (Parent 2-Thiouracil: 141-90-2)[9]
Molecular Formula C₅H₆N₂OS[7][10][11]C₆H₈N₂OS (for S-ethyl variant)
Molecular Weight 142.18 g/mol [7][10][11]156.21 g/mol (for S-ethyl variant)
Primary Target Nitric Oxide Synthase (NOS)[1][2]Thyroid Peroxidase (TPO)[4][12]
Core Application Neuroscience, Cardiovascular Research, Chemical SynthesisEndocrinology, Hyperthyroidism Research[6][9]

Divergent Mechanisms of Action

The functional divergence of these molecules stems from how their structures interact with different biological targets.

S-ethyl-2-thiouracil: Inhibition of Thyroid Hormone Synthesis

Thiouracil derivatives like PTU and, by extension, S-ethyl-2-thiouracil, act as potent inhibitors of thyroid peroxidase (TPO)[5][12]. TPO is the critical heme-containing enzyme responsible for the biosynthesis of thyroid hormones (T4 and T3)[6][12].

The inhibitory mechanism involves two key steps of thyroid hormone synthesis:

  • Iodide Oxidation: The inhibitor prevents TPO from oxidizing iodide ions (I⁻) to the reactive iodine species required for the next step.

  • Iodination of Thyroglobulin: The inhibitor blocks the covalent attachment of iodine to tyrosine residues on the thyroglobulin protein[12].

This action effectively reduces the production of thyroid hormones, making these compounds invaluable for studying and treating hyperthyroidism[6][9]. The inhibition by propylthiouracil is considered reversible, whereas other antithyroid agents like methimazole can cause irreversible inhibition[13].

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) (Heme Enzyme) Iodide->TPO Reactive_Iodine Reactive Iodine [TPO-I_oxid] TPO->Reactive_Iodine Oxidation H2O2 H₂O₂ H2O2->TPO Tg Thyroglobulin (Tg) with Tyrosine Reactive_Iodine->Tg Iodination MIT_DIT Iodinated Thyroglobulin (MIT, DIT) Tg->MIT_DIT Hormones Thyroid Hormones (T3, T4) MIT_DIT->Hormones Coupling Thiouracil S-ethyl-2-thiouracil Thiouracil->TPO Inhibits caption Mechanism of Thyroid Peroxidase (TPO) Inhibition. TPO_Assay_Workflow A Prepare Reagents (TPO extract, AUR, H₂O₂, Buffer) C Add Reagents to Plate 1. Buffer 2. Test Compound/Control 3. TPO Extract A->C B Prepare Serial Dilutions of Test Compound & Controls B->C D Initiate Reaction Add H₂O₂ C->D E Incubate (e.g., 30 min at 37°C) D->E F Measure Fluorescence (Ex/Em ~560/590 nm) E->F G Data Analysis - Normalize to Controls - Plot Dose-Response Curve - Calculate IC₅₀ F->G caption Workflow for the Amplex UltraRed TPO Inhibition Assay.

References

A Comparative Guide to the Biological Activity of 2-(Methylthio)pyrimidin-4-ol and its Thioether Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Thiopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1] The introduction of a thioether group at the C2 position of the pyrimidin-4-ol core, as seen in 2-(methylthio)pyrimidin-4-ol, provides a key modifiable point for medicinal chemists. Altering the S-substituent allows for the fine-tuning of physicochemical properties such as lipophilicity, steric bulk, and electronic effects, which in turn can significantly impact biological activity.[2] This guide will explore how modifications of the thioether moiety influence the therapeutic potential of the 2-(thio)pyrimidin-4-ol scaffold.

Comparative Biological Activities

The biological activities of this compound and its analogs are diverse, with prominent effects observed in antimicrobial and anticancer studies. The nature of the substituent on the sulfur atom plays a critical role in both the potency and spectrum of activity.

Antimicrobial Activity

Derivatives of the 2-(thio)pyrimidin-4-ol core have demonstrated significant potential as antibacterial and antifungal agents. The structure-activity relationship often depends on the nature of the group attached to the sulfur atom.

Key Observations:

  • Influence of S-Substitution: The antimicrobial activity is highly dependent on the substituent at the 2-thio position. For instance, the introduction of a 4-chlorobenzyl group at the C-6 position of the pyrimidine ring in some 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones resulted in notable antibacterial activity.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro or bromo functions, on other parts of the pyrimidine molecule has been shown to enhance antimicrobial potential against a range of bacterial and fungal strains.[4]

  • Spectrum of Activity: Many of these compounds show promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and fungi such as Candida albicans and Aspergillus niger.[3][4] However, activity against Gram-negative bacteria is often more limited.[3]

Comparative Data on Antimicrobial Activity:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-thio-pyrimidine derivatives from various studies. It is important to note that direct comparison should be made with caution as the core pyrimidine structure and experimental conditions may vary between studies.

Compound IDR Group (at 2-thio position)Other Key SubstituentsOrganismMIC (µM/ml)Reference
Analog 1 -CH₃4-(p-chlorophenyl)-6-(4-nitrophenyl)S. aureus1.82[4]
Analog 2 -CH₃4-(p-chlorophenyl)-6-(4-nitrophenyl)E. coli0.91[4]
Analog 3 -(CH₂)₂-N(C₂H₅)₂6-(4-chlorobenzyl)-5-methylS. aureusNot specified, but active[3]
Analog 4 -(CH₂)₂-(pyrrolidin-1-yl)6-(4-chlorobenzyl)-5-methylC. albicansNot specified, but active[3]
Analog 5 -H (thiol)4-(p-bromophenyl)-6-(4-nitrophenyl)A. niger1.68[4]
Anticancer Activity

The 2-thiopyrimidine scaffold is a promising framework for the development of novel anticancer agents. Modifications of the thioether group have been shown to influence cytotoxicity against various cancer cell lines.

Key Observations:

  • Mechanism of Action: Some 2-thiopyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways. For example, certain analogs act as inhibitors of STAT3 and STAT5a, which are critical for tumor cell survival and proliferation.[5] Others have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[6]

  • Influence of Thioether Substituent: The nature of the S-substituent can significantly impact anticancer potency. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the overall substitution pattern, including modifications that would be analogous to the thioether portion, was critical for potent inhibition of PAK1 kinase, a target in colon cancer.[7]

  • Cell Line Specificity: The cytotoxic effects of these compounds can be cell-line specific. For example, certain novel functionalized pyrimidines and their thioderivatives have shown high activity against prostate cancer (PC-3) and colorectal carcinoma (HCT-116) cell lines.[8]

Comparative Data on Anticancer Activity (IC₅₀ Values):

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 2-thiopyrimidine derivatives against different cancer cell lines. As with the antimicrobial data, these results are compiled from various studies and should be interpreted with consideration of the different experimental contexts.

Compound IDR Group (at 2-thio position)Other Key SubstituentsCancer Cell LineIC₅₀ (µM)Reference
Analog 6 -H (thiol)Fused thiazolo[3,2-c]pyrimidineNot SpecifiedModerate CDK-1 inhibition (IC₅₀ = 5 µM)[6]
Analog 7 Varied aryl/alkyl4-amino-6-benzylHIV-1 RTPotent inhibitionNot specified in abstract
Analog 8 Not specifiedFused thiazolo[4,5-d]pyrimidinePC-3High activity[8]
Analog 9 Not specifiedFused thiazolo[4,5-d]pyrimidineHCT-116High activity[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective findings from numerous studies allow for the formulation of a general structure-activity relationship for 2-thiopyrimidine derivatives.

SAR_Overview cluster_core 2-Thiopyrimidine Core cluster_substituents Modifications cluster_activity Biological Activity Core 2-(Thio)pyrimidin-4-ol Thioether R Group at C2-Thio Core->Thioether Influences OtherSubs Substituents on Pyrimidine Ring Core->OtherSubs Influences Antimicrobial Antimicrobial Thioether->Antimicrobial Modulates Potency & Spectrum Anticancer Anticancer Thioether->Anticancer Modulates Cytotoxicity Enzyme Enzyme Inhibition Thioether->Enzyme Determines Specificity OtherSubs->Antimicrobial Enhances Activity (e.g., EWGs) OtherSubs->Anticancer Impacts Potency

Key SAR takeaways:

  • The 2-Thio Substituent: This is a critical determinant of biological activity. Larger, more complex substituents, particularly those containing aromatic rings or additional functional groups, can lead to enhanced potency. For example, the incorporation of substituted benzyl groups often correlates with increased antimicrobial or anticancer effects.

  • Substitutions on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring, such as C5 and C6, also play a significant role. Electron-withdrawing groups in these positions can enhance the overall activity of the molecule.[4]

  • Mechanism of Action: The mechanism of action for the antimicrobial effects of these compounds is not fully elucidated but may involve the disruption of essential cellular processes in microorganisms. For their anticancer effects, inhibition of key enzymes like kinases (e.g., CDKs, PAK1) and transcription factors (e.g., STATs) appears to be a common mechanism.[5][6][7]

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of 2-thiopyrimidine derivatives.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Antimicrobial_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serially Dilute Test Compound prep_inoculum->serial_dilution inoculate Inoculate Dilutions with Microbes serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_mic Determine MIC (Lowest Inhibitory Concentration) incubate->read_mic end End read_mic->end

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value is then calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound (Varying Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Conclusion and Future Directions

The this compound scaffold and its thioether analogs represent a versatile and promising class of compounds with a broad range of biological activities. The available literature strongly suggests that the nature of the S-substituent is a key determinant of their antimicrobial and anticancer potency. While direct comparative studies are somewhat limited, the existing data provides a solid foundation for the rational design of new, more effective therapeutic agents.

Future research should focus on systematic SAR studies where the thioether substituent is varied while keeping the pyrimidine core constant. Such studies, conducted against a standardized panel of microbial strains and cancer cell lines, would provide more definitive insights into the role of the thioether moiety. Furthermore, a deeper investigation into the molecular mechanisms of action will be crucial for the optimization of these compounds as lead candidates in drug discovery programs.

References

A Comparative Guide to the Cross-Reactivity Profile of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(Methylthio)pyrimidin-4-ol, a thiouracil derivative with potential therapeutic applications. Given the diverse biological activities of the thiouracil scaffold, which ranges from antithyroid to anticancer effects, a thorough understanding of this compound's selectivity is paramount for its development as a safe and effective therapeutic agent. This document outlines a series of proposed experiments to systematically profile the inhibitory activity of this compound against a panel of relevant biological targets and compares its potential performance against established drugs, namely Propylthiouracil (PTU) and 5-Fluorouracil (5-FU).

Introduction: The Importance of Selectivity Profiling

This compound belongs to the pyrimidine class of heterocyclic compounds, structurally related to the well-known thiouracil derivatives. Thiouracils are a versatile class of molecules with a broad spectrum of biological activities. For instance, 6-n-propyl-2-thiouracil (PTU) is a clinically used antithyroid drug that inhibits thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis[1]. Conversely, 5-fluorouracil (5-FU), another pyrimidine analog, is a widely used chemotherapeutic agent that primarily targets thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair[1]. Some thiouracil derivatives have also shown inhibitory activity against other enzymes like cyclooxygenases and cyclin-dependent kinases (CDKs)[2].

The structural similarities between these compounds and this compound necessitate a comprehensive cross-reactivity study to determine its primary mechanism of action and potential off-target effects. This guide proposes a head-to-head comparison with PTU and 5-FU to contextualize its activity within the antithyroid and anticancer domains.

Our investigative approach is centered on the following key questions:

  • What is the primary biological target of this compound?

  • How does its potency against this target compare to established drugs?

  • What is its selectivity profile across a panel of relevant enzymes, including kinases?

  • Does it engage its target effectively in a cellular environment?

To answer these questions, we will detail the protocols for a series of robust and validated assays.

Comparative Compounds

For this investigation, we have selected two well-characterized drugs as benchmarks for comparison:

  • Propylthiouracil (PTU): A standard-of-care antithyroid medication that acts as an inhibitor of thyroid peroxidase and deiodinases[3]. This will serve as our benchmark for potential antithyroid activity.

  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent for various cancers[4][5]. It will be our point of comparison for potential anticancer activity, primarily through the inhibition of thymidylate synthase.

Proposed Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines the proposed workflow for a comprehensive cross-reactivity study of this compound.

G cluster_0 Phase 1: Primary Target Identification & Potency cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement TPO_Assay Thyroid Peroxidase (TPO) Inhibition Assay TS_Assay Thymidylate Synthase (TS) Inhibition Assay Kinase_Panel Broad Kinase Panel (>400 kinases) TPO_Assay->Kinase_Panel If TPO activity is significant CDK2_Assay CDK2/Cyclin A Inhibition Assay TS_Assay->Kinase_Panel If TS or CDK2 activity is significant CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Panel->CETSA Confirm on-target and off-target hits

Caption: Proposed experimental workflow for cross-reactivity studies.

Detailed Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay

This assay will determine the inhibitory potential of this compound against thyroid peroxidase, the primary target for antithyroid drugs like PTU.

Principle: This is a competitive inhibition enzyme immunoassay. The amount of active TPO is determined by its ability to bind to a specific antibody. The presence of an inhibitor will reduce this binding.

Protocol:

  • Plate Preparation: A 96-well microtiter plate is pre-coated with TPO antigen.

  • Sample and Standard Preparation: Prepare serial dilutions of this compound, PTU (positive control), and a vehicle control (e.g., DMSO).

  • Competitive Binding: Add the test compounds, standards, and a biotin-conjugated anti-TPO antibody to the wells. A competitive reaction occurs between the TPO on the plate and any TPO inhibitor for binding to the antibody.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugation: Add Horseradish Peroxidase (HRP)-conjugated avidin to each well and incubate for 1 hour.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate in the dark for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

For a detailed protocol on a similar assay, refer to the manual for a commercial Rat anti-Thyroid-Peroxidase antibody ELISA kit[6].

Kinase Inhibition Assays

Given that some pyrimidine derivatives exhibit activity against kinases, it is crucial to assess the effect of this compound on this important class of enzymes.

This assay will specifically test for inhibitory activity against CDK2, a key regulator of the cell cycle and a target for some anticancer drugs.

Principle: The assay measures the phosphorylation of a substrate by the CDK2/Cyclin A complex. Inhibition is detected as a decrease in the phosphorylation signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and a known CDK2 inhibitor (e.g., Roscovitine) as a positive control.

  • Reaction Mixture: In a 96-well plate, combine the CDK2/Cyclin A enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and ATP.

  • Initiation of Reaction: Add the test compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or a fluorescence-based assay.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values.

A detailed protocol for a CDK2 inhibition assay can be found in the work by Fatahala et al. (2021)[2].

To obtain a comprehensive understanding of selectivity, this compound should be screened against a large panel of kinases. Several commercial services offer this, typically using well-established assay formats.

Workflow:

G cluster_0 Compound Submission cluster_1 Screening cluster_2 Data Analysis cluster_3 Follow-up Compound Submit this compound at a defined concentration (e.g., 10 µM) Screening Assay against a panel of >400 kinases Compound->Screening Data Generate % inhibition data for each kinase Screening->Data IC50 Determine IC50 values for significant hits Data->IC50

Caption: Workflow for broad kinase panel profiling.

Rationale: This broad screening will identify any potential off-target kinase interactions, which is critical for assessing the compound's safety profile. Reputable providers for such services include Promega, Reaction Biology, and Pharmaron[7][8][9].

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular context. It relies on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.

Principle: Cells are treated with the test compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a human thyroid cell line for TPO or a cancer cell line for CDK2) and treat with various concentrations of this compound or a vehicle control.

  • Thermal Denaturation: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an AlphaScreen assay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and therefore, target engagement.

For detailed protocols and the principles behind CETSA, refer to publications by Molina et al. (2013) and Jafari et al. (2014)[10][11][12].

Expected Data and Comparative Analysis

The data from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Comparative Inhibitory Activity (IC₅₀ Values in µM)

CompoundTPOTSCDK2/Cyclin A
This compoundTBDTBDTBD
Propylthiouracil (PTU)Expected: Low µMExpected: >100 µMExpected: >100 µM
5-Fluorouracil (5-FU)Expected: >100 µMExpected: Low µMExpected: >100 µM

TBD: To be determined by the proposed experiments.

Table 2: Kinase Selectivity Profile for this compound

Kinase% Inhibition at 10 µMIC₅₀ (µM)
Kinase 1TBDTBD
Kinase 2TBDTBD
... (top hits)......

Discussion of Expected Outcomes:

The results from these experiments will allow for a clear classification of this compound.

  • Scenario 1: Potent TPO inhibitor with low activity against other targets. This would suggest that the compound is a promising candidate for development as an antithyroid drug, and its profile can be directly compared to PTU.

  • Scenario 2: Potent inhibitor of TS or CDK2 with low TPO activity. This would indicate a potential role as an anticancer agent, warranting further investigation in relevant cancer models and comparison with 5-FU.

  • Scenario 3: Potent activity against multiple targets. This would suggest a polypharmacological profile, which could be advantageous in certain therapeutic contexts but would also require careful evaluation of potential side effects.

  • Scenario 4: Weak or no activity against any of the tested targets. This would indicate that the primary biological activity of this compound lies elsewhere, and further screening against a broader range of targets would be necessary.

The CETSA results will be crucial for validating that the observed in vitro inhibitory activity translates to target engagement in a live-cell environment.

Conclusion

The proposed cross-reactivity study provides a robust and systematic approach to characterizing the biological activity and selectivity of this compound. By employing a combination of in vitro enzyme inhibition assays, broad kinase profiling, and cellular target engagement studies, and by comparing the results to the well-established drugs Propylthiouracil and 5-Fluorouracil, this guide offers a clear path to understanding the therapeutic potential and potential liabilities of this novel compound. The data generated will be invaluable for guiding future drug development efforts and for ensuring that this promising molecule is advanced for the most appropriate therapeutic indication.

References

A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. It requires a meticulous, multi-faceted approach to elucidate its precise mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for validating the MoA of 2-(Methylthio)pyrimidin-4-ol, a pyrimidine analog. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. This guide will compare its hypothetical performance with established alternatives, supported by experimental data and detailed methodologies.

Introduction: Deconstructing this compound

This compound belongs to the pyrimidine analogue class of compounds. These are structural mimics of the natural pyrimidine bases (cytosine, uracil, and thymine) that are fundamental building blocks of DNA and RNA.[1] Historically, pyrimidine analogues have been cornerstones of chemotherapy, primarily functioning as antimetabolites that disrupt nucleic acid synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1][2]

Given its core pyrimidine structure, a primary hypothesis is that this compound interferes with pyrimidine metabolism. Key enzymes in this pathway, such as Dihydroorotate Dehydrogenase (DHODH) or Thymidylate Synthase (TS), are plausible targets.[3] This guide will outline a systematic approach to test this hypothesis, identify the specific molecular target, and validate its cellular effects.

Phase 1: Foundational Phenotypic Screening

The initial step is to understand the compound's functional effect at a cellular level. Does it kill cells? Does it stop them from growing? And is this effect specific to certain types of cells?

Assessing Cytotoxicity and Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. The MTT assay is a reliable, colorimetric method to assess cell viability.[4]

Rationale: By testing the compound across a panel of cell lines (e.g., cancer lines known to be sensitive to antimetabolites like pancreatic and colon cancer lines), we can determine its potency and spectrum of activity. A low IC50 value suggests a potent compound. Comparing IC50 values across cell lines can provide early clues about potential mechanisms or resistance.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[4]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]

Comparative Data:

To contextualize our findings, we can compare the hypothetical IC50 values of our test compound with established pyrimidine analogues.

CompoundTarget/MechanismCell LineReported IC50 (µM)Reference
This compound Hypothesized: Pyrimidine Synthesis MiaPaCa-2 To be determined N/A
5-Fluorouracil (5-FU)Thymidylate Synthase InhibitionMiaPaCa-213.2 ± 1.1[5]
GemcitabineDNA Synthesis InhibitionMiaPaCa-224.2 ± 1.3[5]

Phase 2: Target Identification and Direct Engagement

Once we've established a cellular phenotype (e.g., cytotoxicity), the next critical step is to identify the direct molecular target. This moves us from correlation to causation. Biophysical methods are indispensable for confirming a direct physical interaction between the compound and its protein target.[6]

Hypothesis-Driven Target Validation: Enzymatic Assays

Based on our primary hypothesis, we would first assess the compound's ability to inhibit key enzymes in the de novo pyrimidine synthesis pathway.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation pheno_screen Cell-Based Assays (MTT, Apoptosis, Migration) hypothesis Hypothesis-Driven (Enzymatic Assays) pheno_screen->hypothesis Identifies Bioactivity unbiased Unbiased Approaches (Thermal Proteome Profiling) pheno_screen->unbiased Identifies Bioactivity biophysical Biophysical Confirmation (SPR, ITC) hypothesis->biophysical Putative Target ID unbiased->biophysical Putative Target ID cellular Cellular Target Engagement (Western Blot, Metabolomics) biophysical->cellular Confirms Direct Binding cellular->pheno_screen Validates MoA in Cells

Caption: A workflow for small molecule mechanism of action (MoA) validation.

Confirming Direct Binding: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that measures real-time binding interactions between an analyte (our compound) and a ligand (the purified target protein) immobilized on a sensor chip. It provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

Rationale: An enzymatic assay might show inhibition, but it doesn't definitively prove direct binding. The compound could be acting indirectly. SPR provides that direct evidence. A slow dissociation rate (low kd), for example, can indicate a long residence time of the compound on its target, which can be a desirable property for in vivo efficacy.[6]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., DHODH) onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Compound Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the immobilized protein surface and a reference flow cell. The binding is measured in real-time as a change in response units (RU).

  • Regeneration: After each injection, regenerate the sensor surface using a specific buffer (e.g., a low pH glycine solution) to remove the bound compound.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Comparative Data:

CompoundTarget ProteinBinding Affinity (KD)
This compound DHODH (Hypothetical) To be determined
Brequinar (DHODH Inhibitor)DHODH~20 nM
5-Fluorouracil (active form FdUMP)Thymidylate SynthaseCovalent, irreversible

Phase 3: Cellular Mechanism of Action

With a confirmed direct target, we must return to the cellular environment to verify that this interaction is responsible for the observed phenotype.

Simplified Pyrimidine Synthesis Pathway

G Glutamine Glutamine + Aspartate DHODH_target DHODH Glutamine->DHODH_target Multiple Steps UMP UMP dUMP dUMP UMP->dUMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA TS_target Thymidylate Synthase (TS) dUMP->TS_target dTMP dTMP dTMP->DNA_RNA DHODH_target->UMP TS_target->dTMP inhibitor1 This compound (Hypothetical Target) inhibitor1->DHODH_target inhibitor2 5-Fluorouracil inhibitor2->TS_target

References

A Comparative Analysis of the Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the analgesic potential of a series of 2-methylthio-1,4-dihydropyrimidine (2-MT-DHPM) derivatives. Synthesized via the versatile Biginelli reaction followed by S-alkylation, these compounds represent a promising class of non-steroidal anti-inflammatory drug (NSAID) candidates.[1][2][3] We will delve into their comparative efficacy based on experimental data, explore the structure-activity relationships that govern their function, and provide detailed protocols for established analgesic screening methods.

The therapeutic landscape for pain management continually seeks novel molecules with improved efficacy and safety profiles. Dihydropyrimidines (DHPMs) have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic properties.[1][4] This guide focuses specifically on the 2-methylthio substituted variants, which have demonstrated significant peripheral analgesic effects.

Synthesis Pathway Overview

The target 2-methylthio-1,4-dihydropyrimidine derivatives are typically synthesized through a two-step process. The initial step involves the acid-catalyzed, three-component Biginelli condensation of an aldehyde, a β-ketoester, and thiourea to form a 1,2,3,4-tetrahydropyrimidine-2-thione core. Subsequent S-alkylation of this intermediate with methyl iodide in the presence of a base like pyridine yields the final 2-MT-DHPM products.[2][4][5]

G cluster_0 Step 1: Biginelli Reaction cluster_1 Step 2: S-Alkylation Aldehyde Aldehyde Intermediate 1,2,3,4-Tetrahydropyrimidine-2-thione Aldehyde->Intermediate Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate Thiourea Thiourea Thiourea->Intermediate Final_Product 2-Methylthio-1,4-Dihydropyrimidine Intermediate->Final_Product Pyridine Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product

Caption: General synthesis scheme for 2-Methylthio-1,4-Dihydropyrimidines.

Comparative Analgesic Efficacy

The primary method for evaluating the analgesic potential of the synthesized 2-MT-DHPMs was the acetic acid-induced writhing test in mice. This standard pharmacological screen is highly effective for identifying peripherally acting analgesics.[6][7][8] The intraperitoneal injection of acetic acid induces visceral pain by triggering the release of inflammatory mediators, such as prostaglandins, in the peritoneal fluid, which in turn stimulate nociceptors.[7] The efficacy of a test compound is quantified by its ability to reduce the number of characteristic "writhes" (abdominal constrictions and hind limb stretching) compared to a control group.

Experimental Data Summary

A series of twelve 2-methylthio-1,4-dihydropyrimidine derivatives (designated IIa-IIl) were synthesized and screened for analgesic activity at a dose of 50 mg/kg.[1][2][4] The results, measured as the percentage of writhing inhibition, are presented below for comparison. Diclofenac sodium, a potent NSAID, is included as a standard reference.

Compound IDR (Substituent at position 4)R1 (Substituent at position 5)% Analgesic Activity (Writhing Inhibition)
IIh p-DimethylaminophenylEthyl Ester70.32% [1][4]
IIk UnsubstitutedEthyl Ester58.45%[1][4]
IIe p-ChlorophenylEthyl Ester57.08%[1][4]
IIl UnsubstitutedMethyl Ester50.68%[1][4]
IIf p-ChlorophenylMethyl EsterLowest Activity[1][4]
ReferenceDiclofenac Sodium (10 mg/kg)-~75-85% (Typical)[9]

Note: Data extracted from Chikhale et al.[1][2][4]

The data clearly indicates that several of the synthesized compounds exhibit significant analgesic activity. Compound IIh , featuring a p-dimethylaminophenyl group at the R position, demonstrated the highest efficacy in the series, with a 70.32% inhibition of writhing.[1][4] This level of activity approaches that of established NSAIDs, highlighting its potential as a lead compound for further development.

Structure-Activity Relationship (SAR) Insights

The variation in analgesic activity across the synthesized series allows for the deduction of key structure-activity relationships (SAR). The nature of the substituent at the 4-position of the dihydropyrimidine ring appears to be a critical determinant of efficacy.

  • Electron-Donating Groups: The most active compound, IIh , possesses a p-dimethylamino group on the phenyl ring at position 4. This is a strong electron-donating group, suggesting that increasing electron density on the phenyl ring enhances analgesic activity.[1][2]

  • Electron-Withdrawing Groups: Conversely, the presence of an electron-withdrawing group like chlorine (p-chlorophenyl in IIe ) results in good, but lesser, activity (57.08%).[1][4]

  • Unsubstituted Ring: Compounds with an unsubstituted phenyl ring or no aromatic ring at all at this position (IIk , IIl ) still show considerable activity (58.45% and 50.68%, respectively), indicating the core 2-MT-DHPM scaffold is inherently active.[1][4]

  • Ester Group at Position 5: Comparing compounds with the same R group but different ester groups (e.g., IIe vs. IIf), the ethyl ester seems to confer slightly better activity than the methyl ester. Compound IIf , with a p-chlorophenyl group and a methyl ester, showed the lowest activity in the series.[1][4]

SAR cluster_R Substituents at Position 4 cluster_R1 Substituents at Position 5 Core 2-MT-DHPM Core Position 4 (R) Position 5 (R1) R_High High Activity (p-Dimethylaminophenyl) Electron-Donating Core:f1->R_High R_Good Good Activity (p-Chlorophenyl) Electron-Withdrawing Core:f1->R_Good R_Mod Moderate-Good Activity (Unsubstituted) Core:f1->R_Mod R1_Better Better Activity (Ethyl Ester) Core:f2->R1_Better R1_Lower Lower Activity (Methyl Ester) Core:f2->R1_Lower

Caption: Structure-Activity Relationship (SAR) summary for 2-MT-DHPMs.

Proposed Mechanism of Action

The analgesic activity observed in the acetic acid-induced writhing model strongly suggests that these compounds inhibit peripheral pain mechanisms.[1][2][5] This model is sensitive to drugs that inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] While direct enzymatic assays were not reported in the primary study, the peripheral action is the most plausible explanation. The proposed mechanism involves the reduction of inflammatory mediator synthesis at the site of injury.

G Acetic_Acid Acetic Acid Stimulus (Tissue Irritation) Cell_Membrane Cell Membrane Phospholipids Acetic_Acid->Cell_Membrane causes release Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Nociceptors Nociceptor Activation Prostaglandins->Nociceptors sensitize Pain_Signal Pain Signal to CNS Nociceptors->Pain_Signal DHPMs 2-MT-DHPMs DHPMs->COX_Enzymes Inhibition

Caption: Proposed peripheral analgesic mechanism of 2-MT-DHPMs.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed and validated protocols are essential. Below are step-by-step methodologies for two standard analgesic assays.

Protocol 1: Acetic Acid-Induced Writhing Test

This protocol assesses peripherally mediated analgesia by measuring a compound's ability to reduce chemically induced visceral pain.[6][7][9]

Materials:

  • Swiss albino mice (20-30g)

  • Test compounds (2-MT-DHPMs) and vehicle (e.g., 1% Tween 80 in saline)

  • Standard drug (e.g., Diclofenac Sodium, 10 mg/kg)

  • Acetic acid solution (0.7% to 1% v/v in distilled water)[6][9]

  • Syringes and needles for oral (gavage) and intraperitoneal (IP) administration

  • Observation chambers

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Grouping: Divide animals randomly into groups (n=4-8 per group): Control (vehicle), Standard (Diclofenac Na), and Test groups (different doses of 2-MT-DHPMs).[9]

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or subcutaneously.[6][9]

  • Absorption Period: Allow for a 30-40 minute absorption period after drug administration.[9]

  • Induction of Writhing: Administer the acetic acid solution intraperitoneally to each mouse (typically 1 mL per 100g of body weight).[6]

  • Observation: Immediately place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes for a duration of 10-15 minutes.[6][9]

  • Data Analysis: Calculate the percentage of protection (analgesic activity) for each group using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100

Protocol 2: Hot Plate Test

This protocol is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[10][11][12]

Materials:

  • Mice or rats

  • Hot plate apparatus with adjustable temperature control (typically set to 52-55°C)[11][12]

  • Plexiglass cylinder to confine the animal on the hot surface

  • Test compounds, vehicle, and a standard central analgesic (e.g., Morphine)

  • Timer

Procedure:

  • Baseline Measurement: Before drug administration, place each animal on the hot plate and record the baseline latency to a nocifensive response (e.g., paw licking, jumping). Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.[13]

  • Grouping and Administration: Group animals and administer the vehicle, standard, or test compounds.

  • Post-Treatment Measurement: At set time intervals after drug administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in the time taken to show a pain response compared to the baseline and control group indicates a central analgesic effect.

Conclusion and Future Directions

The 2-methylthio-1,4-dihydropyrimidine scaffold is a validated starting point for the development of novel analgesic agents. Experimental data confirms that derivatives of this class, particularly those with electron-donating substituents at the 4-position like compound IIh , exhibit potent peripheral analgesic activity. The likely mechanism of action is the inhibition of the cyclooxygenase pathway, a hallmark of many NSAIDs.

Future research should focus on:

  • Lead Optimization: Synthesizing a broader range of analogues based on the SAR of compound IIh to further enhance potency.

  • Mechanism Elucidation: Performing in vitro COX-1/COX-2 inhibition assays to confirm the precise molecular target and determine selectivity.[14]

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds.

  • Broader Pain Models: Testing lead candidates in other analgesic models, such as the hot plate or formalin tests, to assess efficacy against different pain modalities.

By systematically addressing these areas, the full therapeutic potential of this promising chemical class can be realized, potentially leading to the development of new, effective, and safe pain management therapies.

References

A Comparative Guide to 2-(Methylthio)pyrimidin-4-ol and Other Pyrimidine-Based Drugs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing therapeutic agents across a spectrum of diseases. This guide provides an in-depth, objective comparison of 2-(Methylthio)pyrimidin-4-ol, a lesser-known but promising pyrimidine derivative, against established pyrimidine-based drugs. By delving into their mechanisms of action, supported by experimental data, and providing detailed protocols, this document aims to equip researchers with the critical information needed to evaluate the potential of this compound in their drug discovery programs.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic organic compound, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This core structure is integral to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids. The inherent biological relevance and the synthetic tractability of the pyrimidine scaffold have made it a "privileged structure" in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

This compound: A Profile

This compound is a derivative of the pyrimidine core, characterized by a methylthio group at the 2-position and a hydroxyl group at the 4-position. While not a clinically approved drug itself, it serves as a crucial building block and a subject of research in the development of novel therapeutics. Its chemical structure allows for various modifications, making it an attractive starting point for the synthesis of more complex and potent drug candidates. Emerging research suggests that this compound and its derivatives possess a range of biological activities, which will be explored in comparison to well-established pyrimidine-based drugs.

Comparative Analysis: Mechanism of Action and Efficacy

To provide a comprehensive comparison, we will evaluate this compound and its derivatives against three prominent pyrimidine-based drugs from different therapeutic classes: Fluorouracil (anticancer), Trimethoprim (antibacterial), and Zidovudine (antiviral).

Anticancer Activity: A Potential Alternative to Fluorouracil?

Fluorouracil (5-FU) , an analog of uracil, is a cornerstone of chemotherapy. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][3] This leads to "thymineless death" in rapidly dividing cancer cells.[4] 5-FU can also be incorporated into both DNA and RNA, further contributing to its cytotoxic effects.[2]

While direct comparative studies are limited, derivatives of this compound have shown promise in the anticancer arena. For instance, certain 2-sulfonylpyrimidines, which can be synthesized from 2-(methylthio)pyrimidine precursors, have demonstrated anticancer activity, particularly in cells with mutated p53.[5] These compounds can act as mild thiol alkylating agents, inducing cell death through both p53-dependent and independent pathways.[5]

dot

cluster_5FU Fluorouracil (5-FU) Mechanism cluster_2MTP Potential 2-(Methylthio)pyrimidine Derivative Mechanism FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_synth RNA Synthesis FUTP->RNA_synth Incorporated into DNA_incorp DNA Incorporation FdUTP->DNA_incorp Incorporated into DNA_synth DNA Synthesis TS->DNA_synth Required for Apoptosis Apoptosis TS->Apoptosis RNA_synth->Apoptosis DNA_incorp->Apoptosis MTP_deriv 2-Sulfonylpyrimidine (Derivative) p53_mut Mutant p53 MTP_deriv->p53_mut Stabilizes ROS Reactive Oxygen Species (ROS) MTP_deriv->ROS Increases Cell_death Cell Death p53_mut->Cell_death ER_stress ER Stress ROS->ER_stress ER_stress->Cell_death

Figure 1: Simplified comparison of the anticancer mechanisms of Fluorouracil and a potential 2-(Methylthio)pyrimidine derivative.

Quantitative Comparison of Anticancer Activity:

CompoundTarget/MechanismCell LineIC50 ValueReference
Fluorouracil Thymidylate Synthase InhibitionVarious Cancer Cell LinesVaries widely (e.g., 99.32 µM in one study)[6]
2-Sulfonylpyrimidine (PK11007) Thiol Alkylation, p53 Stabilizationp53-compromised cancer cellsNot explicitly stated in abstract[5]

Note: IC50 values are highly dependent on the cell line and experimental conditions and should be compared with caution.

Anti-inflammatory Potential: An Alternative to COX Inhibitors?

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7] Some pyrimidine derivatives have been developed as anti-inflammatory agents.[7]

Research has indicated that derivatives of pyrimidinethiols, closely related to this compound, can exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.[8] Furthermore, a series of 2-methylthio-1,4-dihydropyrimidines demonstrated significant analgesic activity in the acetic acid-induced writhing test, a model for peripheral analgesia.[9][10] One derivative, with a p-dimethylaminophenyl substituent, showed a maximal analgesic activity of 70.32% inhibition of writhing.[10]

dot

cluster_COX COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrimidinethiol_deriv Pyrimidinethiol Derivatives Pyrimidinethiol_deriv->COX_Enzymes Inhibits

Figure 2: The role of pyrimidinethiol derivatives in the inhibition of the cyclooxygenase pathway.

Quantitative Comparison of Anti-inflammatory/Analgesic Activity:

Compound/DerivativeAssayResultReference
2-Methylthio-1,4-dihydropyrimidine derivative (IIh) Acetic Acid-Induced Writhing70.32% inhibition[10]
Pyrimidinethiol Derivatives COX-1/COX-2 InhibitionIC50 values reported for some derivatives (e.g., L1 and L2 showing high COX-2 selectivity)[11]
2-(Alkylthio)pyrimidin-4-ones Lp-PLA2 InhibitionPotent and selective inhibition[12]

Note: The data is from different studies and direct comparison of potency is not feasible.

Antiviral and Antibacterial Applications

Trimethoprim is an antibacterial pyrimidine derivative that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor needed for the synthesis of nucleic acids and amino acids in bacteria.[13][14][15] Its selectivity for bacterial DHFR over mammalian DHFR makes it an effective antibiotic.[14]

Zidovudine (AZT) , a nucleoside analog, is an antiviral drug used to treat HIV.[16] It is a potent inhibitor of viral reverse transcriptase.[16][17] After conversion to its triphosphate form within the cell, it is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.[17]

Derivatives of this compound have also been explored for their antimicrobial and antiviral activities. A study reported the synthesis of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones as efficient and selective inhibitors of the rubella virus.[18]

Quantitative Comparison of Antimicrobial/Antiviral Activity:

CompoundTarget/MechanismOrganism/VirusPotency (MIC/EC50)Reference
Trimethoprim Dihydrofolate Reductase InhibitionVarious BacteriaVaries by species[13]
Zidovudine Reverse Transcriptase InhibitionHIV-1EC50: 0.00018 to 0.02 µM[19]
2-Methylthio-pyrimidinone derivative Not specifiedRubella VirusNot explicitly stated in abstract[18]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.[5][11][20][21][22][23]

Materials:

  • COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative) dissolved in DMSO

  • Stannous Chloride solution (to stop the reaction)

  • Microplate reader

Procedure:

  • In a reaction tube, mix the reaction buffer, hematin, and L-epinephrine.

  • Add the COX enzyme (either COX-1 or COX-2) to the mixture and incubate for 2 minutes at room temperature.

  • Add the test compound at various concentrations and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • The product of the peroxidase reaction can be measured using an appropriate method, such as ELISA for PGE2 or spectrophotometrically for the oxidation of a chromogenic substrate.

  • Calculate the percent inhibition and determine the IC50 value.

dot

start Start prep_reagents Prepare Reagents (Buffer, Cofactors, Enzyme) start->prep_reagents add_enzyme Add COX Enzyme prep_reagents->add_enzyme add_inhibitor Add Test Compound add_enzyme->add_inhibitor pre_incubate Pre-incubate (10 min, 37°C) add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid pre_incubate->add_substrate incubate_reaction Incubate (2 min, 37°C) add_substrate->incubate_reaction stop_reaction Stop Reaction (Stannous Chloride) incubate_reaction->stop_reaction measure Measure Product stop_reaction->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Figure 3: Workflow for the in vitro COX inhibition assay.

Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Activity

This in vivo assay evaluates the peripheral analgesic activity of a compound in mice.[8][9][10][24][25][26][27][28]

Materials:

  • Mice (e.g., Swiss albino)

  • Acetic acid solution (e.g., 0.6% v/v in saline)

  • Test compound (this compound derivative)

  • Standard analgesic drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., saline with a small amount of DMSO)

  • Observation chambers

Procedure:

  • Divide the mice into groups (vehicle control, standard drug, and test compound groups at different doses).

  • Administer the test compound, standard drug, or vehicle to the respective groups (e.g., intraperitoneally or orally).

  • After a specific period (e.g., 30 minutes), administer acetic acid intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

  • Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the control group.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating antiviral compounds.[29][30][31][32][33]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Cell culture medium

  • Test compound (this compound derivative)

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative solution (e.g., formaldehyde)

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Infect the cell monolayers with the virus dilutions.

  • After an adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Protocol 4: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cell viability.[7][34][35][36]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. While direct comparative data with established pyrimidine-based drugs is still emerging, the available evidence suggests that this scaffold holds significant potential for the development of novel anticancer, anti-inflammatory, and antiviral agents.

The versatility of the 2-(methylthio) group allows for further chemical modifications, opening avenues for the synthesis of more potent and selective drug candidates. Future research should focus on:

  • Head-to-head comparative studies: Conducting in vitro and in vivo studies that directly compare the efficacy and safety of novel this compound derivatives against standard-of-care pyrimidine-based drugs.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of this compound to optimize its pharmacological properties.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile pyrimidine scaffold and contribute to the development of next-generation medicines.

References

A Comparative Review of the Biological Properties of 2-Thio-Containing Pyrimidines: From Anticancer to Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a sulfur atom at the 2-position of the pyrimidine ring, creating 2-thio-containing pyrimidines, has proven to be a pivotal modification, unlocking a diverse and potent range of biological activities. This guide provides a comprehensive, comparative review of the biological properties of these fascinating molecules, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antibacterial, and antiviral activities, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity: Targeting Key Signaling Pathways

2-Thio-containing pyrimidines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial enzymes and signaling pathways that drive tumor growth and proliferation.

Comparative Cytotoxicity

A number of studies have demonstrated the potent cytotoxic effects of 2-thiopyrimidine derivatives. For a comparative overview, the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines are summarized in the table below.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanoma (C32)24.4[3]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanoma (A375)25.4[3]
1-Adamantylthiopyrimidine (5e)Small Cell Lung Cancer (H69AR)Potent[4]
2,4-Disubstituted-2-thiopyrimidines Compound 21dColon Cancer (HCT-116)58.2 (µg/ml)[5]
Compound 21aProstate Cancer (PC-3)66.6 (µg/ml)[5]
Thiazolo[3,2-c]pyrimidine-5-thione 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[3][6]imidazo[1,2-c]pyrimidine-1-thiol (3)-5 (CDK-1 inhibition)[7]
Thieno[2,3-d]pyrimidines Compound 3Breast Cancer (MCF-7)13.42 (µg/mL)[8]
Compound 4Breast Cancer (MCF-7)28.89 (µg/mL)[8]
Compound 3aLung Carcinoma (A549)5.988[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

A study on thiazolo[4,5-d]pyrimidine derivatives highlighted that the introduction of a chlorine atom at the 7-position significantly increased anticancer activity compared to the 7-oxo derivatives[3]. Furthermore, a comparative study on uracil and pyrimidine derivatives has shown that specific substitutions on the pyrimidine ring are crucial for potent anticancer activity, with some derivatives exhibiting IC50 values in the low micromolar range against cervical cancer cell lines[10].

Mechanisms of Anticancer Action

1.2.1. Inhibition of STAT3 and STAT5a Signaling

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a, are critical mediators of cytokine and growth factor signaling. Their constitutive activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Certain 2-thiopyrimidine derivatives have been identified as potent inhibitors of this pathway[11].

The general mechanism involves the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in tumorigenesis[1][12]. 2-Thiopyrimidine inhibitors are thought to interfere with the phosphorylation or dimerization of STAT proteins, thereby blocking their downstream signaling.

STAT3_Signaling_Pathway cluster_nucleus Nucleus cytokine Cytokine/ Growth Factor receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3 STAT3 (inactive) jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Target Gene Transcription thiopyrimidine 2-Thiopyrimidine Inhibitor thiopyrimidine->jak Inhibits thiopyrimidine->p_stat3 Inhibits Dimerization

Caption: STAT3 signaling pathway and points of inhibition by 2-thiopyrimidines.

1.2.2. Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy. Several 2-thiopyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival[5][6][13]. 2-Thiopyrimidine-based VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its activation and downstream signaling.

VEGFR2_Signaling_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds p_vegfr2 p-VEGFR-2 vegfr2->p_vegfr2 Dimerization & Autophosphorylation plcg PLCγ p_vegfr2->plcg pi3k PI3K p_vegfr2->pi3k pkc PKC plcg->pkc akt Akt pi3k->akt mapk MAPK pkc->mapk proliferation Cell Proliferation, Migration, Survival akt->proliferation mapk->proliferation thiopyrimidine 2-Thiopyrimidine Inhibitor thiopyrimidine->p_vegfr2 Inhibits (ATP competition)

Caption: VEGFR-2 signaling pathway and inhibition by 2-thiopyrimidines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in 96-well plate compound_addition 2. Add 2-thiopyrimidine derivatives cell_seeding->compound_addition incubation 3. Incubate for 24-72 hours compound_addition->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_formation 5. Incubate for 2-4 hours mtt_addition->formazan_formation solubilization 6. Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance 7. Measure absorbance at 570 nm solubilization->absorbance ic50 8. Calculate IC50 absorbance->ic50

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-thio-containing pyrimidine compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Antibacterial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. 2-Thio-containing pyrimidines have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Efficacy

The antibacterial activity of 2-thiopyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
2-(Benzylthio)pyrimidines Compound 6c (with nitro group)Staphylococcus aureus (multidrug-resistant)125[1]
Compound 6mStaphylococcus aureus (multidrug-resistant)500[1]
Compound 6mEscherichia coli (multidrug-resistant)500[1]
Thienopyrimidinediones Compound 1MRSA, VRSA, VISA, VRE2-16 (mg/L)[14]
Compound 2MRSA, VRSA, VISA, VRE2-16 (mg/L)[14]
Pyrimidin-2-thiol analogues Compound 12Staphylococcus aureus0.87 (µM/ml)[6]
Compound 5Bacillus subtilis0.96 (µM/ml)[6]
Compound 10Pseudomonas aeruginosa0.77 (µM/ml)[6]
Thiophenyl-pyrimidine derivative F20MRSA24-48[2]
F20VRE24-48[2]

Note: MIC values can vary based on the specific bacterial strain and testing methodology.

Studies have shown that the substitution pattern on the 2-thiopyrimidine scaffold plays a crucial role in determining antibacterial potency and spectrum. For instance, the presence of a nitro group on a benzylthio substituent was found to enhance activity against S. aureus[1]. A comparative study of pyrimidine derivatives showed that triazole-substituted pyrimidines had higher antibacterial inhibition compared to thiadiazole derivatives[15].

Mechanism of Antibacterial Action: Targeting FtsZ

A key mechanism of action for some antibacterial 2-thiopyrimidines is the inhibition of the bacterial cell division protein FtsZ[2][16]. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death[17][18][19]. This represents a novel target that is distinct from those of many currently used antibiotics.

FtsZ_Inhibition_Workflow ftsZ_monomers FtsZ Monomers z_ring Z-Ring Formation ftsZ_monomers->z_ring Polymerization cell_division Bacterial Cell Division z_ring->cell_division Leads to thiopyrimidine 2-Thiopyrimidine (FtsZ Inhibitor) thiopyrimidine->ftsZ_monomers Inhibits Polymerization

Caption: Mechanism of antibacterial action via FtsZ inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis serial_dilution 1. Prepare serial dilutions of 2-thiopyrimidine inoculation 3. Inoculate dilutions with bacteria serial_dilution->inoculation bacterial_inoculum 2. Prepare standardized bacterial inoculum bacterial_inoculum->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation visual_inspection 5. Visually inspect for bacterial growth incubation->visual_inspection mic_determination 6. Determine MIC visual_inspection->mic_determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-thio-containing pyrimidine compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Antiviral Activity: Targeting Viral Replication

2-Thio-containing pyrimidines, particularly in the form of nucleoside analogs, have shown significant promise as antiviral agents. Their structural similarity to natural nucleosides allows them to interfere with viral replication processes.

Comparative Antiviral Efficacy

The antiviral activity of these compounds is often expressed as the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%.

Compound ClassSpecific DerivativeVirusEC50 (µM)Reference
2-Thiopyrimidine Nucleosides 2'-Deoxy-5-ethyl-2-thiocytidine (TN-53)Herpes Simplex Virus-1 (HSV-1)0.04[13]
2'-Deoxy-5-propyl-2-thiocytidine (TN-54)Herpes Simplex Virus-1 (HSV-1)0.15[13]
2'-Deoxy-5-propyl-2-thiouridine (TN-51)Varicella-Zoster Virus (VZV)0.0031[13]
Pyrimidine Thioglycosides N-phenyl pyrimidine thiogalactoside (6e)SARS-CoV-218.47[20]
N-P-chlorophenyl pyrimidine thiogalactoside (6f)SARS-CoV-215.41[20]
Compound 9Human Coronavirus 229E (HCoV-229E)High selective index (14.8)[15]

Note: EC50 values are highly dependent on the virus, cell line, and assay used.

Structure-activity relationship studies have shown that the nature of the sugar moiety and the substituent at the 5-position of the pyrimidine ring significantly influence the antiviral activity and spectrum of 2-thiopyrimidine nucleosides[13].

Mechanism of Antiviral Action: Nucleoside Analogs as Chain Terminators

Many 2-thiopyrimidine nucleoside analogs exert their antiviral effect by acting as chain terminators during viral genome replication. This mechanism is common to many successful antiviral drugs[21][22].

The process begins with the intracellular phosphorylation of the nucleoside analog to its active triphosphate form by host or viral kinases. This triphosphate analog then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next phosphodiester bond, leading to premature termination of the nucleic acid chain and inhibition of viral replication.

Antiviral_Mechanism nucleoside_analog 2-Thiopyrimidine Nucleoside Analog triphosphate Triphosphate Analog nucleoside_analog->triphosphate Phosphorylation viral_polymerase Viral Polymerase triphosphate->viral_polymerase Incorporated by viral_genome Growing Viral DNA/RNA Chain viral_polymerase->viral_genome chain_termination Chain Termination viral_genome->chain_termination Leads to

Caption: Antiviral mechanism of 2-thiopyrimidine nucleoside analogs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.

Workflow:

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis cell_monolayer 1. Prepare confluent cell monolayer infection 3. Infect cell monolayer cell_monolayer->infection compound_virus_mix 2. Mix virus with serial dilutions of compound compound_virus_mix->infection overlay 4. Add semi-solid overlay infection->overlay incubation 5. Incubate to allow plaque formation overlay->incubation staining 6. Stain cells and visualize plaques incubation->staining plaque_counting 7. Count plaques staining->plaque_counting ec50 8. Calculate EC50 plaque_counting->ec50

Caption: Workflow of the plaque reduction assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable host cell line in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the 2-thio-containing pyrimidine compound. Mix each dilution with a known amount of virus and incubate to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for a specified time.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Count the number of plaques at each compound concentration and calculate the percentage of plaque reduction compared to a virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Perspectives

2-Thio-containing pyrimidines represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antibacterial, and antiviral applications, underscore their therapeutic potential. The ability to target multiple, distinct molecular pathways through structural modification makes them an attractive platform for the development of novel therapeutics.

Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the structure-activity relationships is needed to design more potent and selective inhibitors. Secondly, in-depth mechanistic studies are required to fully elucidate the molecular targets and pathways modulated by these compounds, particularly for their antibacterial and antiviral activities. Finally, preclinical and clinical evaluation of the most promising candidates will be crucial to translate the therapeutic potential of 2-thio-containing pyrimidines from the laboratory to the clinic. The continued investigation of this remarkable class of molecules holds great promise for addressing some of the most pressing challenges in modern medicine.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical intermediates like 2-(Methylthio)pyrimidin-4-ol is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and environmentally conscious management of these materials from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory awareness. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain institutional compliance, and protect our shared environment.

Part 1: Hazard Assessment and Pre-Disposal Safety

Before any disposal-related activity, a thorough understanding of the compound's potential hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment to handling procedures. The toxicological properties of this compound have not been exhaustively investigated, which necessitates treating it with a high degree of caution.[1]

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with several key hazards. This information is critical for risk assessment and informs every subsequent step in the handling and disposal process.

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, Oral H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H315Causes skin irritation.[3][4][5]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity H335May cause respiratory irritation.[3][4][5]
Required Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The causality is simple: creating effective barriers between the researcher and the chemical minimizes risk. All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][6]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or a face shield.Must be approved under government standards like NIOSH (US) or EN 166 (EU) to protect against splashes and airborne dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects against direct skin contact, which can cause irritation.[3][6]
Body Protection Laboratory coat.Prevents contamination of personal clothing and underlying skin.[3][6]
Respiratory Protection Not required under normal conditions with adequate ventilation (fume hood).If dust formation is unavoidable or ventilation is insufficient, a NIOSH-approved respirator may be necessary.[1][6]

Part 2: Step-by-Step Disposal Protocols

The cardinal rule for the disposal of this compound is that it must not be discarded into the environment. This means no disposal down drains or in standard refuse containers .[1][3] The only acceptable method is through a licensed and approved hazardous waste management service.

Disposal Decision Workflow

The following diagram illustrates the universal pathway for all waste streams containing this compound.

G cluster_1 Waste Collection & Management A Unused/Surplus This compound D Segregate into Designated Hazardous Waste Container (Solid or Liquid) A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Spill Cleanup Debris (e.g., absorbent pads, contaminated PPE) C->D E Label Container Clearly: 'Hazardous Waste' 'this compound' D->E F Store in Satellite Accumulation Area E->F G Contact Institutional EHS or Licensed Waste Disposal Service F->G G A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill (Use inert absorbent like vermiculite or sand) C->D E Collect Absorbed Material (Sweep or scoop into a labeled waste container) D->E F Decontaminate Spill Area (Use appropriate solvent) E->F G Collect Decontamination Materials (Wipes, etc.) as Hazardous Waste F->G H Report Spill to Lab Supervisor and EHS Department G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.